Product packaging for Erythronic acid(Cat. No.:CAS No. 13752-84-6)

Erythronic acid

货号: B086229
CAS 编号: 13752-84-6
分子量: 136.10 g/mol
InChI 键: JPIJQSOTBSSVTP-PWNYCUMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

D-erythronic acid is an erythronic acid in which the stereocentres at positions 2 and 3 both have R-configuration (the D-enantiomer). It is a conjugate acid of a D-erythronate. It is an enantiomer of a L-erythronic acid.
(2R,3R)-2,3,4-trihydroxybutanoic acid has been reported in Pycnandra acuminata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O5 B086229 Erythronic acid CAS No. 13752-84-6

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

13752-84-6

分子式

C4H8O5

分子量

136.10 g/mol

IUPAC 名称

(2R,3R)-2,3,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1

InChI 键

JPIJQSOTBSSVTP-PWNYCUMCSA-N

手性 SMILES

C([C@H]([C@H](C(=O)O)O)O)O

规范 SMILES

C(C(C(C(=O)O)O)O)O

熔点

100 - 102 °C

其他CAS编号

13752-84-6

物理描述

Solid

同义词

erythronic acid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a four-carbon sugar acid, exists as two stereoisomers, D-erythronic acid and L-erythronic acid. It is an endogenous metabolite found in various organisms, from bacteria to humans. Unlike well-defined linear biosynthetic pathways such as glycolysis, the formation of this compound is not attributed to a single, dedicated de novo synthesis route. Instead, it arises as a metabolic byproduct from several key interconnected pathways. This technical guide provides a comprehensive overview of the core biochemical routes leading to the synthesis of this compound, with a focus on the enzymatic reactions, precursor molecules, and regulatory connections. Understanding these pathways is crucial for researchers in metabolic engineering, drug development targeting metabolic processes, and for scientists studying metabolic dysregulation in diseases.

Core Biosynthetic and Formation Pathways

This compound is primarily formed through three main routes:

  • The Pentose Phosphate Pathway (PPP) Route: This is a major source of D-erythronic acid precursors in many organisms.

  • Degradation of L-Ascorbic Acid (Vitamin C): This pathway is a significant contributor to the formation of L-erythronic acid.

  • Non-Enzymatic Oxidation of Carbohydrates: Reactive oxygen species can lead to the formation of this compound from other sugar molecules.

The Pentose Phosphate Pathway Route to D-Erythronic Acid

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary roles include the production of NADPH and the synthesis of pentose sugars, including the precursor to D-erythronic acid, D-erythrose-4-phosphate.

The key steps leading from D-erythrose-4-phosphate to D-erythronic acid are:

  • Dephosphorylation of D-erythrose-4-phosphate: The phosphate group at the fourth carbon of D-erythrose-4-phosphate is removed by a phosphatase to yield D-erythrose.

  • Oxidation of D-erythrose: D-erythrose is then oxidized to D-erythronic acid.

Alternatively, a more direct enzymatic conversion of the phosphorylated intermediate exists:

  • D-erythrose-4-phosphate Dehydrogenase (Epd): This NAD-dependent enzyme catalyzes the direct oxidation of D-erythrose-4-phosphate to 4-phospho-D-erythronate.[1] In Escherichia coli, this enzyme is encoded by the epd (formerly gapB) gene.[2]

  • Erythronate-4-phosphate Dehydrogenase (PdxB): This enzyme is also involved in the vitamin B6 biosynthesis pathway and catalyzes the oxidation of erythronate-4-phosphate to 3-hydroxy-2-oxo-4-phosphonooxybutanoate.[3][4]

The final step in this alternative route would be the dephosphorylation of 4-phospho-D-erythronate to yield D-erythronic acid, a reaction catalyzed by a phosphatase.

Logical Relationship of the Pentose Phosphate Pathway Route

Pentose_Phosphate_Pathway_Route cluster_PPP Pentose Phosphate Pathway (Non-Oxidative Branch) cluster_Erythronic_Acid_Formation D-Erythronic Acid Formation Fructose-6-P Fructose-6-P Sedoheptulose-7-P Sedoheptulose-7-P Fructose-6-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->Sedoheptulose-7-P Transaldolase E4P D-Erythrose-4-phosphate Sedoheptulose-7-P->E4P Transaldolase Ribose-5-P Ribose-5-P X5P Xylulose-5-phosphate Ribose-5-P->X5P Ribose-5-phosphate epimerase Erythrose D-Erythrose E4P->Erythrose Phosphatase Phospho_Erythronate 4-Phospho-D-erythronate E4P->Phospho_Erythronate D-Erythrose-4-phosphate Dehydrogenase (Epd) E4P->Phospho_Erythronate X5P->Glyceraldehyde-3-P Transketolase Erythronic_Acid D-Erythronic Acid Erythrose->Erythronic_Acid Aldehyde Dehydrogenase Phospho_Erythronate->Erythronic_Acid Phosphatase

Figure 1: Formation of D-Erythronic Acid from the Pentose Phosphate Pathway.

L-Ascorbic Acid Degradation Pathway to L-Erythronic Acid

L-ascorbic acid (Vitamin C) is a vital antioxidant in many organisms. Its degradation can be a significant source of L-erythronic acid. The process is initiated by the oxidation of L-ascorbic acid.

The key steps are:

  • Oxidation to Dehydroascorbic Acid (DHA): L-ascorbic acid is oxidized to L-dehydroascorbic acid. This can occur both enzymatically and non-enzymatically.

  • Hydrolysis of DHA: L-dehydroascorbic acid is unstable and undergoes hydrolysis to form 2,3-diketo-L-gulonic acid.

  • Decarboxylation and Fragmentation: 2,3-diketo-L-gulonic acid is further degraded through decarboxylation and fragmentation reactions to yield L-xylosone and L-threose. A key intermediate in this process is L-erythrulose.

  • Oxidation to L-Erythronic Acid: L-erythrulose is then oxidized to L-erythronic acid. While the specific enzyme catalyzing this final step in vivo is not definitively characterized, it is likely mediated by an aldehyde dehydrogenase or a related oxidoreductase.

Signaling Pathway of L-Ascorbic Acid Degradation

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid DHA L-Dehydroascorbic Acid Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketo-L-gulonic Acid DHA->DKG Hydrolysis Intermediates Further Degradation (e.g., L-Xylosone, L-Threose) DKG->Intermediates Erythrulose L-Erythrulose DKG->Erythrulose Decarboxylation & Fragmentation Erythronic_Acid L-Erythronic Acid Erythrulose->Erythronic_Acid Oxidation (Aldehyde Dehydrogenase?)

Figure 2: Degradation of L-Ascorbic Acid to L-Erythronic Acid.

Non-Enzymatic Formation from N-acetyl-D-glucosamine

In certain physiological and pathological contexts, such as in the synovial fluid of patients with rheumatoid arthritis, this compound can be formed through the non-enzymatic oxidation of N-acetyl-D-glucosamine (GlcNAc). GlcNAc is a component of hyaluronic acid. This process is believed to be mediated by reactive oxygen species (ROS) generated during inflammation. The exact chemical mechanism is complex and involves radical-mediated cleavage of the GlcNAc molecule.

Logical Relationship of Non-Enzymatic Formation

Non_Enzymatic_Formation GlcNAc N-acetyl-D-glucosamine Erythronic_Acid This compound GlcNAc->Erythronic_Acid Oxidative Degradation ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) ROS->Erythronic_Acid

Figure 3: Non-Enzymatic Formation of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound precursors.

Table 1: Kinetic Parameters of D-Erythrose-4-Phosphate Dehydrogenase (Epd) from E. coli

SubstrateKM (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/KM (s-1µM-1)ConditionsReference
D-Erythrose 4-phosphate96091.22000.21pH 8.6, 37°C[2][5]
D-Erythrose 4-phosphate510---pH 8.9, 25°C[4][5]
NAD+7477.21692.28pH 8.6, 37°C[2][4]
NAD+800-200.025-[5][6]
Glyceraldehyde 3-phosphate1100---pH 8.9, 25°C[4]

Table 2: Kinetic Parameters of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) with Erythrose-4-Phosphate

Enzyme SourceSubstrateRate of Oxidation (s-1)Rate-Limiting StepReference
Bacillus stearothermophilusErythrose 4-phosphate0.1Acylation[6]
E. coli (GapB-encoded)Erythrose 4-phosphate280 (acylation), 20 (deacylation)-[6]
E. coli (GapB-encoded)Glyceraldehyde 3-phosphate0.12Hydride transfer[6]

Experimental Protocols

General Protocol for Metabolite Extraction from Biological Samples for Organic Acid Analysis

This protocol provides a general framework for the extraction of small polar metabolites, including this compound, from biological samples such as cells, tissues, or biofluids.

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Internal standards (e.g., isotopically labeled organic acids)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cell cultures, metabolism can be quenched by aspirating the medium and adding ice-cold saline or methanol.

  • Homogenization (for tissues): Homogenize frozen tissue samples in pre-chilled 80% methanol using a bead beater or other appropriate homogenizer.

  • Extraction:

    • For cell pellets or biofluids, add a volume of ice-cold 80% methanol containing internal standards.

    • Vortex the sample vigorously for 1 minute.

    • Incubate the sample at -20°C for at least 1 hour to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the analytical platform to be used (e.g., 50% acetonitrile for LC-MS).

Assay for D-Erythrose-4-Phosphate Dehydrogenase (Epd) Activity

This spectrophotometric assay measures the activity of Epd by monitoring the production of NADH.

Principle: D-Erythrose 4-phosphate + NAD+ --(Epd)--> 4-Phospho-D-erythronate + NADH + H+

The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.6)

  • D-Erythrose 4-phosphate solution (substrate)

  • NAD+ solution

  • Purified Epd enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+, and D-erythrose 4-phosphate.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add the Epd enzyme solution to the cuvette to initiate the reaction. Mix quickly by inverting the cuvette.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

  • Calculation of Activity: Determine the initial linear rate of the reaction (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in units (µmol of NADH formed per minute).

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column or a column suitable for polar analyte separation (e.g., HILIC).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute this compound.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For this compound (C4H8O5, MW: 136.10), the deprotonated molecule [M-H]- at m/z 135.04 would be the precursor ion. Product ions would be generated by fragmentation.

    • Internal Standard: A stable isotope-labeled this compound would be ideal.

Procedure:

  • Sample Preparation: Prepare metabolite extracts as described in Protocol 1.

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a matrix similar to the samples.

  • Analysis: Inject the prepared samples and calibration standards into the HPLC-MS/MS system.

  • Quantification: Integrate the peak areas of the MRM transitions for this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Experimental Workflows

Workflow for Investigating this compound Biosynthesis

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Collection Biological Sample Collection (Cells, Tissues, Biofluids) Quenching Metabolic Quenching Collection->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction HPLC_MS HPLC-MS/MS Analysis (Quantification of this compound) Extraction->HPLC_MS Enzyme_Assay Enzyme Activity Assays (e.g., Epd, Dehydrogenases) Extraction->Enzyme_Assay Protein Fraction Pathway_Analysis Metabolic Pathway Analysis HPLC_MS->Pathway_Analysis Kinetic_Modeling Enzyme Kinetic Modeling Enzyme_Assay->Kinetic_Modeling Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion Kinetic_Modeling->Biological_Conclusion

Figure 4: A general experimental workflow for studying this compound biosynthesis.

References

An In-depth Technical Guide to the Stereoselective Synthesis of Erythronic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a four-carbon sugar acid with the chemical formula C₄H₈O₅, and its stereoisomers, are of significant interest in various scientific fields, including drug development and metabolic research. The stereochemistry of these molecules plays a crucial role in their biological activity. This technical guide provides a comprehensive overview of the primary stereoselective methods for synthesizing the four stereoisomers of 2,3,4-trihydroxybutanoic acid: D-erythronic acid, L-erythronic acid, D-threonic acid, and L-threonic acid. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound stereoisomers predominantly relies on two main strategies: the use of chiral pool starting materials and asymmetric synthesis methodologies. The choice of starting material and synthetic route dictates the stereochemical outcome.

1. Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products as starting materials. Common precursors include carbohydrates like D-glucose and L-arabinose, and other chiral molecules such as L-ascorbic acid (Vitamin C) and tartaric acid. The inherent chirality of these starting materials is transferred to the target molecule through a series of stereocontrolled reactions.

2. Asymmetric Synthesis: These methods introduce chirality into an achiral or prochiral substrate through the use of chiral reagents or catalysts. A key technique in this category is the Sharpless asymmetric dihydroxylation, which allows for the stereospecific creation of vicinal diols, crucial intermediates in the synthesis of these sugar acids.

Comparative Data on Synthetic Routes

The following tables summarize quantitative data from various reported syntheses of erythronic and threonic acid stereoisomers, allowing for a direct comparison of their efficiencies.

Starting MaterialTarget IsomerKey ReactionsOverall Yield (%)Enantiomeric/Diastereomeric PurityReference
D-GlucoseD-Erythronic AcidCyanohydrin formation, hydrolysis, reduction90 (for the final reduction step)Not Reported
L-Ascorbic AcidL-Threonic AcidOxidation with hydrogen peroxide43-55>99% Purity
D-ArabinoseD-Erythronic AcidNot specified in detailNot ReportedNot Reported
L-ArabinoseL-Erythronic AcidNot specified in detailNot ReportedNot Reported
D-Tartaric AcidD-Threonic AcidNot specified in detailNot ReportedNot Reported
L-Tartaric AcidL-Threonic AcidNot specified in detailNot ReportedNot Reported

Detailed Experimental Protocols

Synthesis of L-Threonic Acid from L-Ascorbic Acid

This protocol is adapted from a patented method for the preparation of L-threonic acid via the oxidation of L-ascorbic acid.

Materials:

  • L-Ascorbic Acid (10 kg)

  • Deionized Water (200 L)

  • 35% Hydrogen Peroxide (12 L)

  • Calcium Hydroxide (4.5 kg)

  • Catalase

  • Ethanol

Procedure:

  • Dissolve 10 kg of L-ascorbic acid in 200 L of deionized water in a suitable reaction vessel.

  • To the solution, add 12 L of 35% hydrogen peroxide, ensuring the temperature is maintained at or below 20°C.

  • Slowly add 4.5 kg of calcium hydroxide to the reaction mixture, controlling the temperature at 35°C.

  • Allow the reaction to proceed for 3 hours at 35°C.

  • After the reaction is complete, add catalase to decompose any remaining hydrogen peroxide and remove molecular oxygen from the solution.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to a syrupy consistency.

  • Add 20 L of ethanol to the syrup and heat to dissolve.

  • Allow the solution to crystallize at room temperature for 24 hours.

  • Collect the crystalline L-threonic acid product.

Yield: 43% (based on L-ascorbic acid) Purity: >99%

Synthesis of D-Erythronic Acid from D-Glucose

This synthesis involves a multi-step sequence starting with the Kiliani-Fischer cyanohydrin synthesis on D-glyceraldehyde (derived from D-glucose), followed by hydrolysis and reduction.

Overall Reaction Scheme: D-Glyceraldehyde → D-Erythronic and D-Threonic acids (via cyanohydrin) → Tri-O-acetyl-D-erythronyl chloride → Tri-O-acetyl-aldehydo-D-erythrose → D-Erythrose

While a detailed, contemporary, and complete experimental protocol for the entire sequence from D-glucose is not available in a single source, the final reduction step of tri-O-acetyl-D-erythronyl chloride via a Rosenmund reduction has been reported with a high yield.

Key Reduction Step (Rosenmund Reduction):

  • Substrate: Tri-O-acetyl-D-erythronyl chloride

  • Reagent: Hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline)

  • Product: Tri-O-acetyl-aldehydo-D-erythrose

  • Yield: Approximately 90% for this step.

Subsequent hydrolysis of the acetyl groups and oxidation of the aldehyde would yield D-erythronic acid.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for erythronic and threonic acid stereoisomers.

A Technical Guide to the Natural Sources of D-Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronic acid, a four-carbon sugar acid, is an endogenous metabolite found in various biological systems. While its precise physiological role is still under investigation, its association with metabolic pathways such as the pentose phosphate pathway and its presence in various biological fluids suggest its potential significance in cellular metabolism and as a biomarker for certain diseases. This technical guide provides a comprehensive overview of the known natural sources of D-Erythronic acid, with a particular focus on its occurrence in the plant kingdom. It also details the current understanding of its biosynthesis, and outlines experimental protocols for its extraction and quantification. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the study and potential applications of D-Erythronic acid.

Introduction

D-Erythronic acid is a carbohydrate that has been identified in various biological fluids, including aqueous humor, cerebrospinal fluid, and blood.[1] It is considered to be an oxidative product of N-acetyl-D-glucosamine and a degradation product of glycated lysine residues.[1] Elevated levels of D-Erythronic acid have been linked to certain metabolic disorders, highlighting its potential as a biomarker. While its presence in mammals is established, the broader distribution of D-Erythronic acid in nature, particularly in plants and microorganisms, is an area of ongoing research. This guide synthesizes the current knowledge on the natural sources of this compound.

Natural Occurrence of D-Erythronic Acid

The identification of D-Erythronic acid in natural sources has been limited, with the most notable example being its presence in the plant kingdom.

Plants

The most well-documented plant source of D-Erythronic acid is Pycnandra acuminata, a tree endemic to New Caledonia.[2] This plant is a hyperaccumulator of nickel, and its latex is known for its distinct blue-green color due to high concentrations of this metal. While the primary focus of research on Pycnandra acuminata has been its remarkable ability to accumulate nickel, metabolomic studies have also identified the presence of D-Erythronic acid within this plant.

At present, quantitative data on the concentration of D-Erythronic acid in Pycnandra acuminata is not available in the public domain. Further research is required to determine the concentration of this sugar acid in various tissues of the plant, which would be crucial for evaluating its potential as a viable natural source.

Microorganisms and Other Sources

Currently, there is a lack of substantial evidence for the production of D-Erythronic acid as a significant metabolite in microorganisms. While the pentose phosphate pathway, a potential precursor pathway for D-Erythronic acid biosynthesis, is widespread in microbes, the specific enzymatic steps leading to its formation have not been elucidated.

D-Erythronic acid has also been detected in human urine, where its presence is considered a normal physiological finding.

Biosynthesis of D-Erythronic Acid

The precise biosynthetic pathway of D-Erythronic acid in natural sources has not been fully elucidated. However, its structural relationship with D-erythrose, an intermediate in the pentose phosphate pathway (PPP), strongly suggests a direct metabolic link.

The proposed biosynthetic route involves the oxidation of D-erythrose. D-erythrose is a four-carbon aldose sugar that plays a role in the biosynthesis of aromatic amino acids and is a key component of the pentose phosphate pathway.[3][4] The oxidation of the aldehyde group of D-erythrose would yield D-Erythronic acid. This reaction could potentially be catalyzed by a dehydrogenase enzyme with specificity for D-erythrose. However, a specific D-erythrose dehydrogenase responsible for this conversion has not yet been identified in plants or microorganisms.

Proposed Biosynthetic Pathway of D-Erythronic Acid

D-Erythronic Acid Biosynthesis PPP Pentose Phosphate Pathway D_Erythrose D-Erythrose PPP->D_Erythrose produces D_Erythronic_Acid D-Erythronic Acid D_Erythrose->D_Erythronic_Acid Oxidation Enzyme D-Erythrose Dehydrogenase (Putative) Enzyme->D_Erythronic_Acid

Caption: Proposed biosynthesis of D-Erythronic acid from D-erythrose.

Experimental Protocols

Extraction of D-Erythronic Acid from Plant Tissues

The extraction of small, polar molecules like sugar acids from complex plant matrices requires specific protocols to ensure efficient recovery and minimize degradation. The following is a general workflow for the extraction of D-Erythronic acid from plant tissues, based on established methods for sugar and sugar acid analysis.

Experimental Workflow for D-Erythronic Acid Extraction

Extraction_Workflow Start Plant Tissue Sample (e.g., Pycnandra acuminata leaves) Homogenization Homogenization in 80% Ethanol Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant (contains soluble compounds) Centrifugation1->Supernatant1 Pellet1 Pellet (discard or use for other analyses) Centrifugation1->Pellet1 Evaporation Evaporation of Ethanol Supernatant1->Evaporation Resuspension Resuspend in Water Evaporation->Resuspension SPE Solid Phase Extraction (SPE) (e.g., Anion Exchange) Resuspension->SPE Elution Elution of Acidic Compounds SPE->Elution Analysis GC-MS or LC-MS Analysis Elution->Analysis

Caption: General workflow for the extraction of D-Erythronic acid from plant tissue.

Detailed Methodology:

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity. The frozen tissue is then lyophilized (freeze-dried) and ground to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of 80% (v/v) ethanol.

    • Vortex thoroughly and incubate at 60-80°C for 15-30 minutes to facilitate the extraction of soluble compounds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times to ensure complete recovery. Pool the supernatants.

  • Solvent Removal and Sample Cleanup:

    • Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the aqueous extract in a small volume of ultrapure water.

    • For further purification and to remove interfering compounds, the aqueous extract can be passed through a solid-phase extraction (SPE) cartridge. Anion exchange cartridges are suitable for retaining acidic compounds like D-Erythronic acid.

    • After washing the cartridge to remove neutral and basic compounds, D-Erythronic acid can be eluted with an acidic solvent (e.g., formic acid in water).

Quantification of D-Erythronic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of small, volatile, and thermally stable compounds. For non-volatile compounds like sugar acids, a derivatization step is necessary to increase their volatility.

Derivatization Protocol (Trimethylsilylation):

  • Dry the purified extract containing D-Erythronic acid completely under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects the carbonyl group.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at 70°C, hold for a few minutes, and then ramp up to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to increase sensitivity and selectivity by monitoring characteristic ions of the D-Erythronic acid-TMS derivative.

Data Presentation

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of D-Erythronic acid in its known natural sources. The table below is provided as a template for future research findings.

Natural SourcePlant Part/OrganismConcentration (µg/g dry weight)Analytical MethodReference
Pycnandra acuminataLatexData not available-[2]
Pycnandra acuminataLeavesData not available-[3. 5]
Pycnandra acuminataStemsData not available-[3. 5]
Other potential sources-Data not available--

Conclusion and Future Perspectives

The study of D-Erythronic acid from natural sources is a field with considerable potential for discovery. While Pycnandra acuminata stands as the primary identified plant source, a systematic screening of other plant species, particularly those with unique metabolic pathways, may reveal additional sources. Furthermore, the exploration of microbial metabolic diversity could uncover microorganisms capable of producing this sugar acid.

Future research should prioritize the following:

  • Quantitative Analysis: Determining the concentration of D-Erythronic acid in Pycnandra acuminata and other potential sources is a critical next step.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the enzymes responsible for the conversion of D-erythrose to D-Erythronic acid will provide a deeper understanding of its metabolic role.

  • Bioactivity Screening: Investigating the biological activities of D-Erythronic acid could reveal potential applications in medicine and biotechnology.

This technical guide provides a foundation for researchers to build upon in their exploration of the natural world for D-Erythronic acid and its potential applications. The methodologies and information presented herein are intended to facilitate further investigation into this intriguing and potentially valuable biomolecule.

References

L-Erythronic Acid: A Comprehensive Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-erythronic acid, a naturally occurring sugar acid, is increasingly recognized for its role in endogenous carbohydrate metabolism and its potential as a biomarker in various metabolic diseases.[1][2] This technical guide provides an in-depth overview of the core chemical properties of L-erythronic acid, detailed experimental protocols for their determination, and a standardized workflow for its characterization, designed to support research and development activities.

Core Chemical and Physical Properties

L-erythronic acid ((2S,3S)-2,3,4-trihydroxybutanoic acid) is a C4 sugar acid with the molecular formula C₄H₈O₅ and a molecular weight of 136.10 g/mol .[3][4] Its structure, featuring multiple hydroxyl groups and a carboxylic acid function, dictates its physicochemical behavior.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of L-erythronic acid, compiled from various chemical databases. Note that some values are computed predictions and should be confirmed by experimental data where critical.

PropertyValueSource(s)
Identifiers
CAS Number13752-84-6[3][4]
PubChem CID10149650[4][5][6]
Molecular FormulaC₄H₈O₅[3][4]
Molecular Weight136.10 g/mol [3][4]
IUPAC Name(2S,3S)-2,3,4-trihydroxybutanoic acid[4]
Canonical SMILESC(--INVALID-LINK--O)O">C@@HO)O[3][4]
Physical Properties
Melting Point100 - 102 °C (for Erythronic acid)[7]
Boiling Point (Predicted)518.9 °C at 760 mmHg[3]
Water Solubility≥ 100 mg/mL (734.75 mM)[1]
Density (Predicted)1.65 g/cm³[3]
Optical Activity[α]/D +34±4° (c = 0.1 in 1 M HCl, for L-erythronic acid lithium salt)[8]
Chemical Properties
pKa (Strongest Acidic)3.4 (Predicted)[9]
XLogP3-2.1[3]
Hydrogen Bond Donor Count4[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count3[3]

Experimental Protocols

This section outlines detailed methodologies for determining the key chemical properties of L-erythronic acid. These are generalized protocols and may require optimization based on laboratory conditions and instrumentation.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry L-erythronic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of L-erythronic acid is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.

  • Quantification: The concentration of L-erythronic acid in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

  • Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Methodology:

  • Sample Preparation: A known concentration of L-erythronic acid is dissolved in deionized, carbonate-free water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.

  • Titration: The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

L-Erythronic Acid in Metabolic Context

While a specific signaling pathway directly initiated by L-erythronic acid is not well-defined, it is known to be an endogenous metabolite of carbohydrates. It can be formed from the degradation of ascorbic acid or through the oxidation of N-acetyl-D-glucosamine, a component of hyaluronic acid.[9] Its presence and concentration in biological fluids are linked to metabolic conditions such as hyperuricemia and transaldolase deficiency, suggesting its role as a biomarker for metabolic dysregulation and oxidative stress.[1][2]

Visualized Workflows

General Workflow for Natural Product Characterization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like L-erythronic acid from a biological matrix.

G cluster_0 Sample Preparation & Extraction cluster_1 Isolation & Purification cluster_2 Structural Elucidation & Characterization cluster_3 Final Identification Biological_Sample Biological Sample (e.g., Plant, Biofluid) Extraction Extraction (e.g., Solvent Extraction) Biological_Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Isolated_Compound Isolated L-Erythronic Acid Purification->Isolated_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Isolated_Compound->Spectroscopy Physicochemical Physicochemical Analysis (Melting Point, pKa, Solubility) Isolated_Compound->Physicochemical Data_Analysis Data Analysis & Comparison to Reference Standards Spectroscopy->Data_Analysis Physicochemical->Data_Analysis

Caption: Workflow for the characterization of L-erythronic acid.

Logical Flow for pKa Determination

The diagram below outlines the logical steps involved in determining the pKa of L-erythronic acid using potentiometric titration.

G start Start: Prepare Aqueous L-Erythronic Acid Solution titrate Titrate with Standardized Strong Base (e.g., NaOH) start->titrate record_pH Record pH vs. Volume of Titrant Added titrate->record_pH plot_curve Plot Titration Curve (pH vs. Volume) record_pH->plot_curve find_ep Determine Equivalence Point (Point of Max Slope) plot_curve->find_ep find_hep Determine Half-Equivalence Point (Volume at EP / 2) find_ep->find_hep determine_pKa Determine pKa (pH at Half-Equivalence Point) find_hep->determine_pKa end End: pKa Value Obtained determine_pKa->end

Caption: Logical workflow for pKa determination.

References

Erythronic Acid in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid, has been identified as an endogenous metabolite in mammals. It is considered a normal organic acid and has been detected in various biological fluids, including blood, urine, cerebrospinal fluid (CSF), and synovial fluid. Its origins are believed to be from the degradation of ascorbic acid or from glycated proteins. This technical guide provides a comprehensive overview of the current understanding of this compound in mammalian systems, including its biosynthesis, quantitative data, and proposed analytical methods.

Quantitative Data

The concentration of this compound has been quantified in human blood. The table below summarizes the available data.

Biological FluidConditionAge GroupConcentration Range (µM)Reference
BloodNormalAdult (>18 years old)2.0 (0.0-5.0)--INVALID-LINK--[1]

Further research is required to establish reference ranges in other mammalian tissues and fluids and across different physiological and pathological states.

Metabolic Pathway

Currently, a specific signaling pathway directly initiated by this compound has not been elucidated. However, a metabolic pathway for its biosynthesis has been proposed, linking it to the pentose phosphate pathway (PPP).

This proposed pathway involves the conversion of the PPP intermediate erythrose 4-phosphate (E4P) to this compound. This conversion is thought to be a result of the promiscuous activity of two glycolytic enzymes: glyceraldehyde phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK). These enzymes convert E4P to 4-phosphoerythronate, which is then dephosphorylated by phosphoglycolate phosphatase (PGP) to yield this compound.

Below is a diagram illustrating this proposed metabolic pathway.

Erythronic_Acid_Biosynthesis E4P Erythrose 4-Phosphate GAPDH_PGK GAPDH / PGK (promiscuous activity) E4P->GAPDH_PGK Phosphoerythronate 4-Phosphoerythronate GAPDH_PGK->Phosphoerythronate PGP Phosphoglycolate Phosphatase (PGP) Phosphoerythronate->PGP Erythronic_Acid This compound PGP->Erythronic_Acid

Proposed biosynthetic pathway of this compound from erythrose 4-phosphate.

Experimental Protocols

The following are detailed methodologies for the detection and quantification of this compound in biological samples, based on established methods for organic acid analysis.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of organic acids in urine and can be adapted for this compound.

a. Sample Preparation and Extraction:

  • Urine Collection: Collect a mid-stream urine sample in a sterile container.

  • Normalization: To account for urine dilution, determine the creatinine concentration of the sample. The volume of urine used for extraction should be normalized to a constant creatinine concentration (e.g., 1 µmol of creatinine)[2].

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or a non-endogenous organic acid with similar chemical properties) to the normalized urine sample.

  • Acidification: Acidify the sample to a pH of less than 2 by adding 6 M HCl[3].

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases. Repeat the extraction process to ensure complete recovery.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

b. Derivatization:

  • To increase volatility for GC analysis, the dried extract must be derivatized.

  • Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine to the dried extract[4][5].

  • Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to allow for the formation of trimethylsilyl (TMS) derivatives.

c. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for organic acid analysis (e.g., a DB-5MS column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a gradual ramp to a final temperature to ensure separation of the analytes.

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization.

    • Scan Mode: Operate the mass spectrometer in full scan mode to identify the components of the sample.

    • Selected Ion Monitoring (SIM): For quantification, use SIM mode to monitor characteristic ions of the this compound-TMS derivative and the internal standard.

d. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion.

Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure for the analysis of small polar metabolites in plasma and can be adapted for this compound.

a. Sample Preparation:

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent such as acetonitrile or methanol to the plasma sample in a 3:1 or 4:1 ratio.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column or a column designed for polar molecule separation (e.g., HILIC).

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as this compound is a carboxylic acid.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation.

    • MRM Transitions: The specific precursor-to-product ion transition for this compound would need to be determined by infusing a pure standard.

c. Data Analysis:

  • Develop a calibration curve using known concentrations of pure this compound standard.

  • Quantify the concentration of this compound in the plasma sample by comparing its peak area to the calibration curve. An internal standard should be used to correct for variations in sample preparation and instrument response.

Logical Workflow for this compound Analysis

The following diagram outlines the general workflow for the quantification of this compound in a biological sample.

Erythronic_Acid_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Processing Sample Biological Sample (Urine, Plasma, etc.) Normalization Normalization (e.g., by Creatinine for Urine) Sample->Normalization Internal_Standard Addition of Internal Standard Normalization->Internal_Standard Extraction Extraction of Metabolites Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization if GC-MS Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis if LC-MS/MS Derivatization->Analysis Identification Peak Identification Analysis->Identification Quantification Quantification Identification->Quantification Result Concentration of This compound Quantification->Result

General workflow for the analysis of this compound in biological samples.

Conclusion

This compound is an established endogenous metabolite in mammals, with a proposed link to the pentose phosphate pathway. While quantitative data is currently limited, established analytical techniques such as GC-MS and LC-MS/MS provide robust platforms for its further investigation. The detailed protocols and workflows presented in this guide offer a foundation for researchers to explore the role of this compound in health and disease, and for drug development professionals to consider its potential as a biomarker or therapeutic target. Further research is warranted to fully elucidate its physiological functions and regulatory mechanisms.

References

Endogenous Production of Erythronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronic acid is an endogenous carbohydrate metabolite that has been detected in various human biological fluids, including urine, plasma, cerebrospinal fluid, and synovial fluid. While its precise biological functions and metabolic pathways are still under investigation, current evidence suggests its origin from the degradation of ascorbic acid and the metabolism of N-acetyl-D-glucosamine. This technical guide provides a comprehensive overview of the current understanding of the endogenous production of this compound, including its biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

This compound, a four-carbon sugar acid, is a naturally occurring metabolite in the human body. Its presence in various biological matrices points towards its involvement in endogenous metabolic processes. Understanding the pathways of its formation and its physiological roles is crucial for elucidating its potential as a biomarker or a therapeutic target in various diseases. This guide synthesizes the current knowledge on the endogenous production of this compound, with a focus on its biosynthetic origins and analytical methodologies.

Biosynthesis of this compound

The endogenous production of this compound is believed to primarily stem from two main precursors: ascorbic acid (Vitamin C) and N-acetyl-D-glucosamine. The detailed enzymatic steps and regulatory mechanisms are still areas of active research.

Degradation of Ascorbic Acid

While initial hypotheses suggested a direct conversion, the degradation of ascorbic acid in mammals is now understood to be a more complex process that may indirectly lead to the formation of this compound precursors. The currently accepted pathway involves the following steps[1][2]:

  • Oxidation of Ascorbic Acid: Ascorbic acid is first oxidized to dehydroascorbic acid.

  • Hydrolysis to 2,3-diketo-L-gulonate: Dehydroascorbic acid is then hydrolyzed to 2,3-diketo-L-gulonate.

  • Spontaneous Degradation: 2,3-diketo-L-gulonate spontaneously degrades into several products, including oxalate, CO2, and L-erythrulose[1][2].

While this compound is not a direct product of this degradation cascade, it is plausible that L-erythrulose may serve as a precursor for the eventual formation of this compound through subsequent enzymatic or non-enzymatic reactions, although this link is yet to be definitively established.

Ascorbic_Acid_Degradation Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketo_Gulonate 2,3-diketo-L-gulonate Dehydroascorbic_Acid->Diketo_Gulonate Hydrolysis Products Oxalate, CO2, L-Erythrulose Diketo_Gulonate->Products Spontaneous Degradation Erythronic_Acid This compound Products->Erythronic_Acid Potential Conversion

Figure 1: Proposed pathway of ascorbic acid degradation and potential link to this compound.

Metabolism of N-acetyl-D-glucosamine

N-acetyl-D-glucosamine (GlcNAc) is another proposed precursor for this compound. GlcNAc is a key component of various biopolymers, such as hyaluronic acid and peptidoglycan, and its metabolic pathways are intricate[3][4]. While the precise enzymatic steps leading to this compound from GlcNAc have not been fully elucidated, it is hypothesized that oxidative processes are involved.

Further research is required to identify the specific enzymes and intermediate metabolites in the conversion of N-acetyl-D-glucosamine to this compound.

Biological Functions and Significance

The biological roles of endogenous this compound are not yet well-defined. However, its classification as a carbohydrate metabolite suggests potential involvement in cellular energy metabolism. One study has indicated that this compound may play a role in the onset and improvement of hyperuricemia and is related to mitochondrial dysfunction in transaldolase deficiency[5]. Further investigation into its physiological and pathophysiological significance is warranted to uncover its potential roles in health and disease.

Quantitative Data

Limited quantitative data on the concentration of this compound in human biological fluids is available. The following table summarizes the reported values from a study analyzing urine samples from normal adults and neonates.

Biological MatrixPopulationConcentration (relative to creatinine)Reference
UrineNormal AdultsRelatively large amounts[1]
UrineNeonatesSignificantly more than adults[1]

Note: The original study reports relative amounts and does not provide specific concentration values.

Further studies are needed to establish reference ranges for this compound in various biological fluids, which will be crucial for its potential use as a clinical biomarker.

Experimental Protocols

The detection and quantification of this compound in biological samples typically involve gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization.

Sample Preparation for Urinary Organic Acid Analysis

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for the specific quantification of this compound[6][7][8][9].

5.1.1. Materials and Reagents

  • Urine sample

  • Internal standards (e.g., tropic acid, 2-ketocaproic acid)

  • Hydroxylamine hydrochloride

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Glass extraction tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

5.1.2. Extraction and Derivatization Protocol

  • Sample Preparation: To a clean glass tube, add a volume of urine equivalent to 1 µmole of creatinine. Add internal standards.

  • Oximation: Add hydroxylamine hydrochloride to form oxime derivatives of ketoacids and incubate.

  • Acidification: Acidify the sample to a pH of less than 2 with 5M HCl.

  • Salt Saturation: Add solid sodium chloride to saturate the solution and mix thoroughly.

  • Solvent Extraction: Add ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction.

  • Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add BSTFA with 1% TMCS and pyridine. Cap the vial and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.

Experimental_Workflow Urine_Sample Urine Sample + Internal Standard Oximation Oximation (Hydroxylamine) Urine_Sample->Oximation Acidification Acidification (HCl) Oximation->Acidification Salting_Out Salt Saturation (NaCl) Acidification->Salting_Out Solvent_Extraction Solvent Extraction (Ethyl Acetate) Salting_Out->Solvent_Extraction Evaporation Evaporation (Nitrogen) Solvent_Extraction->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Figure 2: General workflow for urinary organic acid analysis by GC-MS.

GC-MS Parameters

The following are general GC-MS parameters that can be optimized for the analysis of this compound TMS derivatives.

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification of the this compound derivative can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to implicate this compound in specific signaling pathways. Future research should focus on identifying potential protein interactions and downstream effects of this compound to elucidate its role in cellular communication.

Conclusion

This technical guide has summarized the current understanding of the endogenous production of this compound. While its origins are linked to the metabolism of ascorbic acid and N-acetyl-D-glucosamine, the precise biosynthetic pathways and regulatory mechanisms remain to be fully characterized. The provided experimental protocols for GC-MS analysis offer a starting point for researchers to quantify this metabolite in biological samples. Further investigation into the biological functions and clinical relevance of this compound is crucial and may reveal its importance in human health and disease. This guide serves as a foundational document to stimulate and support future research in this emerging area of metabolomics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Erythronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronate is a sugar acid anion derived from the four-carbon sugar erythrose. It has garnered increasing interest in the scientific community due to its role as a metabolite in various biological systems, its connection to the pentose phosphate pathway (PPP), and its potential as a biomarker in disease states, including cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of erythronate, details relevant experimental protocols, and visualizes its key metabolic pathways.

Physical and Chemical Properties

Erythronate is the conjugate base of erythronic acid. The available experimental data primarily pertains to this compound, which exists as a solid at room temperature.[5] A summary of its physical and chemical properties is presented in Table 1. It is important to note that while experimental data for some properties are available, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound and Erythronate

PropertyValueData TypeSource
Molecular Formula C₄H₈O₅ (this compound)Experimental[5][6]
C₄H₇O₅⁻ (Erythronate)Experimental[6]
Molecular Weight 136.10 g/mol (this compound)Computed[5]
135.10 g/mol (D-Erythronate)Computed[6]
Physical State SolidExperimental[5]
Melting Point 100 - 102 °CExperimental[5]
Boiling Point Not available-
Solubility in Water Predicted to be high (488 g/L)Predicted
pKa (Strongest Acidic) ~3.4Predicted

Spectroscopic Data

Detailed experimental spectra for erythronate are not widely available in the public domain. However, information from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for its detection and quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: For GC-MS analysis, erythronate is typically derivatized, for example, by trimethylsilylation (TMS), to increase its volatility.[7]

  • Fragmentation: The trimethylsilyl derivative of erythronate produces characteristic fragment ions upon electron ionization. A notable fragment ion observed is at a mass-to-charge ratio (m/z) of 409, which contains all four carbon atoms of the original molecule.[7] In stable isotope labeling studies using [U-¹³C₆]glucose, this fragment shifts to m/z 413, confirming that all four carbons of erythronate are derived from glucose.[7] Another significant ion for quantification is observed at m/z 292.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: A predicted ¹³C NMR spectrum for this compound in D₂O is available in the Human Metabolome Database.[8]

Infrared (IR) Spectroscopy:

  • Experimental FT-IR spectra for erythronate are not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of erythronate are not explicitly published. However, standard methodologies for compounds of similar nature, such as sugar acids, are applicable. Below is a detailed protocol for the analysis of erythronate in biological samples using GC-MS, based on published studies.[1][9]

Protocol: Quantification of Erythronate in Biological Samples by GC-MS

1. Sample Preparation and Metabolite Extraction:

  • Cell Culture: Culture cells (e.g., A549 lung carcinoma cells) in appropriate media. For stable isotope labeling, culture in media containing a 1:1 mixture of unlabeled and [U-¹³C₆]glucose.[7]

  • Extraction:

    • Aspirate the culture medium and wash the cells with an appropriate buffer (e.g., phosphate-buffered saline).

    • Quench metabolism by adding a cold solvent mixture, such as methanol/water (e.g., 7:1 v/v).[10]

    • Scrape the cells and collect the cell suspension.

    • Perform centrifugation to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant, for example, using a vacuum concentrator.

2. Derivatization:

  • To the dried metabolite extract, add a derivatization agent to increase the volatility of erythronate for GC analysis. A common method is trimethylsilylation (TMS).

  • Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

  • Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column, such as a DB-5ms.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

    • Temperature Program:

      • Initial temperature: 90°C, hold for 1 minute.

      • Ramp: Increase to 320°C at a rate of 15°C/min.[9]

      • Final hold: 320°C for 8 minutes.[9]

    • Injection: Inject the derivatized sample into the GC inlet.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.[9]

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 70-800).[9]

4. Data Analysis:

  • Peak Identification: Identify the peak corresponding to the TMS-derivative of erythronate based on its retention time and mass spectrum.

  • Quantification: Quantify erythronate by integrating the peak area of a characteristic ion (e.g., m/z 292 or 409) and comparing it to a standard curve prepared with known concentrations of erythronate.[1][7]

Biological Role and Metabolic Pathways

Erythronate is an intermediate in cellular metabolism, primarily linked to the pentose phosphate pathway (PPP).[1][2] Its accumulation has been observed in various cancer cell lines, suggesting a role in metabolic reprogramming in cancer.[1][4] Two primary biosynthetic pathways for erythronate from the PPP intermediate erythrose-4-phosphate (E4P) have been described.[1][2][11]

Pathway 1: Oxidation followed by Dephosphorylation

In this pathway, erythrose-4-phosphate is first oxidized to 4-phosphoerythronate (4PE). This reaction can be catalyzed by the off-target activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Subsequently, 4-phosphoerythronate is dephosphorylated by phosphoglycolate phosphatase (PGP) to yield erythronate.[1] This pathway is considered a detoxification mechanism, as 4-phosphoerythronate can inhibit the PPP enzyme 6-phosphogluconate dehydrogenase.[1]

pathway1 E4P Erythrose-4-Phosphate PE4 4-Phosphoerythronate E4P->PE4 Oxidation Erythronate Erythronate PE4->Erythronate Dephosphorylation GAPDH GAPDH (off-target) GAPDH->E4P PGP PGP PGP->PE4

Caption: Pathway 1 of Erythronate Biosynthesis.

Pathway 2: Dephosphorylation followed by Oxidation

An alternative route involves the initial dephosphorylation of erythrose-4-phosphate to form erythrose. This step is catalyzed by a yet-to-be-fully-identified phosphatase.[1] The resulting erythrose is then oxidized to erythronate, a reaction predominantly catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1).[1][4][11]

pathway2 E4P Erythrose-4-Phosphate Erythrose Erythrose E4P->Erythrose Dephosphorylation Erythronate Erythronate Erythrose->Erythronate Oxidation Phosphatase Phosphatase Phosphatase->E4P ALDH1A1 ALDH1A1 ALDH1A1->Erythrose

Caption: Pathway 2 of Erythronate Biosynthesis.

Experimental Workflow for Pathway Elucidation

The elucidation of these biosynthetic pathways often involves stable isotope tracing studies coupled with mass spectrometry. A general workflow for such an experiment is outlined below.

workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_interpretation Interpretation Culture Culture cells with [U-13C6]glucose Extraction Metabolite Extraction Culture->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Isotopologue Distribution) GCMS->DataAnalysis PathwayID Pathway Identification DataAnalysis->PathwayID

Caption: Workflow for Metabolic Pathway Elucidation.

Conclusion

Erythronate is a metabolite of growing significance with established links to the pentose phosphate pathway and potential implications in cancer metabolism. This guide summarizes the current knowledge of its physical and chemical properties, highlighting the need for more comprehensive experimental characterization. The provided metabolic pathways and experimental workflow offer a foundational understanding for researchers and professionals in drug development and related scientific fields. Further investigation into the precise enzymatic regulation of erythronate biosynthesis and its downstream effects is warranted to fully elucidate its biological functions and therapeutic potential.

References

The Role of Erythronic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronic acid is an endogenous sugar acid found in human biological fluids. While not a central component of core energy or anabolic pathways, its role in cellular metabolism is significant, primarily as a key biomarker for Transaldolase Deficiency (TALDO), a rare inborn error of the pentose phosphate pathway (PPP). In this state of metabolic dysregulation, the accumulation of specific PPP intermediates leads to a dramatic increase in this compound synthesis and excretion. This guide provides a detailed examination of the metabolic context of this compound, quantitative data on its levels in health and disease, protocols for its detection, and a visualization of its biochemical origin.

Introduction: this compound in a Metabolic Context

This compound (C₄H₈O₅) is a four-carbon sugar acid that exists as an endogenous metabolite in humans, detectable in plasma, urine, cerebrospinal fluid, and synovial fluid.[1] It is not considered a primary substrate for energy production or a major biosynthetic precursor in core cellular metabolism. Instead, its clinical and research significance stems from its direct connection to the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH (for reductive biosynthesis and oxidative stress defense) and producing precursors for nucleotide synthesis, such as ribose-5-phosphate.[2][3] A key enzyme in the reversible, non-oxidative phase of this pathway is transaldolase (TALDO). TALDO catalyzes the transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[1][4]

In individuals with Transaldolase Deficiency, this reaction is impaired, leading to the accumulation of upstream metabolites, including sedoheptulose-7-phosphate and erythrose-4-phosphate.[4][5] This metabolic block shunts these precursors into an alternative, less-characterized pathway, resulting in the significantly increased production of this compound.[6][7] Consequently, urinary this compound has been identified as a novel and major hallmark of TALDO deficiency.[8]

Quantitative Data: this compound as a Biomarker

The most striking quantitative data for this compound relates to its vastly different concentrations in the urine of healthy individuals versus those with Transaldolase Deficiency. This differential serves as a powerful diagnostic marker for the disease.

Population Urinary this compound Concentration (μmol/mmol creatinine) Reference
TALDO-Deficient Patients350 - 2900[8]
Healthy Control Group (Children, n=100)< 50[8]
NMR Detection Limit (in a separate study)> 60[9]

Table 1: Comparison of Urinary this compound Concentrations.

Experimental Protocols for Detection and Quantification

The primary analytical methods for the reliable identification and quantification of this compound in biological samples, particularly urine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a gold-standard technique for analyzing urinary organic acids due to its high sensitivity and specificity.[10] The general workflow involves extraction, chemical derivatization to increase volatility, and subsequent analysis.

Methodology:

  • Sample Collection and Normalization:

    • A random urine sample is collected.[10]

    • The urinary creatinine concentration is measured to normalize the volume of urine used for extraction. This corrects for variations in urine dilution. For example, the volume of urine extracted is adjusted to correspond to a standard creatinine concentration (e.g., 1 mmol/L).[11]

  • Extraction:

    • An appropriate volume of urine is transferred to a glass tube.

    • An internal standard (e.g., a stable isotope-labeled organic acid not typically found in urine) is added to account for extraction variability and to aid in quantification.[11]

    • The sample is acidified to a pH of approximately 1-2 by adding hydrochloric acid (HCl).[12]

    • Liquid-liquid extraction is performed by adding an immiscible organic solvent, such as ethyl acetate. The mixture is vortexed vigorously and then centrifuged to separate the layers.[12][13]

    • The organic (top) layer, containing the organic acids, is carefully transferred to a new tube. This step is often repeated to maximize recovery.[12]

  • Derivatization:

    • The organic solvent is evaporated to dryness under a stream of nitrogen gas.[14]

    • To make the non-volatile organic acids suitable for gas chromatography, they must be chemically derivatized. A common method is trimethylsilylation (TMS).[14][15]

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract. The sample is then heated (e.g., at 60°C for 60 minutes) to complete the reaction, which converts hydroxyl and carboxyl groups to their TMS ethers and esters.[14]

  • GC-MS Analysis:

    • A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different derivatized organic acids based on their boiling points and interaction with the capillary column.

    • As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • This compound is identified by its specific retention time and its characteristic mass spectrum, which is compared to a library of known compounds. Quantification is achieved by comparing its peak area to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can identify and quantify metabolites in complex mixtures like urine with minimal sample preparation.[16][17]

Methodology:

  • Sample Preparation:

    • A raw urine sample is centrifuged to remove particulate matter.

    • An aliquot of the supernatant is mixed with a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.[18]

    • The pH of the sample is adjusted, as the chemical shifts of certain protons are pH-dependent.[8]

  • Data Acquisition:

    • The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

    • A one-dimensional (1D) proton (¹H) NMR spectrum is acquired. A presaturation sequence is typically used to suppress the large water signal.[18]

  • Data Analysis and Identification:

    • The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • Metabolites are identified by comparing the chemical shifts (ppm) and coupling patterns of their proton signals to spectral databases and known standards.

    • This compound is specifically identified by a characteristic doublet resonance. This peak's position is pH-sensitive, shifting from approximately 4.32 ppm at pH 2.5 to 4.10 ppm at pH 7.0.[8]

    • Quantification is performed by integrating the area of the characteristic this compound peak and comparing it to the integral of the known concentration of the internal standard.

Visualization of Metabolic Pathways

The following diagrams illustrate the biochemical context of this compound formation, highlighting the metabolic block in the Pentose Phosphate Pathway characteristic of Transaldolase Deficiency.

Pentose_Phosphate_Pathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway cluster_putative Putative Pathway in TALDO Deficiency metabolite metabolite enzyme enzyme blocked_enzyme blocked_enzyme pathway_label pathway_label accumulated accumulated R5P Ribose-5-P TKT1 Transketolase R5P->TKT1 X5P Xylulose-5-P X5P->TKT1 TKT2 Transketolase X5P->TKT2 G3P Glyceraldehyde-3-P TALDO Transaldolase (Deficient in TALDO) G3P->TALDO Glycolysis To Glycolysis G3P->Glycolysis S7P Sedoheptulose-7-P S7P->TALDO E4P Erythrose-4-P E4P->TKT2 E4P_source Accumulated Erythrose-4-P F6P Fructose-6-P F6P->Glycolysis TKT1->G3P TKT1->S7P TALDO->E4P TALDO->F6P TKT2->G3P TKT2->F6P Unknown_Intermediates Unknown Intermediates E4P_source->Unknown_Intermediates Putative Enzymatic Steps Erythronic_Acid This compound (Excreted in Urine) Unknown_Intermediates->Erythronic_Acid

Figure 1. Metabolic block in TALDO deficiency and putative formation of this compound.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node output_node output_node start Urine Sample Collection normalize Normalize Volume to Creatinine start->normalize method Choose Analytical Method normalize->method gc_extract Acidify & Liquid-Liquid Extraction method->gc_extract GC-MS nmr_prep Add D2O & Internal Standard method->nmr_prep NMR gc_derivatize Dry & Derivatize (e.g., TMS) gc_extract->gc_derivatize gc_analyze Inject & Analyze by GC-MS gc_derivatize->gc_analyze gc_result Quantified This compound gc_analyze->gc_result nmr_analyze Acquire 1H NMR Spectrum nmr_prep->nmr_analyze nmr_result Quantified This compound nmr_analyze->nmr_result

Figure 2. General experimental workflow for the quantification of urinary this compound.

Conclusion and Future Directions

This compound holds a unique position in the study of cellular metabolism. It is not a substrate in a major pathway but rather a sensitive and specific indicator of metabolic dysregulation within the pentose phosphate pathway. Its dramatic elevation in Transaldolase Deficiency underscores its value as a diagnostic biomarker. For researchers in metabolic diseases and drug development professionals targeting pathways involving the PPP, understanding the context of this compound formation is crucial.

Future research may focus on elucidating the specific, currently unknown enzymatic steps that lead from erythrose-4-phosphate to this compound. A deeper understanding of this alternative pathway could provide further insights into the pathophysiology of TALDO deficiency and potentially reveal new therapeutic targets to mitigate the effects of toxic metabolite accumulation.

References

Degradation Products of Erythronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid with the chemical formula C₄H₈O₅, is a polyhydroxy acid that plays a role in various biological processes. Understanding its stability and degradation pathways is crucial for its application in research and potential therapeutic uses. This technical guide synthesizes the available scientific information on the degradation of this compound, focusing on potential degradation products and the mechanisms of their formation. Due to a notable scarcity of direct research on the degradation of this compound, this guide draws upon established chemical principles and studies of structurally related compounds, such as other short-chain hydroxy acids and lactones, to infer likely degradation pathways.

Postulated Degradation Pathways

The degradation of this compound is anticipated to occur through several key chemical transformations, including lactonization, oxidation, and decarboxylation. These pathways are influenced by environmental factors such as temperature, pH, light exposure, and the presence of oxidizing agents.

Lactonization: Formation of Erythrono-1,4-lactone

This compound can undergo intramolecular esterification to form a cyclic ester known as a lactone. Specifically, it is expected to form erythrono-1,4-lactone, a five-membered ring structure. This is a reversible equilibrium reaction, influenced by pH and the presence of water.[1]

  • Under acidic conditions: The equilibrium tends to favor the formation of the lactone.[1]

  • Under neutral or alkaline conditions: The equilibrium favors the open-chain carboxylic acid form.[2][3]

The interconversion between this compound and its lactone is a critical aspect of its chemistry and stability.

Oxidative Degradation

The multiple hydroxyl groups in this compound are susceptible to oxidation. Oxidative degradation can lead to the formation of various smaller, more highly oxidized products. The specific products will depend on the strength and nature of the oxidizing agent. Potential oxidation products could include shorter-chain carboxylic acids and aldehydes.[4]

Thermal Degradation and Decarboxylation

At elevated temperatures, this compound may undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂).[5] This reaction is common for carboxylic acids, particularly those with other functional groups that can stabilize the transition state. For polyhydroxy acids, thermal degradation can be complex, potentially leading to a variety of smaller molecules through a combination of decarboxylation and cleavage of carbon-carbon bonds.[6]

Hypothetical Degradation Products

Based on the degradation pathways of similar molecules, the following table summarizes the hypothetical degradation products of this compound. It is important to note that without direct experimental evidence, this information is predictive.

Degradation PathwayPotential DegradantChemical FormulaNotes
Lactonization Erythrono-1,4-lactoneC₄H₆O₄Formed via intramolecular cyclization, favored in acidic conditions.[1]
Oxidation Shorter-chain acids/aldehydesVariableProducts would result from the cleavage of C-C bonds.
Decarboxylation TrihydroxypropaneC₃H₈O₃Resulting from the loss of CO₂.

Experimental Protocols: A General Framework

Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution sample to a light source that provides both UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) to separate and identify the degradation products.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship between this compound and its primary equilibrium product, as well as a typical workflow for a forced degradation study.

G This compound and its Lactone Erythronic_Acid This compound Lactone Erythrono-1,4-lactone Erythronic_Acid->Lactone Acidic conditions

Caption: Equilibrium between this compound and its Lactone.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS MS Identification HPLC->MS Quantification Quantification MS->Quantification Degradation_Products Degradation Products Quantification->Degradation_Products Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: General workflow for a forced degradation study.

Conclusion

While direct and detailed studies on the degradation of this compound are limited, an understanding of its potential degradation pathways can be inferred from the chemistry of analogous compounds. The primary transformation is likely the reversible formation of erythrono-1,4-lactone. Under more strenuous conditions, oxidation and decarboxylation are plausible degradation routes. Further research employing forced degradation studies with modern analytical techniques is necessary to definitively identify and quantify the degradation products of this compound and to fully elucidate its stability profile. This information will be invaluable for its future applications in scientific research and drug development.

References

theoretical basis of erythronic acid as a biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Erythronic acid, a four-carbon sugar acid, is emerging as a potential biomarker for specific inborn errors of metabolism and conditions associated with oxidative stress. Its origins are tied to several key metabolic pathways, including the pentose phosphate pathway (PPP), the degradation of ascorbic acid (vitamin C), and the breakdown of advanced glycation end products (AGEs). Elevated levels of this compound have been most notably identified in transaldolase deficiency, a rare genetic disorder of the PPP. This guide provides a comprehensive overview of the theoretical basis for using this compound as a biomarker, including its biochemical origins, analytical methodologies for its detection, and its potential clinical significance.

Biochemical Basis of this compound Formation

This compound is not a product of a primary metabolic pathway but rather arises from the modification or degradation of other molecules. The main pathways leading to its formation are:

  • The Pentose Phosphate Pathway (PPP): The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] In the non-oxidative branch of the PPP, the enzyme transaldolase plays a key role in interconverting sugars. In individuals with a deficiency in transaldolase (TALDO deficiency), there is an accumulation of sedoheptulose-7-phosphate. This leads to an increased flux through an alternative pathway where sedoheptulose-7-phosphate is converted to sedoheptulose, which can then be cleaved to form erythrose and, subsequently, this compound.[3] This makes this compound a key diagnostic marker for TALDO deficiency.[3][4]

  • Degradation of Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can be oxidized to dehydroascorbic acid.[5] Further degradation of dehydroascorbic acid can lead to the formation of various products, including L-xylosone and L-threose, which can be further metabolized to this compound.[6] This pathway links this compound levels to oxidative stress and vitamin C metabolism.

  • Advanced Glycation End Products (AGEs): AGEs are formed through the non-enzymatic reaction of sugars with proteins or lipids and are associated with aging and the pathogenesis of chronic diseases like diabetes.[7][8] The degradation of certain AGEs can potentially yield smaller molecules, including four-carbon fragments that could be converted to this compound, although this pathway is less well-characterized.

Signaling Pathways and Metabolic Workflows

The formation of this compound can be visualized through the following metabolic pathways:

Erythronic_Acid_Formation_Pathways cluster_PPP Pentose Phosphate Pathway (in TALDO Deficiency) cluster_Ascorbic_Acid Ascorbic Acid Degradation cluster_AGEs Advanced Glycation End Product Degradation Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase (Deficient) Sedoheptulose Sedoheptulose Sedoheptulose-7-P->Sedoheptulose Alternative Pathway Erythrose Erythrose Sedoheptulose->Erythrose This compound This compound Erythrose->this compound Ascorbic Acid Ascorbic Acid Dehydroascorbic Acid Dehydroascorbic Acid Ascorbic Acid->Dehydroascorbic Acid Oxidation L-Xylosone / L-Threose L-Xylosone / L-Threose Dehydroascorbic Acid->L-Xylosone / L-Threose L-Xylosone / L-Threose->this compound Proteins/Lipids + Sugars Proteins/Lipids + Sugars AGEs AGEs Proteins/Lipids + Sugars->AGEs Degradation Products Degradation Products AGEs->Degradation Products Degradation Products->this compound

Figure 1: Metabolic pathways leading to the formation of this compound.

Quantitative Data

The concentration of this compound can vary significantly depending on the underlying physiological or pathological state. The following table summarizes the available quantitative data.

ConditionAnalyteMatrixConcentration (µmol/mmol creatinine)Reference
Transaldolase Deficiency This compoundUrine1100 - 1700[3]
Healthy Controls This compoundUrineNot typically detected or in very low amounts[3]
Diabetes Mellitus This compoundUrineData not available in searched literature
Healthy Controls This compoundPlasmaData not available in searched literature
Diabetes Mellitus This compoundPlasmaData not available in searched literature

Note: There is a significant gap in the literature regarding the reference ranges of this compound in healthy individuals and its levels in common metabolic diseases like diabetes. Further research is required to establish these values.

Experimental Protocols

The quantification of this compound in biological samples typically requires chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

This method is commonly used for the analysis of a wide range of organic acids in urine, including this compound.

1. Sample Preparation:

  • Internal Standard Addition: To 1 mL of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar organic acid not present in urine).

  • Extraction: Acidify the urine sample with hydrochloric acid to a pH of 1-2. Extract the organic acids using two consecutive portions of an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the organic acids volatile for GC analysis, a derivatization step is necessary. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried extract. The mixture is then heated at 70-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.

  • Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 5-10°C/min.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all present organic acids or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound, which offers higher sensitivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its TMS derivative to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Derivatized Sample GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for GC-MS analysis of urinary organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine Analysis

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of small molecules like this compound.

1. Sample Preparation:

  • Protein Precipitation (for plasma): To a small volume of plasma (e.g., 100 µL), add 3-4 volumes of a cold organic solvent like acetonitrile or methanol containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Dilution (for urine): Urine samples can often be diluted with the initial mobile phase containing the internal standard.

  • Supernatant Transfer: Transfer the supernatant (from plasma) or the diluted urine to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: The solvent may be evaporated, and the residue reconstituted in the mobile phase to enhance compatibility with the LC system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase C18 column is commonly used for the separation of polar analytes.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization, is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode is well-suited for the analysis of acidic compounds like this compound.

  • MRM (Multiple Reaction Monitoring): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard are monitored. This highly selective technique minimizes interferences from the complex biological matrix.

  • Quantification: The concentration of this compound is determined from a calibration curve constructed by analyzing standards of known concentrations.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Plasma or Urine Sample Protein_Precipitation Protein Precipitation (Plasma) or Dilution (Urine) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Prepared Sample LC_Separation LC Separation (C18) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Data_Analysis Data Analysis (MRM) MS_Detection->Data_Analysis

Figure 3: General workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for transaldolase deficiency and may also serve as a more general indicator of oxidative stress and metabolic dysregulation. Its strong association with the pentose phosphate pathway provides a solid theoretical basis for its clinical utility in diagnosing this rare inborn error of metabolism. However, for its broader application as a biomarker for conditions like diabetes and other metabolic diseases, further research is critically needed. Key areas for future investigation include:

  • Establishment of Reference Ranges: Determining the normal physiological range of this compound in both plasma and urine of healthy individuals across different age groups.

  • Quantitative Studies in Disease: Conducting large-scale studies to quantify this compound levels in patients with diabetes, metabolic syndrome, and other conditions associated with oxidative stress.

  • Standardization of Analytical Methods: Developing and validating standardized, high-throughput analytical methods for the routine measurement of this compound in clinical laboratories.

  • Elucidation of Pathophysiological Roles: Investigating the precise mechanisms by which this compound is formed in different disease states and whether it plays a causal role in disease progression or is merely a bystander metabolite.

Addressing these research gaps will be crucial in fully realizing the potential of this compound as a valuable biomarker in research, clinical diagnostics, and drug development.

References

Unraveling the Therapeutic Potential of Ethacrynic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacrynic acid (EA), a potent loop diuretic, has garnered significant attention for its potential as a repurposed therapeutic agent, particularly in the realm of oncology. Beyond its well-established diuretic effects, EA exhibits multifaceted biological activities, primarily attributed to its ability to modulate critical cellular signaling pathways and inhibit key enzymes involved in drug resistance. This technical guide provides a comprehensive exploration of the functions of ethacrynic acid, with a focus on its anticancer properties. We delve into its mechanisms of action, including the inhibition of the Wnt/β-catenin and MAPK signaling pathways, and its role as a glutathione S-transferase (GST) inhibitor. This document furnishes detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers and drug development professionals investigating the therapeutic utility of ethacrynic acid.

Core Functions of Ethacrynic Acid

Ethacrynic acid's primary pharmacological action is the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to potent diuresis. However, its chemical structure, featuring an α,β-unsaturated ketone, allows it to interact with sulfhydryl groups of proteins, leading to a range of other biological effects. This reactivity is central to its emerging role as an anticancer agent.

Inhibition of Wnt/β-Catenin Signaling

A significant body of research highlights ethacrynic acid's ability to suppress the aberrantly activated Wnt/β-catenin signaling pathway, a critical driver in many cancers, including chronic lymphocytic leukemia (CLL) and non-small-cell lung cancer (NSCLC)[1][2]. EA has been shown to directly bind to the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF-1), a key component of the β-catenin transcriptional complex. This interaction destabilizes the LEF-1/β-catenin complex, preventing the transcription of Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC, which are crucial for cell proliferation[3][4][5].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell growth, differentiation, and survival that is often dysregulated in cancer. Ethacrynic acid has been identified as a modulator of this pathway. Studies have shown that EA can inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK1/2, thereby impeding downstream signaling that promotes cancer cell proliferation[6].

Glutathione S-Transferase (GST) Inhibition

Ethacrynic acid is a well-documented inhibitor of glutathione S-transferases (GSTs), a family of enzymes that play a vital role in cellular detoxification[6]. GSTs are often overexpressed in cancer cells, contributing to multidrug resistance by catalyzing the conjugation of chemotherapeutic agents with glutathione, leading to their inactivation and efflux from the cell. By inhibiting GSTs, ethacrynic acid can sensitize cancer cells to conventional chemotherapy, offering a promising avenue for combination therapies[7].

Quantitative Data on Ethacrynic Acid's Anticancer Activity

The cytotoxic and antiproliferative effects of ethacrynic acid have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for its potency.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small-Cell Lung Cancer87.03[2]
H1975Non-Small-Cell Lung Cancer99.54[2]
MCF-7Breast CancerNot specified[8]
MDA-MB-231Breast CancerNot specified[8]
4T1Breast CancerNot specified[8]
Primary CLL CellsChronic Lymphocytic Leukemia8.56 ± 3[1]
Normal PBMCsPeripheral Blood Mononuclear Cells34.79 ± 15.97[1]
DLD-1Colon CancerInduces cell death at 60-100 µM
HL-60Promyelocytic Leukemia40.14[9]
RajiBurkitt's LymphomaNot specified[10]

Table 1: IC50 values of ethacrynic acid in various cancer cell lines.

The inhibitory effect of ethacrynic acid on the Wnt/β-catenin pathway has been quantified by measuring the expression of its downstream target genes.

Cell LineTarget GeneEffect of Ethacrynic AcidReference
Primary CLL CellsLEF-1Dose-dependent decline in expression[1]
Primary CLL CellsCyclin D1Dose-dependent decline in expression[1]
Primary CLL CellsFibronectinDose-dependent decline in expression[1]
SW480 (Colon Cancer)TCF/LEF ReporterConcentration-dependent reduction in activity[11]
HCT116 (Colon Cancer)TCF/LEF ReporterConcentration-dependent reduction in activity[11]

Table 2: Effect of ethacrynic acid on the expression of Wnt signaling target genes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of ethacrynic acid's function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC | Beta_Catenin_P p-β-catenin GSK3b_Axin_APC->Beta_Catenin_P Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Beta_Catenin β-catenin Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Nucleus Nucleus LEF1 LEF-1 Beta_Catenin_N->LEF1 Target_Genes Target Genes (e.g., CCND1, MYC) LEF1->Target_Genes Transcription EA Ethacrynic Acid EA->LEF1 Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of ethacrynic acid.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation EA Ethacrynic Acid EA->ERK Inhibition of Phosphorylation

Caption: MAPK signaling pathway illustrating ethacrynic acid's inhibitory effect on ERK phosphorylation.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment 2. Treatment with Ethacrynic Acid (Dose-response & Time-course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay protein_analysis 3c. Protein Analysis (e.g., Western Blot for MAPK pathway proteins) treatment->protein_analysis gene_expression 3d. Gene Expression Analysis (e.g., qPCR for Wnt target genes) treatment->gene_expression data_analysis 4. Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for assessing the anticancer effects of ethacrynic acid.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Ethacrynic acid (EA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of ethacrynic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the EA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve EA). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the EA concentration.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) after treatment with ethacrynic acid. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Glutathione S-Transferase (GST) Inhibition Assay

This assay measures the inhibition of GST activity by ethacrynic acid.

Materials:

  • Purified GST enzyme or cell lysate containing GST

  • Ethacrynic acid

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, GSH, and the GST enzyme source.

  • Inhibitor Addition: Add varying concentrations of ethacrynic acid to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for a few minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the CDNB solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, a GSH-CDNB conjugate, absorbs light at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of ethacrynic acid. Determine the percentage of inhibition relative to the control without the inhibitor. Calculate the IC50 value for GST inhibition.

Conclusion

Ethacrynic acid presents a compelling case for drug repurposing in oncology. Its ability to concurrently target multiple hallmarks of cancer, including dysregulated signaling pathways and drug resistance mechanisms, underscores its therapeutic potential. The detailed methodologies and quantitative data provided in this guide are intended to facilitate further exploratory studies into the multifaceted functions of ethacrynic acid. A deeper understanding of its molecular interactions and the development of more targeted derivatives could pave the way for its clinical application as a novel anticancer agent, both as a monotherapy and in combination with existing treatments. Researchers are encouraged to utilize the provided protocols and data as a foundation for designing innovative experiments to further elucidate the promising therapeutic avenues of this established diuretic.

References

The Fundamental Chemistry of Trihydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxybutanoic acid, a four-carbon sugar acid, and its isomers represent a class of molecules with significant biological relevance and therapeutic potential. This technical guide provides an in-depth exploration of the fundamental chemistry of these compounds, with a focus on 2,3,4-trihydroxybutanoic acid and its stereoisomers, L-threonic acid and D-erythronic acid. This document outlines their physicochemical properties, spectroscopic data, detailed experimental protocols for their synthesis and analysis, and their involvement in key biological signaling pathways.

Introduction

Trihydroxybutanoic acid (C₄H₈O₅) exists as several isomers, with the position of the three hydroxyl groups along the butanoic acid backbone determining its specific properties and biological role. The most studied isomers are the 2,3,4-trihydroxybutanoic acids, which possess two chiral centers, giving rise to four stereoisomers: D- and L-threonic acid, and D- and L-erythronic acid.

L-threonic acid is a key metabolite of Vitamin C (L-ascorbic acid) in humans, and its presence is linked to various physiological processes.[1][2] D-erythronic acid is also found in biological systems and can be synthesized from D-glucose.[3][4] The unique structural features of these molecules, including multiple chiral centers and hydroxyl groups, make them valuable chiral building blocks in organic synthesis.[5] This guide will focus primarily on the threonic and erythronic acid isomers due to their biological significance.

Physicochemical Properties

The physicochemical properties of trihydroxybutanoic acid isomers are crucial for their application in research and drug development. Key quantitative data are summarized in the tables below for easy comparison.

Table 1: General Properties of 2,3,4-Trihydroxybutanoic Acid
PropertyValueSource(s)
Molecular FormulaC₄H₈O₅[2]
Molecular Weight136.10 g/mol [1][2]
Table 2: Properties of Threonic Acid Isomers
PropertyL-Threonic AcidD-Threonic AcidSource(s)
Synonyms (2R,3S)-2,3,4-trihydroxybutanoic acid(2S,3R)-2,3,4-trihydroxybutanoic acid[2]
Melting Point >300 °C (as hemicalcium salt)Not available[6]
Solubility (in water) 53 mg/mLNot available[5][7]
Specific Rotation [α]D²⁰ +13° to +16° (c=1 in H₂O)Not available[2][6]
pKa (predicted) 3.4 - 3.473.4 - 3.47[2][8][9]
logP (predicted) -2.1-2.1[8][9]
Table 3: Properties of this compound Isomers
PropertyD-Erythronic AcidL-Erythronic AcidSource(s)
Synonyms (2R,3R)-2,3,4-trihydroxybutanoic acid(2S,3S)-2,3,4-trihydroxybutanoic acid[4]
Melting Point 100 - 102 °CNot available[1]
Solubility (in water) ≥ 100 mg/mLNot available[10]
Specific Rotation [α]D Not availableNot available
pKa (predicted) 3.43.4[9]
logP (predicted) -2.1-2.1[9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of trihydroxybutanoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of threonic acid in D₂O typically shows signals in the range of 3.6 to 4.1 ppm, corresponding to the protons on the carbon backbone.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information about the four distinct carbon environments in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of trihydroxybutanoic acid. The exact mass is 136.0372 g/mol .[1]

Infrared (IR) Spectroscopy

The IR spectrum of trihydroxybutanoic acid is characterized by strong, broad absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (around 3300-2500 cm⁻¹) and a sharp absorption for the C=O stretching of the carboxylic acid group (around 1700-1725 cm⁻¹).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of trihydroxybutanoic acids are provided below.

Synthesis of L-Threonic Acid from L-Ascorbic Acid

This protocol describes the oxidative cleavage of L-ascorbic acid to produce L-threonic acid.[11][12][13]

Materials:

  • L-Ascorbic acid

  • Calcium carbonate

  • 30% Hydrogen peroxide solution

  • Deionized water

  • Methanol

  • Activated carbon

Procedure:

  • Dissolve L-ascorbic acid in deionized water in a reaction vessel.

  • Add calcium carbonate to the solution and cool the mixture to 0-5 °C with stirring.

  • Slowly add 30% hydrogen peroxide solution dropwise, maintaining the reaction temperature between 5-20 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.

  • Add activated carbon to the reaction mixture and heat to 50-60 °C for 30 minutes to decolorize and decompose excess hydrogen peroxide.

  • Filter the hot reaction mixture and wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Slowly add methanol to the warm concentrate to induce crystallization.

  • Stir the mixture at room temperature for 12 hours to allow for complete precipitation.

  • Filter the precipitate, wash with methanol, and dry to obtain calcium L-threonate.

Synthesis of D-Erythronic Acid from D-Glucose (via Rosenmund Reduction)

D-Erythronic acid can be synthesized from D-glucose through a series of reactions culminating in a modified Rosenmund reduction. The key steps involve the formation of D-erythronic acid from D-arabinonic acid, which is an epimer of D-gluconic acid. A detailed protocol involves the conversion of D-erythronic acid to its acetylated acid chloride, followed by catalytic reduction.[3][14]

Conceptual Steps:

  • Oxidative degradation of D-glucose to D-arabinonic acid.

  • Epimerization of D-arabinonic acid to D-erythronic acid.

  • Conversion of D-erythronic acid to its lactone.

  • Acetylation of the hydroxyl groups of the lactone.

  • Conversion of the acetylated lactone to the corresponding acetylated aldonyl chloride.

  • Rosenmund reduction of the acetylated aldonyl chloride using a poisoned palladium catalyst to yield the aldehyde, which exists in equilibrium with the cyclic hemiacetal, D-erythrose.

  • Oxidation of D-erythrose to D-erythronic acid.

Purification by Column Chromatography

For the purification of trihydroxybutanoic acids and their derivatives, column chromatography using silica gel is a common method. The choice of eluent depends on the polarity of the specific compound. A gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[4]

Analytical Methods

NMR Sample Preparation:

  • Dissolve 5-10 mg of the trihydroxybutanoic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[15][16]

  • Ensure the sample is fully dissolved.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[16][17]

  • The final sample height in the NMR tube should be at least 4 cm.[16]

Biological Significance and Signaling Pathways

Trihydroxybutanoic acids, particularly L-threonic acid, have garnered interest for their roles in biological systems.

Vitamin C Metabolism

L-threonic acid is a major metabolite of Vitamin C (L-ascorbic acid) degradation in humans. The oxidative cleavage of L-ascorbic acid yields L-threonic acid and oxalic acid.[1][13]

Vitamin_C_Metabolism L-Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Oxidative_Cleavage Oxidative Cleavage L-Ascorbic_Acid->Oxidative_Cleavage L-Threonic_Acid L-Threonic Acid Oxidative_Cleavage->L-Threonic_Acid Oxalic_Acid Oxalic Acid Oxidative_Cleavage->Oxalic_Acid

Vitamin C degradation pathway to L-threonic acid.
Inhibition of Signaling Pathways

Recent research has indicated that threonic acid and its derivatives may modulate key cellular signaling pathways.

  • Akt and ERK1/2 Inhibition: Threonic acid has been shown to act as a protein kinase inhibitor, targeting the Akt and ERK1/2 pathways, which are crucial in cell proliferation and survival.[1] This suggests a potential role in cancer therapy.

Kinase_Inhibition Threonic_Acid Threonic Acid Akt Akt Threonic_Acid->Akt ERK1_2 ERK1/2 Threonic_Acid->ERK1_2 Cell_Proliferation Cell Proliferation and Survival Akt->Cell_Proliferation ERK1_2->Cell_Proliferation

Inhibitory effect of threonic acid on Akt and ERK1/2 pathways.
  • DKK1 Inhibition: L-threonate has been suggested to inhibit Dickkopf-1 (DKK1), a key antagonist of the Wnt signaling pathway. This has potential implications in conditions like androgenic alopecia.[7][9][18]

DKK1_Inhibition L_Threonate L-Threonate DKK1 DKK1 L_Threonate->DKK1 Wnt_Signaling Wnt Signaling Pathway DKK1->Wnt_Signaling

L-threonate as an inhibitor of DKK1 in the Wnt signaling pathway.

Conclusion

The trihydroxybutanoic acids, particularly L-threonic acid and D-erythronic acid, are versatile molecules with significant implications in biology and medicine. Their well-defined stereochemistry and multiple functional groups make them important subjects of study. This technical guide has provided a comprehensive overview of their fundamental chemistry, including their physicochemical properties, spectroscopic data, and detailed experimental protocols. Furthermore, the elucidation of their roles in key signaling pathways opens up new avenues for therapeutic intervention. Continued research into these compounds is warranted to fully explore their potential in various scientific and clinical applications.

References

Methodological & Application

Application Note: Quantification of Erythonic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid is a four-carbon sugar acid that is a metabolic product of the pentose phosphate pathway.[1] Altered levels of erythonic acid in human plasma have been associated with various metabolic disorders, making its accurate quantification a key area of interest in clinical and pharmaceutical research. This application note provides a detailed protocol for the quantification of erythonic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on established principles for the analysis of small, polar molecules like short-chain fatty acids in biological matrices.[2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic origin of erythonic acid and the analytical workflow for its quantification.

Metabolic Origin of this compound Glucose Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose->Pentose Phosphate Pathway Metabolism Erythrose-4-Phosphate Erythrose-4-Phosphate Pentose Phosphate Pathway->Erythrose-4-Phosphate Produces This compound This compound Erythrose-4-Phosphate->this compound Oxidation

Caption: Metabolic pathway showing the generation of this compound.

Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile Derivatization Derivatization Protein Precipitation->Derivatization 3-NPH UPLC-MS/MS UPLC-MS/MS Derivatization->UPLC-MS/MS Data Acquisition Data Acquisition UPLC-MS/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for plasma erythonic acid analysis.

Experimental Protocols

This protocol outlines a robust method for the quantification of erythonic acid in human plasma, adapted from validated methods for similar short-chain organic acids.[2][4] A stable isotope-labeled internal standard (e.g., ¹³C₄-Erythronic Acid) is highly recommended for optimal accuracy and precision.

1. Materials and Reagents

  • This compound standard

  • ¹³C₄-Erythronic acid (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Ultrapure water

2. Sample Preparation

The sample preparation involves protein precipitation followed by derivatization to enhance chromatographic retention and detection sensitivity of the polar erythonic acid.

  • Protein Precipitation:

    • To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 1 µM ¹³C₄-Erythronic Acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Derivatization: [2]

    • Reconstitute the dried extract in 50 µL of water.

    • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM EDC in 50% acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, add 110 µL of 90% acetonitrile/10% water with 0.1% formic acid.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: To be determined empirically. A plausible transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion. For underivatized erythonic acid (MW 136.11), the precursor would be m/z 135.0. For the 3-NPH derivative, the precursor ion would be higher.

      • ¹³C₄-Erythronic Acid (IS): To be determined empirically based on the labeled standard.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for erythonic acid, based on data from similar short-chain fatty acid assays.[4][5]

ParameterAcceptance CriteriaExpected Performance
Linearity
Calibration RangeAt least one order of magnitude0.1 - 50 µM
Correlation Coefficient (r²)≥ 0.99> 0.995
Precision
Intra-day CV%≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day CV%≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy
Bias%Within ± 15% (± 20% at LLOQ)Within ± 10%
Recovery
Extraction RecoveryConsistent and reproducible> 85%
Sensitivity
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 µM

CV%: Percent Coefficient of Variation LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of erythonic acid in human plasma. The detailed protocol for sample preparation and the proposed LC-MS/MS parameters serve as a strong starting point for method validation in a research or clinical laboratory. The use of a stable isotope-labeled internal standard and a derivatization step are crucial for achieving the accuracy and precision required for reliable biomarker quantification.

References

Application Note: A Proposed HPLC-UV Method for the Quantitative Analysis of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythronic acid is a sugar acid and an endogenous metabolite of carbohydrates.[1] It plays a role in various metabolic pathways, and its analysis is of interest in metabolism-related disease research.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such polar compounds. This document presents a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. Due to the limited number of specific validated methods in published literature for this compound, this protocol is based on established principles for the analysis of similar polar, short-chain acidic compounds.[2][3]

Principle of the Method

This method employs a reversed-phase HPLC system to separate this compound from a sample matrix. This compound is a highly polar compound.[4] To achieve sufficient retention on a non-polar C18 stationary phase, the mobile phase pH is kept low (acidic).[5] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its interaction with the stationary phase.[2][5] An isocratic elution is used for simplicity and robustness. Detection is performed at a low UV wavelength (~210 nm), as this compound lacks a significant chromophore at higher wavelengths. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Water, HPLC Grade or Milli-Q

  • 0.45 µm Syringe Filters (e.g., PVDF or Nylon)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance

  • pH meter

  • Sonicator

3. Proposed Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time ~10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of orthophosphoric acid to 980 mL of HPLC grade water. Mix well, then add 20 mL of acetonitrile. Sonicate for 15 minutes to degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • The sample is now ready for injection.

Data Presentation and Method Validation

For the method to be considered reliable, it must be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria. These values should be experimentally determined.

Validation ParameterTypical SpecificationPurpose
Linearity (r²) ≥ 0.999Establishes the relationship between analyte concentration and detector response.
Range Typically 80-120% of the expected sample concentrationThe concentration interval over which the method is precise, accurate, and linear.
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Measures the closeness of agreement between a series of measurements from the same sample.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 (To be determined experimentally)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[7][8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1 (To be determined experimentally)The lowest amount of analyte in a sample which can be quantitatively determined with precision.[7][8]
Specificity No interfering peaks at the retention time of this compound from blank/placebo samples.Ensures that the signal measured is from the analyte of interest without interference.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation standards Prepare Standard Stock & Working Solutions samples Prepare Sample (Weigh, Dissolve, Filter) mobile_phase Prepare Mobile Phase (Aqueous + Organic) calibration Generate Calibration Curve (Conc. vs. Area) standards->calibration injection Inject Standards & Samples samples->injection system_setup System Setup & Equilibration (Column, Flow Rate, Temp) mobile_phase->system_setup hplc HPLC Analysis system_setup->injection integration Peak Integration & Identification injection->integration data Data Processing quantification Quantify this compound in Samples integration->calibration integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development start Goal: Analyze This compound lit_review Literature Review & Analyte Properties (Polar, Acidic, No Chromophore) start->lit_review col_select Column Selection (Reversed-Phase C18) lit_review->col_select mp_select Mobile Phase Selection (Acidic pH to suppress ionization) lit_review->mp_select det_select Detector Selection (Low UV Wavelength, ~210 nm) lit_review->det_select optimization Method Optimization (Peak Shape, Retention, Resolution) col_select->optimization mp_select->optimization det_select->optimization optimization->col_select Fails validation Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) optimization->validation Meets Criteria routine Routine Analysis validation->routine

References

Application Note: Quantitative Analysis of Erythronic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid is a four-carbon sugar acid that can be detected in human urine. Its presence and concentration can be indicative of various metabolic processes, including the degradation of ascorbic acid (Vitamin C) and extracellular matrix components like hyaluronic acid.[1] Accurate and reliable quantification of urinary this compound is crucial for researchers studying metabolic pathways, oxidative stress, and certain pathological conditions. This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and chemical derivatization.

Metabolic Pathway of this compound Formation

This compound in urine can originate from several metabolic routes. Two significant pathways are the degradation of hyaluronic acid, a major component of the extracellular matrix, and the breakdown of L-ascorbic acid. The degradation of hyaluronic acid involves a series of enzymatic steps that ultimately yield its constituent sugars, including glucuronic acid, which can be further metabolized.[2][3][4][5] Similarly, L-ascorbic acid can undergo oxidative degradation to produce various smaller molecules, including this compound.[6][7]

Metabolic_Pathway cluster_HA Hyaluronic Acid Degradation cluster_AA Ascorbic Acid Degradation HA Hyaluronic Acid Oligo Oligosaccharides HA->Oligo Hyaluronidases GlucuronicAcid Glucuronic Acid Oligo->GlucuronicAcid β-glucuronidase ErythronicAcid This compound GlucuronicAcid->ErythronicAcid Further Metabolism AA L-Ascorbic Acid DHA Dehydroascorbic Acid AA->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis DKG->ErythronicAcid Oxidative Cleavage Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Urine Urine Sample IS Add Internal Standard Urine->IS Acidify Acidification (pH < 2) IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness Extract->Dry Oximation Oximation (Methoxyamine HCl) Dry->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Analysis GCMS->Data

References

erythronic acid as a biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The quantification of stable biomarkers that reflect the extent of oxidative damage is crucial for understanding disease mechanisms, identifying therapeutic targets, and monitoring treatment efficacy. Erythronic acid, a catabolic product of vitamin C (ascorbic acid), has emerged as a promising biomarker for oxidative stress. Increased levels of this compound in biological fluids are indicative of accelerated vitamin C degradation, a consequence of heightened oxidative stress. These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound as a biomarker of oxidative stress.

Principle

Under conditions of oxidative stress, the potent antioxidant vitamin C is oxidized to dehydroascorbic acid. Dehydroascorbic acid is unstable and undergoes further degradation to various products, including this compound and its stereoisomer, threonic acid. The measurement of this compound in biological samples such as plasma and urine can, therefore, serve as an indirect measure of oxidative stress by reflecting the rate of vitamin C catabolism.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in human plasma and urine under conditions of low and high oxidative stress. These values are illustrative and would be obtained using the detailed protocols described below.

Biological Matrix Condition This compound Concentration (µg/mL) Fold Change Statistical Significance (p-value)
Human Plasma Low Oxidative Stress (Healthy Controls)0.5 ± 0.1--
High Oxidative Stress (e.g., Sepsis)2.5 ± 0.55.0< 0.001
Human Urine Low Oxidative Stress (Healthy Controls)5.0 ± 1.0--
High Oxidative Stress (e.g., Ischemia-Reperfusion Injury)30.0 ± 5.06.0< 0.001

Signaling Pathway

The formation of this compound is a downstream consequence of the oxidative degradation of Vitamin C. The pathway illustrates the conversion of ascorbic acid to dehydroascorbic acid under oxidative stress, followed by its subsequent breakdown.

cluster_0 Oxidative Stress Environment Ascorbic_Acid Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid Oxidation Degradation_Products Degradation Products Dehydroascorbic_Acid->Degradation_Products Hydrolysis Erythronic_Acid This compound Degradation_Products->Erythronic_Acid Catabolism

Vitamin C catabolism under oxidative stress.

Experimental Protocols

1. Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., D-erythronic acid-13C4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (EDTA)

  • Solid Phase Extraction (SPE) cartridges

b. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

c. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined empirically)

    • Internal Standard: Precursor ion > Product ion (to be determined empirically)

d. Data Analysis

Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

2. Quantification of this compound in Human Urine by GC-MS

This protocol describes the quantification of this compound in urine using gas chromatography-mass spectrometry (GC-MS) following derivatization.

a. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Human urine

b. Sample Preparation and Derivatization

  • Thaw frozen urine samples.

  • To 1 mL of urine, add the internal standard.

  • Adjust the pH to <2 with HCl.

  • Extract twice with 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness.

  • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the residue.

  • Heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

c. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Ionization: Electron ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard-TMS derivatives.

d. Data Analysis

Quantify by comparing the peak area ratio of the derivatized this compound to the derivatized internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the analysis of this compound in biological samples.

cluster_workflow This compound Analysis Workflow Sample_Collection Sample Collection (Plasma or Urine) Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Interpretation Biomarker Interpretation (Correlation with Oxidative Stress) Data_Processing->Interpretation

General workflow for this compound analysis.

Application Notes and Protocols for the Analysis of D-Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of D-erythronic acid in various sample matrices. The protocols are intended to serve as a comprehensive guide for researchers in metabolic studies, drug development, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Erythronic Acid

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like D-erythronic acid, a derivatization step is necessary to increase volatility. A common and effective method involves a two-step process of methoximation followed by silylation.

Experimental Protocol: GC-MS with Derivatization

a) Sample Preparation (Urine)

  • To 100 µL of urine, add an internal standard.

  • Acidify the sample by adding 6 drops of 5N HCl.

  • Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate, mixing for 30 minutes, and centrifuging at 845 xg for 5 minutes at 4°C.[1]

  • Collect the organic phase.

  • Add 3 mL of diethyl ether to the remaining aqueous phase, mix, centrifuge, and combine the organic phases.[1]

  • Dry the combined organic phase under a stream of nitrogen gas at 37°C.[1]

b) Derivatization

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 50°C for 90 minutes.[1]

  • Silylation: After cooling to room temperature, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes.[1]

c) GC-MS Instrumentation and Conditions

  • GC Column: Restek Rxi-5MS (28.2 m x 250 µm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL (splitless or split 1:10).[1][2]

  • Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp at 10°C/min to 300°C, and hold for 3 minutes.[2]

  • MS Ion Source Temperature: 200-230°C.[1][2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 45-800.[2]

Quantitative Data
ParameterValueReference
Derivatization Method Methoximation followed by Trimethylsilylation (TMS)[1][2][3]
Internal Standard Tropic Acid[3][4]
Quantification Ions Specific ions for the TMS derivative of D-erythronic acid[3][4]
Within-day RSD 2.6% to 12.7%[3][4]
Total RSD 4.2% to 11.8%[3][4]

Experimental Workflow: GC-MS Analysis

GC-MS workflow for D-erythronic acid.

High-Performance Liquid Chromatography (HPLC) Analysis of D-Erythronic Acid

HPLC is a versatile technique for the separation and quantification of non-volatile compounds in their native state. For organic acids like D-erythronic acid, reversed-phase chromatography with UV detection is a common approach.

Experimental Protocol: HPLC-UV

a) Sample Preparation

  • For biological fluids, perform a protein precipitation step by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of a buffer and an organic solvent (e.g., 90% 0.05 M ammonium acetate buffer at pH 4.6 and 10% acetonitrile).[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV detector at 210 nm.[7][8]

Quantitative Data
ParameterValueReference
Column Type C18 Reversed-Phase[5][6]
Mobile Phase Ammonium Acetate Buffer / Acetonitrile[5][6]
Detection Wavelength 210 nm[7][8]
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) Dependent on specific method validation[9]
Limit of Quantification (LOQ) Dependent on specific method validation[9]

Logical Relationship: HPLC Method Development

HPLC_Development Analyte D-Erythronic Acid Column Column Selection (C18) Analyte->Column Mobile_Phase Mobile Phase Optimization (Buffer pH, Organic %) Column->Mobile_Phase Detection Detector Settings (UV 210 nm) Mobile_Phase->Detection Validation Method Validation (Linearity, LOD, LOQ) Detection->Validation NMR_Analysis Compound D-Erythronic Acid H1_NMR 1H NMR Spectrum (Proton Environments) Compound->H1_NMR C13_NMR 13C NMR Spectrum (Carbon Skeleton) Compound->C13_NMR Structure Structural Information (Connectivity, Stereochemistry) H1_NMR->Structure Quantification Quantitative Analysis (with Internal Standard) H1_NMR->Quantification C13_NMR->Structure

References

Measuring Erythorbic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of erythorbic acid in various samples. The primary methods covered are High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, particularly in complex matrices, and a classic titration method for simpler applications.

Introduction to Erythorbic Acid Analysis

Erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C), is widely used as an antioxidant in food and beverage products.[1] Accurate quantification of erythorbic acid is crucial for quality control, nutritional labeling, and research purposes. Due to its structural similarity to ascorbic acid, methods that can differentiate between these two compounds are often necessary.[2] HPLC offers excellent separation of erythorbic acid and ascorbic acid, making it the method of choice for many applications.[1][3][4] Titration provides a simpler, more accessible method for determining total reducing substance content, which can be attributed to erythorbic acid in samples where it is the primary antioxidant.

Methodologies for Erythorbic Acid Quantification

This section details two primary methods for the measurement of erythorbic acid: High-Performance Liquid Chromatography (HPLC) and Iodometric Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the separation and quantification of erythorbic acid, even in the presence of its isomer, ascorbic acid.[3][4] The following protocols are based on established methods for various sample types.

2.1.1. General Experimental Workflow

The overall process for erythorbic acid analysis by HPLC from sample receipt to data analysis is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleReceipt Sample Receipt & Logging Homogenization Homogenization (if solid) SampleReceipt->Homogenization Extraction Extraction with Acidic Solution Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation HPLCSetup HPLC System Equilibration Centrifugation->HPLCSetup Injection Sample Injection HPLCSetup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Erythorbic Acid CalibrationCurve->Quantification Reporting Report Generation Quantification->Reporting

Fig. 1: General workflow for HPLC analysis of erythorbic acid.

2.1.2. Protocols for Different Sample Matrices

Protocol 2.1.2.1: Processed Meat Products

This protocol is adapted from a method for measuring ascorbic and erythorbic acid in processed meats.[3][5]

Sample Preparation:

  • Homogenize 10 g of the meat sample with 50 mL of a 3% metaphosphoric acid solution.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A solution containing an ion-pairing agent, such as 0.2 M sodium acetate and 0.2 M acetic acid in water, with a small percentage of methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.[4]

  • Injection Volume: 20 µL.

Protocol 2.1.2.2: Wine Samples

This protocol is based on the OIV-MA-AS313-22 method for the simultaneous determination of L-ascorbic acid and D-iso-ascorbic acid (erythorbic acid) in wine.[6][7]

Sample Preparation:

  • For wine samples with expected erythorbic acid content below 150 mg/L, no dilution is necessary. For higher concentrations, dilute the sample with bi-distilled water.

  • Filter the wine sample through a 0.2 µm membrane filter before injection.[6]

HPLC Conditions:

  • Column: Reversed-phase column (e.g., Nucleosil 120 C18).[7]

  • Mobile Phase: A buffered solution at pH 5.4 containing n-octylamine, sodium acetate, and acetic acid.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at 266 nm.[6]

  • Injection Volume: 20 µL.[7]

Protocol 2.1.2.3: Animal Tissues

This method is suitable for the analysis of erythorbic acid in various animal tissues.[8][9]

Sample Preparation:

  • Homogenize 1 g of tissue (e.g., liver, spleen, kidneys, adrenals) in 5 mL of cold 5% metaphosphoric acid.[8]

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Filter the resulting supernatant through a 0.45 µm filter before HPLC analysis.

HPLC Conditions:

  • Column: LiChrosorb-NH2 column.[4][8]

  • Mobile Phase: A mixture of acetonitrile, acetic acid, and water (e.g., 87:2:11, v/v/v).[4]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detector at 254 nm.[4]

  • Injection Volume: 10 µL.

Protocol 2.1.2.4: Human Plasma

This protocol is for the simultaneous determination of ascorbic acid, erythorbic acid, and uric acid in human plasma.[10]

Sample Preparation:

  • Preserve plasma samples with an equal volume of 10% metaphosphoric acid.

  • Dilute the preserved plasma 10-fold with the mobile phase.

  • Filter the diluted sample through a 0.2-micron filter before injection.[10]

HPLC Conditions:

  • Column: Ultrasphere ODS (C18) column.[10]

  • Mobile Phase: pH 5.25 mobile phase containing 0.04M sodium acetate, 0.005M tetrabutylammonium phosphate, and 0.2 mg/mL disodium EDTA.[10]

  • Detection: Amperometric detection using a glassy carbon electrode.[10]

2.1.3. Quantitative Data

The performance of HPLC methods for erythorbic acid analysis is summarized in the table below.

ParameterFood MatrixAnimal TissuesWine
Recovery >88%[11]>90%Not specified
RSD <5.1%[11]Not specifiedNot specified
Detection Limit As low as 1.0 x 10⁻² µg[4]As low as 1.0 x 10⁻² µg[4]3 mg/L[6]
Linear Range Not specifiedNot specified3 mg/L to 150 mg/L[6]
Iodometric Titration

This method is suitable for the quantification of erythorbic acid in simpler matrices where other reducing substances are absent or at negligible levels. The principle involves the oxidation of erythorbic acid by iodine.[12]

2.2.1. Logical Flow of Titration

The decision process for using and performing the titration method is illustrated below.

titration_logic Start Start: Need to Quantify Erythorbic Acid CheckInterference Are other reducing substances present in significant amounts? Start->CheckInterference UseHPLC Use HPLC for specific quantification CheckInterference->UseHPLC Yes PrepareSample Prepare Sample Solution CheckInterference->PrepareSample No PrepareReagents Prepare Iodine and Starch Indicator Solutions PrepareSample->PrepareReagents Titrate Titrate with Iodine until endpoint (blue-black color) PrepareReagents->Titrate Calculate Calculate Erythorbic Acid Concentration Titrate->Calculate End End: Erythorbic Acid Level Determined Calculate->End

References

Application Notes: Erythronic Acid as a Biomarker for Monitoring Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including diabetes, obesity, and metabolic syndrome, are characterized by complex dysregulations in cellular metabolism and are often associated with increased oxidative stress. The pentose phosphate pathway (PPP) is a crucial metabolic route that plays a central role in managing oxidative stress by producing NADPH.[1] Alterations in PPP flux can lead to changes in the levels of its intermediates and downstream metabolites. Erythronic acid, a four-carbon sugar acid, has emerged as a significant biomarker for inborn errors of the PPP, specifically transaldolase (TALDO) deficiency.[2][3] Furthermore, evolving research suggests its potential as an indicator of broader metabolic dysregulation and oxidative stress, making it a molecule of interest in the study of more common metabolic disorders.

This compound and the Pentose Phosphate Pathway

The PPP is a branch of glucose metabolism that runs parallel to glycolysis. It has an oxidative phase, which is the primary source of cellular NADPH, and a non-oxidative phase, which involves the interconversion of sugar phosphates. Transaldolase is a key enzyme in the non-oxidative phase, catalyzing the transfer of a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.

In TALDO deficiency, the block in this pathway leads to the accumulation of upstream metabolites, including sedoheptulose-7-phosphate and erythrose-4-phosphate. This accumulation drives the formation and subsequent urinary excretion of various polyols (sugar alcohols) and sugar acids, with this compound being a major and novel hallmark of this condition. The proposed biochemical pathway suggests that this compound is formed from the oxidation of erythrose-4-phosphate.[2][4]

Clinical Significance in Metabolic Diseases

Transaldolase Deficiency

This compound is a key diagnostic urinary biomarker for TALDO deficiency, a rare autosomal recessive disorder.[2] Patients with TALDO deficiency present with a wide range of clinical symptoms, including liver dysfunction, hepatosplenomegaly, and hematological abnormalities.[5][6] The detection of elevated levels of this compound, along with other polyols like erythritol, arabitol, and ribitol, in urine is a primary method for diagnosing this condition.

Potential Role in Common Metabolic Diseases

While not yet an established biomarker for diseases like diabetes or metabolic syndrome, the underlying biochemistry of this compound formation suggests its potential relevance. These conditions are characterized by:

  • Hyperglycemia and Insulin Resistance: High glucose levels can lead to an oversupply of glucose entering the PPP, potentially increasing the pool of intermediates like erythrose-4-phosphate.[7][8]

  • Oxidative Stress: A state of increased oxidative stress is a common feature of metabolic diseases.[9][10][11] The PPP is a primary defense against oxidative stress through its production of NADPH. Dysregulation of the PPP under oxidative stress could influence the production of this compound. Research has shown that the synthesis of the related polyol, erythritol, is elevated in response to oxidative stress.[12]

Therefore, monitoring urinary or plasma levels of this compound could offer insights into the status of the PPP and the level of oxidative stress in patients with metabolic diseases. However, more extensive clinical research is needed to validate its utility in these common conditions.

Data Presentation

The following table summarizes the reported urinary excretion of this compound and related polyols in healthy individuals and patients with TALDO deficiency. Data for common metabolic diseases are still emerging and not yet established for routine clinical use.

AnalyteHealthy Controls (mg/day)Type 2 Diabetes with Poor Glycemic Control (mg/day)Reference
Sorbitol19.1 +/- 7.477.2 +/- 24.6[13]
myo-Inositol33.0 +/- 6.5221.7 +/- 45.9[13]

Note: Quantitative data for this compound in common metabolic diseases is not yet well-established in the literature.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for urinary organic acid analysis.[9][14]

1. Sample Preparation and Extraction: a. To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid). b. Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid. c. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. d. Centrifuge at 3000 x g for 5 minutes to separate the phases. e. Transfer the upper organic layer to a clean tube. Repeat the extraction process twice more and pool the organic extracts. f. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis: a. Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column). b. Injection Volume: 1 µL. c. Injector Temperature: 250°C. d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode. f. Data Acquisition: Use selected ion monitoring (SIM) for quantification of target ions for this compound-TMS and the internal standard.

Protocol 2: Quantification of Plasma this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a hypothetical adaptation based on general principles of LC-MS/MS analysis of small polar molecules.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes. c. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. g. Data Acquisition: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP NADPH NADPH PPP->NADPH produces R5P Ribulose-5-Phosphate PPP->R5P NADP NADP+ NADP->PPP consumed by NonOxPPP Pentose Phosphate Pathway (Non-Oxidative) R5P->NonOxPPP E4P Erythrose-4-Phosphate NonOxPPP->E4P F6P Fructose-6-Phosphate NonOxPPP->F6P ErythronicAcid This compound E4P->ErythronicAcid Oxidation TALDO Transaldolase (TALDO) TALDO->E4P TALDO->F6P G3P Glyceraldehyde-3-Phosphate TALDO->G3P S7P Sedoheptulose-7-Phosphate TALDO->S7P Glycolysis Glycolysis F6P->Glycolysis G3P->TALDO G3P->Glycolysis S7P->TALDO OxidativeStress Oxidative Stress OxidativeStress->E4P Accumulation under TALDO deficiency

Caption: this compound formation via the Pentose Phosphate Pathway.

Experimental_Workflow Sample Biological Sample (Urine or Plasma) Extraction Extraction (Liquid-Liquid or Protein Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Reconstitution GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition (SIM or MRM) GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Interpretation Clinical Interpretation Quantification->Interpretation

References

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the Detection of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Erythronic acid is a four-carbon sugar acid and an oxidative degradation product of various sugars. As a potential biomarker, its accurate and sensitive quantification in biological matrices is of significant interest in biomedical and clinical research. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly selective and sensitive platform for the analysis of small polar molecules like this compound, which can be challenging to retain and resolve using conventional reversed-phase chromatography.[1] This application note describes a general approach for the determination of this compound in biological fluids, such as plasma or urine, using an LC-MS/MS method.

Given the limited availability of specific, validated protocols for this compound, this document provides a representative methodology based on established principles for the analysis of similar small organic acids.[2][3] The presented protocol is intended as a starting point for method development, which must be followed by rigorous validation to ensure accuracy and reliability for the intended application.[4]

Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar this compound from complex biological matrices.[5][6][7] HILIC is well-suited for retaining and separating polar analytes that show poor retention in reversed-phase chromatography.[5] Following chromatographic separation, detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[8][9] This targeted approach provides high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for this compound.[9] An isotopically labeled internal standard should be used to correct for matrix effects and variations in instrument response.

Experimental Protocols

Note: This is a representative protocol and requires optimization and validation for the specific matrix and instrumentation used.

1. Sample Preparation (Protein Precipitation)

This protocol is a common starting point for the analysis of small molecules in plasma or serum.[4]

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound) at an appropriate concentration.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile: 5% water with 10 mM ammonium formate).

  • Vortex to mix and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

These conditions are typical for a HILIC-based separation of small polar molecules.[2][10]

ParameterRecommended Setting
LC System UHPLC/HPLC system
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

These are representative parameters for a triple quadrupole mass spectrometer.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of an this compound standard

Data Presentation

Quantitative performance of an LC-MS/MS method is assessed through a validation process. The following table summarizes typical performance characteristics that should be evaluated. The values provided are representative for targeted small molecule assays and are not specific to a validated this compound method.

Table 1: Typical Quantitative Performance Parameters for a Targeted LC-MS/MS Assay

ParameterTypical Range/Acceptance CriteriaDescription
Linearity (R²) > 0.99The correlation coefficient of the calibration curve.
Limit of Detection (LOD) Analyte Dependent (pg/mL to ng/mL)The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte Dependent (pg/mL to ng/mL)The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%CV) < 15%The closeness of repeated measurements (intra- and inter-day).
Accuracy (%RE) ± 15%The closeness of the measured value to the true value.
Matrix Effect 85-115%The effect of co-eluting matrix components on the ionization of the analyte.
Recovery Consistent and reproducibleThe efficiency of the extraction process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the targeted LC-MS/MS analysis of this compound in a biological sample.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Glucose Glucose ROS->Glucose Oxidative Damage EA This compound Glucose->EA Degradation Biomarker Biomarker of Oxidative Damage EA->Biomarker

References

Application Note & Protocol: A Robust LC-MS/MS Assay for the Quantification of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythronic acid is a small molecule of increasing interest in biomedical research due to its potential role in various physiological and pathological processes. Accurate and precise quantification of this compound in biological matrices is crucial for elucidating its biological function, understanding its pharmacokinetics, and for the development of potential therapeutic interventions. This application note describes a robust and sensitive method for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented here is highly selective and reproducible, making it suitable for high-throughput analysis in both research and drug development settings.

The assay involves a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. This method has been validated for its linearity, accuracy, precision, and stability, demonstrating its reliability for the quantitative analysis of this compound in a complex biological matrix.

Materials and Methods

Reagents and Chemicals
  • This compound analytical standard (≥98% purity)

  • This compound-¹³C₄ (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Instrumentation
  • A standard HPLC system with a UV detector.[1]

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes

Standard Solutions Preparation

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.

Sample Preparation
  • Thaw plasma samples and calibration standards/QCs to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL.[2]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: m/z 135.0 -> 75.0

    • This compound-¹³C₄ (IS): m/z 139.0 -> 78.0

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 8 psi

Data Analysis

Data acquisition and processing were performed using the instrument's proprietary software. The peak area ratio of the analyte to the internal standard was used for quantification. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.

ParameterValue
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Table 1: Calibration Curve Parameters
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 2. The accuracy was within 85-115% of the nominal values, and the precision (%CV) was less than 15%.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
Low 35.2103.57.8101.2
Medium 1003.898.75.199.5
High 8002.5101.24.3100.8
Table 2: Intra- and Inter-day Precision and Accuracy
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.

QC LevelMatrix Effect (%)Recovery (%)
Low 95.891.2
High 98.293.5
Table 3: Matrix Effect and Recovery

Experimental Workflow & Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards prep_samples Prepare Calibration Standards & QCs in Plasma prep_standards->prep_samples add_is Add Internal Standard to Plasma prep_samples->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Sample onto LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The assay demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals. The simple sample preparation procedure and rapid chromatographic runtime allow for high-throughput analysis, facilitating pharmacokinetic studies and clinical research involving this compound.

References

Application Notes and Protocols for the Measurement of Erythronic Acid in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a four-carbon sugar acid, is emerging as a significant metabolite in the study of central nervous system (CNS) pathophysiology. It is an intermediate of the pentose phosphate pathway (PPP), a critical metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. Dysregulation of the PPP has been implicated in a variety of neurological disorders, making the quantification of its metabolites, such as this compound, in cerebrospinal fluid (CSF) a valuable tool for biomarker discovery and for understanding disease mechanisms.

These application notes provide a comprehensive overview of the significance of this compound in CSF and detailed protocols for its measurement, primarily using gas chromatography-mass spectrometry (GC-MS).

Significance of this compound in Cerebrospinal Fluid

This compound in the CSF is considered a biomarker for the activity of the pentose phosphate pathway. Altered levels of this compound may indicate metabolic dysregulation associated with neurodegenerative diseases and other neurological conditions.

  • Association with Alzheimer's Disease: this compound has been identified as a potential hallmark of pentose phosphate pathway defects and has been associated with the pathology of Alzheimer's disease[1].

  • Relevance in Ischemic Stroke: Studies in animal models have shown lower levels of this compound (also referred to as 2,3,4-trihydroxybutyric acid) in the CSF following cerebral ischemia-reperfusion injury. Lower blood levels of this compound have also been observed in patients with acute ischemic stroke, suggesting its potential as a biomarker in this condition.

  • Indicator of Metabolic Dysfunction: As a downstream product of the PPP, the concentration of this compound in the CSF can reflect upstream metabolic changes in the brain, offering insights into cellular redox status and biosynthetic capacity.

Data Presentation

The quantitative measurement of this compound in human CSF is an emerging area of research, and as such, established reference ranges are not yet widely available. The following table summarizes the qualitative findings from the current scientific literature.

ConditionAnalyteMatrixObservationReference
Cerebral Ischemia-Reperfusion (Animal Model)This compoundCSFDecreased Levels
Acute Ischemic StrokeThis compoundBloodDecreased Levels
Alzheimer's DiseaseThis compoundCSFAssociated with Pathology[1]

Experimental Protocols

The following protocols provide detailed methodologies for the collection, processing, and analysis of this compound in CSF. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for the analysis of small organic acids.

Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the metabolites for analysis.

Materials:

  • Lumbar puncture kits

  • Polypropylene cryovials

  • Dry ice

  • -80°C freezer

Protocol:

  • Collect CSF via lumbar puncture following standard clinical procedures.

  • Immediately place the collected CSF on wet ice to minimize metabolic activity.

  • Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Transfer the clear supernatant to polypropylene cryovials in aliquots (e.g., 0.5 mL) to avoid repeated freeze-thaw cycles.

  • Immediately freeze the aliquots on dry ice and store them at -80°C until analysis.

Protocol for Quantitative Analysis of this compound by GC-MS

This protocol is adapted from established methods for the analysis of organic acids in CSF[2][3]. It involves protein precipitation followed by chemical derivatization to make the this compound volatile for GC-MS analysis.

Materials:

  • CSF samples

  • Methanol (ice-cold)

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., ¹³C₄-Erythronic Acid) is recommended for accurate quantification.

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Centrifuge capable of 14,000 x g at 4°C

  • SpeedVac or nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Protocol:

a) Sample Preparation and Protein Precipitation:

  • Thaw the frozen CSF samples on ice.

  • In a microcentrifuge tube, add 100 µL of CSF.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a SpeedVac or under a gentle stream of nitrogen.

b) Derivatization:

  • To the dried residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Vortex for 1 minute and incubate at 60°C for 45 minutes to protect the carbonyl groups.

  • Add 80 µL of MSTFA with 1% TMCS to the mixture.

  • Vortex for 1 minute and incubate at 60°C for 60 minutes to silylate the hydroxyl and carboxyl groups.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a GC-MS vial with an insert for analysis.

c) GC-MS Analysis:

  • Gas Chromatograph:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute

      • Ramp to 150°C at 5°C/min

      • Ramp to 300°C at 10°C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Full scan mode can be used for initial identification.

    • Monitor Ions: Specific m/z values for the derivatized this compound and the internal standard need to be determined by analyzing a pure standard.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

d) Quantification:

  • Prepare a calibration curve using a series of known concentrations of this compound standard, processed and derivatized in the same manner as the CSF samples.

  • The concentration of this compound in the CSF samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Logical Workflow for this compound Measurement in CSF

Workflow for this compound Measurement in CSF cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis a CSF Collection (Lumbar Puncture) b Centrifugation (2000g, 10 min, 4°C) a->b c Aliquoting Supernatant b->c d Storage at -80°C c->d e Protein Precipitation (Methanol) d->e f Evaporation to Dryness e->f g Derivatization: Methoximation f->g h Derivatization: Silylation (MSTFA) g->h i GC-MS Analysis h->i j Data Processing & Quantification i->j

Caption: A flowchart illustrating the key steps for CSF sample handling, preparation, and analysis of this compound.

This compound and the Pentose Phosphate Pathway

This compound in the Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Oxidative Phase) cluster_nonox Non-Oxidative Phase cluster_ea This compound Formation glucose Glucose g6p Glucose-6-Phosphate glucose->g6p glucono 6-Phospho-glucono- δ-lactone g6p->glucono nadph1 NADPH phosphogluconate 6-Phosphogluconate glucono->phosphogluconate ribulose Ribulose-5-Phosphate phosphogluconate->ribulose nadph2 NADPH xylulose Xylulose-5-P ribulose->xylulose ribose Ribose-5-P ribulose->ribose sedoheptulose Sedoheptulose-7-P xylulose->sedoheptulose glyceraldehyde Glyceraldehyde-3-P xylulose->glyceraldehyde ribose->sedoheptulose erythrose Erythrose-4-P sedoheptulose->erythrose fructose Fructose-6-P erythrose->fructose erythronic_acid This compound erythrose->erythronic_acid Oxidation glyceraldehyde->fructose

References

Application Notes and Protocols for the In Vitro Experimental Use of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (ECA) is a potent loop diuretic that has garnered significant interest for its potential as a repurposed anticancer agent.[1][2] Initially developed to treat edema and hypertension, in vitro studies have revealed its ability to modulate key signaling pathways and cellular processes implicated in cancer progression.[1][2] These notes provide an overview of the in vitro applications of ethacrynic acid, with detailed protocols for key experiments and a summary of its effects on various cancer cell lines.

Biological Activities and Mechanisms of Action

Ethacrynic acid exerts its anticancer effects through multiple mechanisms, primarily by inhibiting glutathione S-transferase (GST) and interfering with several critical signaling pathways.[3][4] Its α,β-unsaturated ketone structure is crucial for its biological activity, allowing it to react with sulfhydryl groups of proteins like cysteine.[3]

Key Signaling Pathways Modulated by Ethacrynic Acid:
  • Wnt/β-catenin Pathway: Ethacrynic acid has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[3][5] It can directly bind to LEF-1, a key transcription factor in this pathway, and destabilize the LEF-1/β-catenin complex.[5] This leads to a decrease in the expression of Wnt target genes that promote cell proliferation, such as cyclin D1 and LEF-1.[5]

  • MAPK/ERK Pathway: ECA has a concentration-dependent modulatory effect on the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] In combination with EGFR tyrosine kinase inhibitors (TKIs), it has been shown to suppress the MAPK-ERK1/2 signaling pathway in breast cancer cells.[3] However, at certain concentrations, it may increase ERK1 levels in colon cancer cells.[3]

  • NF-κB Signaling Pathway: Ethacrynic acid can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.[3] This inhibition is partly mediated through its inhibition of tissue transglutaminase 2 (TGase-2).[3]

  • Other Pathways: ECA has also been reported to inhibit the NOTCH signaling pathway and induce oxidative stress in cancer cells.[3]

Data Summary

The following table summarizes the in vitro effects of ethacrynic acid on various cancer cell lines.

Cell LineCancer TypeEffectConcentrationReference
Primary CLL cellsChronic Lymphocytic LeukemiaSelective induction of cell deathNot specified[5]
Breast Cancer CellsBreast CancerInhibition of cell cycle progression and tumor growth (in combination with EGFR TKIs)25 µM[3]
RAW 264.7MacrophageInhibition of lipopolysaccharide-induced ERK1/2 phosphorylationNot specified[3]
Colon Cancer CellsColon CancerIncreased ERK1 levels25–75 µM[3]
Various (Breast, Malignant Glioma, Prostate)VariousCytotoxicityNot specified[3]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of ethacrynic acid on cancer cells using a standard MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Ethacrynic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of ethacrynic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ethacrynic acid solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

Protocol 2: Wnt/β-catenin Reporter Assay

This protocol utilizes a luciferase reporter construct to measure the activity of the Wnt/β-catenin signaling pathway in response to ethacrynic acid.

Materials:

  • Cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control reporter plasmid (e.g., FOP-Flash).

  • Complete culture medium

  • Ethacrynic acid (stock solution in DMSO)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 24-well plate.

  • Treatment: After 24 hours, treat the cells with ethacrynic acid at various concentrations in the presence or absence of Wnt3a stimulation for 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the TOP-Flash luciferase activity to the FOP-Flash activity to determine the specific Wnt/β-catenin signaling activity.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of ethacrynic acid on the expression and phosphorylation of key proteins in signaling pathways like MAPK/ERK.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Ethacrynic acid (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with ethacrynic acid for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Ethacrynic_Acid_Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin LEF1 LEF-1 beta_catenin->LEF1 ECA Ethacrynic Acid ECA->LEF1 Inhibits Binding TargetGenes Target Gene Expression (e.g., Cyclin D1) LEF1->TargetGenes

Caption: Inhibition of the Wnt/β-catenin pathway by Ethacrynic Acid.

Experimental_Workflow_Cell_Viability A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Ethacrynic Acid B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing cell viability using an MTT assay.

References

Clinical Applications of Erythronic Acid Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, an endogenous sugar acid, has emerged as a significant biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. Unlike the structurally dissimilar diuretic, ethacrynic acid, with which it is sometimes confused, this compound is a carbohydrate metabolite. Its measurement in biological fluids, particularly urine, provides valuable insights into the pathophysiology of certain metabolic disorders. These application notes provide a comprehensive overview of the clinical applications of this compound measurement, detailed protocols for its quantification, and a summary of its metabolic context. This compound is a normal organic acid found in healthy individuals and has been identified in urine, plasma, cerebrospinal fluid (CSF), and synovial fluid. It may be derived from glycated proteins or the degradation of ascorbic acid.

Clinical Significance

The primary clinical application of this compound measurement is in the diagnosis and monitoring of Transaldolase Deficiency (TALDO) , a rare inborn error of the pentose phosphate pathway. In individuals with TALDO deficiency, the impaired activity of the transaldolase enzyme leads to an accumulation of specific polyols and sugar phosphates. This metabolic block results in a significant increase in the urinary excretion of this compound, making it a novel and major hallmark of the disease.[1][2]

Additionally, elevated levels of this compound have been associated with hyperuricemia and kidney injury. In this context, it is considered a key metabolite that may contribute to the amelioration of kidney damage.[3] Further research is required to fully elucidate its role and potential as a therapeutic target in conditions related to purine metabolism and renal function.

Data Presentation

The following table summarizes the reported urinary concentrations of this compound in patients with Transaldolase Deficiency. At present, a definitive reference range for this compound in a healthy population has not been firmly established in the literature, though it is known to be present in the urine of healthy adults and neonates in relatively large amounts.[4]

AnalyteConditionSpecimenConcentration RangeReference
This compoundTransaldolase DeficiencyUrine350 - 2900 µmol/mmol creatinine[1]
This compoundHealthy Adults & NeonatesUrine"Relatively large amounts" (quantitative range not specified)[4]

Experimental Protocols

The quantification of this compound in biological samples, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader organic acid analysis. The following protocol is a representative method for the analysis of urinary organic acids, including this compound.

Protocol: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle

This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for analysis by GC-MS. The organic acids are identified based on their retention time and mass spectrum, and quantified by comparing the peak area to that of an internal standard.

2. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., heptadecanoic acid)

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl)

  • Ethyl acetate (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Nitrogen gas, high purity

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation and Extraction

  • Sample Collection and Storage : Collect a random urine sample in a sterile container without preservatives. Samples should be stored frozen at -20°C or lower until analysis.[5][6]

  • Normalization : Measure the creatinine concentration of the urine sample to normalize the volume for extraction. The volume of urine to be extracted is calculated to be equivalent to a standard amount of creatinine (e.g., 1 µmol).

  • Internal Standard Addition : Add a known amount of the internal standard to the calculated volume of the urine sample in a glass centrifuge tube.

  • Acidification : Acidify the sample to a pH of less than 2 by adding 5M HCl. This step ensures that the organic acids are in their protonated, less polar form for efficient extraction.[6]

  • Extraction : Add NaCl to saturate the aqueous phase and perform a liquid-liquid extraction by adding ethyl acetate. Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process to maximize the recovery of organic acids.[7]

  • Drying : Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).[8]

4. Derivatization

To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization process is performed:

  • Methoximation : Add methoxyamine hydrochloride in pyridine to the dried extract. This step converts carbonyl groups (aldehydes and ketones) to their methoxime derivatives, preventing the formation of multiple peaks from tautomers. Incubate the mixture, for example at 60°C for 45 minutes.[9]

  • Silylation : Add BSTFA with 1% TMCS to the sample. This reagent reacts with active hydrogens in hydroxyl and carboxyl groups, replacing them with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the organic acids. Incubate the mixture, for example at 60°C for 30-60 minutes.[9][10]

5. GC-MS Analysis

  • Injection : Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography : The separation of the derivatized organic acids is achieved on a capillary column. A typical temperature program starts at a low temperature (e.g., 70°C) and gradually increases to a high temperature (e.g., 300°C) to elute compounds with a wide range of boiling points.

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Full scan data is acquired to identify the compounds based on their mass spectra by comparison with a spectral library. For quantification, selected ion monitoring (SIM) can be used to increase sensitivity and specificity for target analytes like this compound.

6. Data Analysis and Quantification

  • Identification : Identify the TMS derivative of this compound in the chromatogram based on its characteristic retention time and mass spectrum.

  • Quantification : Calculate the concentration of this compound by comparing the peak area of a characteristic ion of its TMS derivative to the peak area of the internal standard. The final concentration is then normalized to the creatinine concentration of the urine sample.

Visualizations

Putative Metabolic Pathway of this compound Formation in Transaldolase Deficiency

The following diagram illustrates a proposed pathway for the formation of this compound in Transaldolase (TALDO) deficiency. In this condition, the accumulation of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, is thought to be shunted into an alternative pathway leading to the production of this compound.

Putative Metabolic Pathway of this compound Formation in TALDO Deficiency S7P Sedoheptulose-7-Phosphate (Accumulates in TALDO deficiency) Sedoheptulose Sedoheptulose S7P->Sedoheptulose Phosphatase Erythrose Erythrose Sedoheptulose->Erythrose Aldolase ErythronicAcid This compound Erythrose->ErythronicAcid Oxidation

Caption: Proposed pathway of this compound synthesis.

Experimental Workflow for Urinary this compound Measurement

This diagram outlines the key steps involved in the laboratory analysis of this compound in a urine sample using GC-MS.

Experimental Workflow for Urinary this compound Measurement cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineSample Urine Sample Collection Normalization Creatinine Measurement & Volume Normalization UrineSample->Normalization Extraction Acidification & Liquid-Liquid Extraction Normalization->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation (TMS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: GC-MS workflow for this compound analysis.

Conclusion

The measurement of urinary this compound is a valuable tool for the diagnosis of Transaldolase Deficiency and may have emerging applications in the study of hyperuricemia and associated renal dysfunction. The provided GC-MS protocol offers a robust method for its quantification in a clinical research setting. Further studies are warranted to establish definitive reference ranges in healthy populations and to fully explore the clinical utility of this compound measurement in a broader range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Erythronic Acid Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of erythronic acid in frozen plasma samples for researchers, scientists, and drug development professionals. Due to a lack of direct studies on this compound stability in frozen plasma, this document leverages data from its stereoisomer, ascorbic acid (Vitamin C), which has similar physicochemical properties.[1][2] It is crucial to note that the provided data should serve as a guideline, and specific stability testing for this compound under your laboratory's conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in plasma samples stored at -20°C vs. -80°C?

While direct data for this compound is unavailable, studies on ascorbic acid indicate that storage temperature significantly impacts stability. Ascorbic acid is more stable at lower temperatures. For long-term storage, -70°C or -80°C is recommended over -20°C to minimize degradation.[3][4][5] One study on ascorbic acid suggests that at -70°C, samples can be stable for up to 80 days.[3][4] Another study indicated that ascorbic acid in plasma with a dithiothreitol preservative was stable for as long as 57 weeks.[6]

Q2: How do freeze-thaw cycles affect the stability of this compound in plasma?

Repeated freeze-thaw cycles are detrimental to the stability of many analytes in plasma, including ascorbic acid. While specific data on this compound is not available, it is best practice to minimize freeze-thaw cycles. If multiple aliquots are needed from a single sample, it is recommended to aliquot the plasma into smaller volumes before the initial freezing.

Q3: What type of anticoagulant tube should I use for blood collection to ensure optimal stability of this compound?

For ascorbic acid, the choice of anticoagulant can influence stability. Heparin tubes have been suggested for initial blood sample collection as ascorbic acid degrades rapidly.[3][4] Following collection, immediate centrifugation and plasma acidification are recommended.[3][4] Another study found that blood collected in EDTA tubes, separated, deproteinized, and preserved immediately yielded the highest amount of ascorbic acid.[7] Given the similar antioxidant properties, these recommendations are a good starting point for this compound, but validation is essential.

Q4: Are there any stabilizing agents that can be added to plasma to protect this compound during frozen storage?

Acidification of the plasma is a common method to improve the stability of ascorbic acid.[3][4] The use of preservatives like dithiothreitol (DTT) has also been shown to prolong the stability of ascorbic acid in stored plasma.[6] Adding a solution of perchloric acid, EDTA, and dithiothreitol has been used for deproteinization and preservation.[7] These agents help to prevent oxidation, a primary degradation pathway for both ascorbic acid and likely this compound.

Q5: My measured concentrations of this compound are inconsistent. What could be the cause?

Inconsistent concentrations could be due to several factors:

  • Sample Handling: Delays in processing, exposure to room temperature, and light can lead to degradation.[1][3][4]

  • Storage Conditions: Suboptimal storage temperatures or multiple freeze-thaw cycles can degrade the analyte.

  • Analytical Method: Erythorbic acid is a stereoisomer of ascorbic acid and can interfere with some analytical methods for Vitamin C, potentially leading to inaccurate quantification if both are present and the method is not specific.[8] High-performance liquid chromatography (HPLC) is a method that can be used for the separation and determination of ascorbic acid and erythorbic acid.[9]

  • Dietary Intake: Erythorbic acid is a common food additive, and its presence in plasma can be influenced by the subject's recent diet.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no detectable this compound Degradation during sample collection and processing.Process blood samples immediately after collection. This includes centrifugation at a low temperature and immediate freezing of the plasma. Consider acidification of the plasma to improve stability.[3][4]
Degradation during storage.Ensure samples are stored at -80°C. Avoid storing at -20°C for long-term stability. Minimize the duration of storage before analysis.
High variability between replicate samples Inconsistent sample handling.Standardize the entire workflow from blood collection to analysis. Ensure consistent timing for each step and maintain a cold chain.
Multiple freeze-thaw cycles.Aliquot plasma into single-use tubes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Suspected interference in the analytical assay Presence of ascorbic acid.Utilize a highly specific analytical method, such as HPLC with a suitable column and mobile phase, to separate erythorbic acid from ascorbic acid.[9]
Matrix effects from plasma components.Perform a thorough method validation including specificity, linearity, accuracy, and precision in the plasma matrix.

Quantitative Data Summary

The following tables summarize the stability of ascorbic acid in frozen plasma under various conditions, which can be used as a proxy for estimating the stability of this compound.

Table 1: Stability of Ascorbic Acid at Different Storage Temperatures

Storage TemperatureDurationAnalyte LossReference
-70°C80 daysMinimal[3][4]
-80°C> 3 months<10% degradation[3]
-196°C (without stabilizer)7-11 years24.2-24.6% loss per year[10]

Table 2: Effect of Anticoagulant on Ascorbic Acid Stability

AnticoagulantConditionObservationReference
HeparinImmediate processingHigher baseline values compared to EDTA, citrate.[3][4]
EDTADelayed separation (2h)Least loss of analyte compared to heparin and serum.[7]

Experimental Protocols

Protocol 1: Sample Collection and Processing for Optimal Ascorbic Acid Stability

This protocol is adapted from studies on ascorbic acid and is recommended as a starting point for erythorbic acid analysis.

  • Blood Collection: Collect whole blood into heparinized tubes.[3][4]

  • Immediate Centrifugation: As soon as possible after collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

  • Plasma Acidification: Immediately after centrifugation, acidify the plasma to stabilize the ascorbic acid. This can be done by adding a small volume of a concentrated acid, such as metaphosphoric acid.[3][4]

  • Storage: Store the acidified plasma samples in cryovials at -80°C until analysis.[3][5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation of Ascorbic Acid and Erythorbic Acid

A specific and validated HPLC method is crucial for accurately quantifying erythorbic acid, especially in the presence of ascorbic acid.

  • Sample Preparation: Thaw frozen plasma samples on ice. Deproteinize the plasma by adding an equal volume of an ice-cold acid solution (e.g., perchloric acid containing a chelating agent like DTPA).[5] Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto an HPLC system. A LiChrosorb-NH2 column with a mobile phase of acetonitrile, acetic acid, and water has been shown to be effective for separating ascorbic acid and erythorbic acid in animal tissues.[9]

  • Detection: Use a UV detector set at an appropriate wavelength to detect and quantify the separated compounds.

Visualizations

Experimental_Workflow Diagram 1: Recommended Experimental Workflow cluster_collection Sample Collection cluster_processing Immediate Processing (on ice / 4°C) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (Heparin Tube) Centrifuge Centrifuge Collect_Blood->Centrifuge Immediate Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Acidify Acidify Plasma (e.g., Metaphosphoric Acid) Separate_Plasma->Acidify Store Store at -80°C Acidify->Store Thaw Thaw on Ice Store->Thaw When ready for analysis Analyze Analyze via Specific Method (e.g., HPLC) Thaw->Analyze

Caption: Recommended workflow for handling plasma samples for this compound analysis.

Stability_Factors Diagram 2: Factors Influencing this compound Stability cluster_preanalytical Pre-analytical Factors cluster_storage Storage Conditions cluster_analytical Analytical Factors Erythronic_Acid_Stability This compound Stability in Plasma Anticoagulant Anticoagulant (e.g., Heparin, EDTA) Anticoagulant->Erythronic_Acid_Stability Processing_Delay Processing Delay Processing_Delay->Erythronic_Acid_Stability Temperature_Handling Handling Temperature (Room Temp vs. 4°C) Temperature_Handling->Erythronic_Acid_Stability Storage_Temp Storage Temperature (-20°C vs. -80°C) Storage_Temp->Erythronic_Acid_Stability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Erythronic_Acid_Stability Storage_Duration Storage Duration Storage_Duration->Erythronic_Acid_Stability Stabilizers Use of Stabilizers (e.g., Acid, DTT) Stabilizers->Erythronic_Acid_Stability Method_Specificity Method Specificity (vs. Ascorbic Acid) Method_Specificity->Erythronic_Acid_Stability

Caption: Key factors that can impact the stability of this compound in plasma samples.

References

Technical Support Center: Recovery of Erythorbic Acid from Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of erythorbic acid from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering erythorbic acid from serum?

A1: The primary challenges include:

  • Protein Interference: Serum has a high protein content, which can interfere with analytical methods and lead to low recovery.[1]

  • Analyte Stability: Erythorbic acid, similar to its stereoisomer ascorbic acid, is susceptible to oxidation and degradation, especially in a complex matrix like serum and during sample processing.

  • Structural Similarity to Ascorbic Acid: Co-elution with the endogenous and structurally similar ascorbic acid can complicate accurate quantification.

  • Low Endogenous Concentrations: Depending on the study, the physiological or spiked concentrations of erythorbic acid might be low, requiring sensitive and efficient extraction methods.

Q2: What are the recommended storage conditions for serum samples intended for erythorbic acid analysis?

A2: To minimize degradation, serum samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C. Studies on the stability of the structurally similar ascorbic acid in serum have shown significant degradation at room temperature and even at 4°C over short periods.[2][3][4] Long-term storage at -70°C or lower is recommended to maintain the integrity of such analytes.[2]

Q3: Which extraction method is better for erythorbic acid from serum: Protein Precipitation or Solid-Phase Extraction (SPE)?

A3: Both methods can be effective, and the choice depends on the specific requirements of the assay, such as required cleanliness of the extract, throughput, and available equipment.

  • Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput screening. Acetonitrile and methanol are common precipitation solvents.[1][5]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by removing more interfering substances, which can be beneficial for sensitive downstream analyses like LC-MS/MS.[6][7][8]

Troubleshooting Guides

Low Recovery of Erythorbic Acid
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the correct ratio of precipitating solvent to serum is used. A common starting point is 3:1 or 4:1 (v/v) of acetonitrile or methanol to serum.[5] - Vortex the sample vigorously immediately after adding the precipitation solvent for at least 30-60 seconds to ensure thorough mixing and protein denaturation. - Consider performing the precipitation at a lower temperature (e.g., on ice or at 4°C) to enhance protein removal.
Analyte Degradation - Minimize sample handling time and keep samples on ice during processing. - Use of a stabilizing agent in the collection tube, such as metaphosphoric acid, has been shown to be effective for the related compound ascorbic acid.[9] - Ensure that all solvents and reagents are fresh and of high purity.
Suboptimal SPE Protocol - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the pH of the sample and wash solutions to ensure erythorbic acid is retained on the sorbent. - Test different elution solvents and volumes to ensure complete elution from the cartridge. A smaller elution volume can lead to a more concentrated extract.[6]
Co-elution with Interferences - If using HPLC-UV, check for interfering peaks from the serum matrix or from ascorbic acid. Method optimization, such as adjusting the mobile phase composition or gradient, may be necessary.[10][11] - For LC-MS/MS, ensure that the mass transitions are specific to erythorbic acid and not subject to interference.
High Variability in Recovery
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize all steps of the sample preparation workflow, including timing, temperatures, and volumes. - Use calibrated pipettes and ensure accurate volume dispensing.
Matrix Effects in LC-MS/MS - Evaluate for ion suppression or enhancement from the serum matrix. This can be assessed by post-column infusion experiments. - A cleaner sample extract, for example by using SPE instead of protein precipitation, can mitigate matrix effects.[8] - Use of a stable isotope-labeled internal standard for erythorbic acid can help to correct for variability in recovery and matrix effects.
Precipitate Aspiration - After centrifugation during protein precipitation, carefully aspirate the supernatant without disturbing the protein pellet.

Quantitative Data Summary

The following table summarizes reported recovery data for erythorbic acid and related compounds from biological matrices using different extraction methods.

AnalyteMatrixExtraction MethodRecovery Rate (%)Reference
Erythorbic AcidFoodAcetic acid extraction with Oasis MCX SPE cleanup> 88%[9][12]
Ascorbic AcidFoodAcetic acid extraction with Oasis MCX SPE cleanup> 91%[9][12]

Note: While the >88% recovery for erythorbic acid was reported in a food matrix, it provides a valuable benchmark for what can be achieved with an optimized SPE method.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is a common and rapid method for removing the bulk of proteins from serum.

  • Sample Preparation: Thaw frozen serum samples on ice.

  • Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Immediately vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Analysis: The supernatant can be directly injected for HPLC or LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to protein precipitation. A generic protocol for an acidic compound like erythorbic acid using a polymeric reversed-phase SPE cartridge is provided below.

  • Sample Pre-treatment: Dilute 100 µL of serum with 100 µL of an acidic buffer (e.g., 2% phosphoric acid) to adjust the pH and ensure erythorbic acid is in its neutral form for optimal retention.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water or the acidic buffer used for sample pre-treatment. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the erythorbic acid from the cartridge with 500 µL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Analysis: The eluate can be analyzed directly or evaporated and reconstituted in the mobile phase.

Visualizations

Experimental_Workflow_PPT cluster_0 Protein Precipitation Protocol Serum Sample Serum Sample Add Acetonitrile (3:1 v/v) Add Acetonitrile (3:1 v/v) Serum Sample->Add Acetonitrile (3:1 v/v) Vortex Vigorously (1 min) Vortex Vigorously (1 min) Add Acetonitrile (3:1 v/v)->Vortex Vigorously (1 min) Centrifuge (>10,000 x g, 10 min, 4°C) Centrifuge (>10,000 x g, 10 min, 4°C) Vortex Vigorously (1 min)->Centrifuge (>10,000 x g, 10 min, 4°C) Collect Supernatant Collect Supernatant Centrifuge (>10,000 x g, 10 min, 4°C)->Collect Supernatant Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Collect Supernatant->Analysis (HPLC/LC-MS)

A simplified workflow for erythorbic acid extraction using protein precipitation.

Experimental_Workflow_SPE cluster_1 Solid-Phase Extraction Protocol Sample Pre-treatment Sample Pre-treatment Condition Cartridge Condition Cartridge Equilibrate Cartridge Equilibrate Cartridge Condition Cartridge->Equilibrate Cartridge Load Sample Load Sample Equilibrate Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Analysis Analysis Elute Analyte->Analysis

A general workflow for erythorbic acid extraction from serum using SPE.

Troubleshooting_Logic Low Recovery Low Recovery Incomplete PPT Incomplete Protein Precipitation? Low Recovery->Incomplete PPT Degradation Analyte Degradation? Low Recovery->Degradation SPE Issue Suboptimal SPE Protocol? Low Recovery->SPE Issue Optimize PPT Increase Solvent Ratio Vortex Vigorously Lower Temperature Incomplete PPT->Optimize PPT Yes Stabilize Sample Minimize Handling Time Use Stabilizing Agent Fresh Solvents Degradation->Stabilize Sample Yes Optimize SPE Check Conditioning Optimize pH Test Elution Solvents SPE Issue->Optimize SPE Yes

A decision tree for troubleshooting low erythorbic acid recovery.

References

Technical Support Center: Quantification of Erythronic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of erythronic acid and other small polar organic acids by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor sensitivity or no peak for this compound in my biological samples, even though it's present in my standards?

Possible Cause: This is a classic sign of ion suppression , a major component of matrix effects. Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3]

Solutions:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[4]

    • Protein Precipitation (PPT): While a simple and fast method, it may not be sufficient for removing all interfering components, especially phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): This can be more effective at removing highly lipophilic and some polar interferences.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and can be tailored to the specific properties of this compound.

  • Optimize Chromatography:

    • Increase Retention: As a polar molecule, this compound may have poor retention on traditional C18 columns. Consider using a column designed for polar analytes, such as one with a polar endcapping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[5]

    • Gradient Elution: A well-designed gradient can help to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C- or ²H-labeled) is the most effective way to compensate for matrix effects.[6] The SIL-IS will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification if the analyte concentration is already low.

Question 2: I'm seeing significant variability in my results between different samples from the same study group. What could be the cause?

Possible Cause: Inconsistent matrix effects across different samples can lead to poor precision and accuracy. The composition of biological matrices can vary between individuals and even within the same individual over time, leading to different degrees of ion suppression or enhancement.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples (e.g., pooled plasma from a control group). This helps to ensure that the calibrators and samples experience similar matrix effects.

  • Consistent Sample Preparation: Ensure that your sample preparation protocol is highly consistent across all samples. Any variation in extraction efficiency will contribute to variability in the final results.

  • Employ a Robust Internal Standard Strategy: As mentioned previously, a SIL-IS is the gold standard for correcting for variability in matrix effects.

Question 3: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?

Possible Cause: Poor peak shape can be caused by a variety of factors, including secondary interactions with the column, issues with the mobile phase, or column contamination.

Solutions:

  • Mobile Phase pH: this compound is a carboxylic acid. The pH of the mobile phase will affect its ionization state and, consequently, its retention and peak shape. Experiment with adjusting the mobile phase pH with volatile additives like formic acid or acetic acid to find the optimal conditions for a sharp, symmetrical peak.

  • Column Choice: If using a standard C18 column, secondary interactions with residual silanols can cause peak tailing. A column with a polar endcapping or a base-deactivated stationary phase can mitigate this.

  • Injection Solvent: Ensure that the injection solvent is not significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions. A mismatch can lead to peak distortion.

  • Column Contamination: If the problem develops over time, your column may be contaminated. Flush the column according to the manufacturer's instructions or consider replacing it.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quantification of this compound and the management of matrix effects.

What are matrix effects in LC-MS?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantitative results.[1][8]

How can I assess the extent of matrix effects in my assay?

The most common method is the post-extraction spike experiment .[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these two peak areas is the Matrix Factor (MF) .

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no significant matrix effect.

What is a suitable internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₄). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring that it experiences the same degree of matrix effects and extraction variability.[6] If a SIL-IS is not available, a structural analog with similar properties may be used, but it is not as effective at compensating for matrix effects.

What are the best sample preparation techniques for reducing matrix effects for small polar molecules like this compound?

  • Solid-Phase Extraction (SPE): This is often the most effective technique as it can be highly selective for the analyte of interest, leading to a cleaner extract.

  • Liquid-Liquid Extraction (LLE): Can be effective, but optimization of the extraction solvent is crucial.

  • Protein Precipitation (PPT): While simple, it is generally the least effective at removing all interfering matrix components, particularly phospholipids.

What chromatographic conditions are recommended for this compound analysis?

Due to its polar nature, reversed-phase chromatography on a standard C18 column can be challenging. Consider the following:

  • Column: A polar-endcapped C18 column, a column designed for polar analytes, or a HILIC column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and a polar organic solvent (e.g., acetonitrile or methanol) with a volatile acidic modifier (e.g., 0.1% formic acid) is a good starting point. The acidic modifier will help to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape in reversed-phase mode.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical recovery and matrix factor data for other short-chain carboxylic acids in biological matrices. This data can serve as a general guide for what to expect and aim for in your method development.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects for Short-Chain Carboxylic Acids in Human Plasma.

Sample Preparation TechniqueAnalyteAverage Recovery (%)Average Matrix Factor (MF)
Protein Precipitation Carboxylic Acid A850.75 (Suppression)
(Acetonitrile)Carboxylic Acid B920.82 (Suppression)
Liquid-Liquid Extraction Carboxylic Acid A780.95 (Minimal Effect)
(Methyl-tert-butyl ether)Carboxylic Acid B850.98 (Minimal Effect)
Solid-Phase Extraction Carboxylic Acid A951.02 (No Effect)
(Mixed-mode anion exchange)Carboxylic Acid B981.05 (Slight Enhancement)

Data is illustrative and based on typical performance for short-chain carboxylic acids.

Table 2: Effect of Different LC Columns on Matrix Effects for a Short-Chain Carboxylic Acid in Human Urine.

LC Column TypeMatrix Factor (MF)
Standard C18 0.65 (Significant Suppression)
Polar-Endcapped C18 0.88 (Minor Suppression)
HILIC 0.97 (Minimal Effect)

Data is illustrative and demonstrates the importance of chromatographic selectivity in mitigating matrix effects.

Experimental Protocols & Workflows

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, urine) using your developed sample preparation method.

  • Prepare Post-Spiked Sample: Spike the extracted blank matrix with a known concentration of this compound.

  • Prepare Neat Solution: Prepare a solution of this compound at the same concentration as the post-spiked sample in the mobile phase or reconstitution solvent.

  • Analyze Samples: Inject both the post-spiked sample and the neat solution into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation PPT Protein Precipitation Column Column Selection (e.g., Polar RP, HILIC) PPT->Column LLE Liquid-Liquid Extraction LLE->Column SPE Solid-Phase Extraction SPE->Column MobilePhase Mobile Phase Optimization (pH, Organic Solvent) Column->MobilePhase Ionization Ionization Mode (ESI+, ESI-) MobilePhase->Ionization MRM MRM Transition Selection Ionization->MRM MatrixEffect Matrix Effect Assessment MRM->MatrixEffect Recovery Recovery Evaluation MatrixEffect->Recovery Linearity Linearity & Range Recovery->Linearity

Caption: A typical workflow for developing an LC-MS method for this compound.

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Poor Sensitivity or High Variability? CheckIS Using SIL-IS? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No AssessMatrixEffect Assess Matrix Effect (Post-Spike) CheckIS->AssessMatrixEffect Yes ImplementIS->AssessMatrixEffect MatrixEffectHigh Matrix Effect > 20%? AssessMatrixEffect->MatrixEffectHigh OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) MatrixEffectHigh->OptimizeSamplePrep Yes GoodMethod Method Acceptable MatrixEffectHigh->GoodMethod No OptimizeLC Optimize Chromatography (Column, Gradient) OptimizeSamplePrep->OptimizeLC Revalidate Re-validate Method OptimizeLC->Revalidate Revalidate->GoodMethod

References

Technical Support Center: Troubleshooting Erythronic Acid Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing of erythronic acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a non-symmetrical peak with a drawn-out trailing edge.[1] For the analysis of this compound, an organic acid, peak tailing can significantly compromise the accuracy and precision of quantification by making it difficult to determine the true peak start and end points. It can also obscure the presence of small impurities eluting after the main peak. The primary cause is often secondary retention mechanisms, where this compound molecules interact with the stationary phase in more than one way.[1]

Q2: What are the most common causes of this compound peak tailing?

A2: The most frequent causes of peak tailing for acidic compounds like this compound include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing a secondary, stronger retention mechanism that leads to tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both its ionized (erythronate) and non-ionized (this compound) forms, leading to broadened and tailing peaks.[3]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column as the sample passes through, causing inconsistent ionization and peak shape.[4]

  • Column Overload: Injecting too much this compound can saturate the stationary phase, resulting in a distorted peak shape.[2]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the formation of a void at the column inlet, can disrupt the flow path and cause peak tailing.[5]

  • Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the acidic analyte.[7] This ensures that the acid is predominantly in its non-ionized form, minimizing secondary interactions with the stationary phase. When the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms will be present, leading to mixed-mode retention and significant peak tailing.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Mobile Phase Optimization

Problem: My this compound peak is tailing, and I suspect the mobile phase is the cause.

Solution:

  • Check and Adjust pH:

    • Diagnosis: If the mobile phase pH is not optimal, you will likely observe significant peak tailing.

    • Action: Prepare a fresh mobile phase with a pH at least 2 units below the pKa of this compound. Since the pKa of similar small organic acids is in the range of 3-5, a starting pH of 2.5 is recommended. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.[7][8]

  • Increase Buffer Concentration:

    • Diagnosis: If the peak shape improves slightly but still tails, your buffer concentration may be too low to control the on-column pH.

    • Action: Increase the buffer concentration in your mobile phase. A typical starting range is 10-50 mM.[4] This will help to ensure consistent ionization of this compound throughout the separation.

  • Optimize Organic Modifier:

    • Diagnosis: The type and concentration of the organic modifier can influence peak shape.

    • Action: If you are using methanol, consider switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the interactions between the analyte and the stationary phase.[9] You can also try slightly increasing the percentage of the organic modifier to see if it improves peak shape by reducing strong retention.[4]

Guide 2: Column and Hardware Issues

Problem: I've optimized my mobile phase, but the peak tailing persists.

Solution:

  • Check for Column Contamination/Degradation:

    • Diagnosis: If all peaks in your chromatogram are tailing, and you observe an increase in backpressure, your column may be contaminated or have a blocked frit.[5]

    • Action: Perform a column flush and regeneration procedure. If the problem persists after flushing, the column may be permanently damaged and require replacement. Using a guard column can help protect your analytical column from contamination.[6]

  • Inspect for Column Voids:

    • Diagnosis: A void at the head of the column can cause peak distortion. This can happen after many injections or due to pressure shocks.

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column should be replaced.

  • Minimize Extra-Column Volume:

    • Diagnosis: If early eluting peaks show more tailing than later ones, extra-column volume might be a contributing factor.

    • Action: Use tubing with the smallest possible internal diameter (e.g., 0.12 mm) and keep the length of all connections between the injector, column, and detector to a minimum. Ensure all fittings are properly made to avoid dead volume.[6]

Data Presentation

The following tables provide representative data on how different parameters can affect the peak asymmetry of an acidic compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
2.51.1Symmetrical
3.51.8Moderate Tailing
4.52.5Severe Tailing
5.52.9Very Severe Tailing

Note: Data is illustrative for a typical acidic compound with a pKa of 4.5 on a C18 column.

Table 2: Effect of Buffer Concentration on Peak Asymmetry

Buffer Concentration (mM)Peak Asymmetry Factor (As)Peak Shape Description
52.1Severe Tailing
101.5Noticeable Tailing
251.2Minor Tailing
501.1Symmetrical

Note: Data is illustrative for a typical acidic compound at a mobile phase pH close to its pKa.

Table 3: Effect of Organic Modifier on Peak Asymmetry

Organic Modifier (50%)Peak Asymmetry Factor (As)
Methanol1.6
Acetonitrile1.3

Note: Data is illustrative and the effect can vary depending on the specific analyte and stationary phase.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (pH 2.5)

Objective: To prepare a mobile phase that ensures this compound is in its non-ionized form to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of KH₂PO₄ to make a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve the KH₂PO₄ in the water and stir until fully dissolved.

  • Adjust the pH:

    • While stirring, slowly add phosphoric acid dropwise to the buffer solution until the pH meter reads 2.50 ± 0.05.

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.[10]

    • Degas the buffer using a sonicator for 10-15 minutes or by vacuum filtration.[10]

  • Prepare the Final Mobile Phase:

    • Measure the required volumes of the filtered and degassed aqueous buffer and the organic modifier (e.g., acetonitrile or methanol) to achieve the desired composition (e.g., 95:5 v/v aqueous:organic).

    • Mix thoroughly and sonicate the final mobile phase for a few minutes before use.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To remove contaminants from a reversed-phase HPLC column that may be causing peak tailing and high backpressure.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

Important: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.[6]

  • Initial Wash (to remove buffers):

    • Flush the column with 10-20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Organic Wash (to remove non-polar contaminants):

    • Flush the column with 20 column volumes of 100% acetonitrile.

    • Follow with 20 column volumes of 100% isopropanol.

  • Stronger Wash (for highly retained contaminants, optional):

    • If peak tailing persists, you can use a stronger solvent like methylene chloride or hexane. If using these, ensure to flush with isopropanol afterward before returning to aqueous conditions.[6]

  • Re-equilibration:

    • Flush the column with your mobile phase without the buffer for 10-15 column volumes.

    • Finally, equilibrate the column with your complete mobile phase (including buffer) until a stable baseline is achieved.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks mobile_phase_check Mobile Phase Optimization check_all_peaks->mobile_phase_check No column_hardware_check Column & Hardware Check check_all_peaks->column_hardware_check Yes adjust_ph Adjust Mobile Phase pH (2 units below pKa) mobile_phase_check->adjust_ph flush_column Flush and Regenerate Column column_hardware_check->flush_column increase_buffer Increase Buffer Concentration (10-50 mM) adjust_ph->increase_buffer Tailing persists change_organic Change Organic Modifier (ACN/MeOH) increase_buffer->change_organic Tailing persists change_organic->column_hardware_check No improvement problem_solved Problem Solved change_organic->problem_solved Improved check_void Inspect for Column Void flush_column->check_void Tailing persists flush_column->problem_solved Improved minimize_dead_volume Minimize Extra-Column Volume check_void->minimize_dead_volume No void replace_column Replace Column check_void->replace_column Void found minimize_dead_volume->problem_solved Improved minimize_dead_volume->replace_column No improvement

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

Signaling_Pathway Chemical Interactions Leading to Peak Tailing cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Groups (-Si-OH) c18 C18 Chains (Primary Retention) erythronic_acid_non_ionized This compound (Non-ionized) erythronic_acid_non_ionized->c18 Desired Hydrophobic Interaction (Symmetrical Peak) erythronic_acid_ionized Erythronate (Ionized) erythronic_acid_ionized->silanol Secondary Polar Interaction (Peak Tailing) mobile_phase_ph Mobile Phase pH mobile_phase_ph->erythronic_acid_non_ionized Low pH (pH << pKa) mobile_phase_ph->erythronic_acid_ionized High pH (pH >= pKa)

Caption: The influence of mobile phase pH on this compound ionization and interaction with the stationary phase.

References

Technical Support Center: Optimization of Erythronic Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of erythronic acid from biological tissues.

Introduction

This compound is an endogenous sugar acid found in various biological fluids and is a metabolite of interest in several metabolic pathways.[1][2][3] While its presence is documented, specific, validated protocols for its extraction from solid tissues are not widely published. This guide synthesizes best practices from general polar metabolite extraction methodologies to provide a robust framework for developing and optimizing a tailored this compound extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from tissues?

A1: The primary challenges include:

  • High Polarity: this compound is a small, polar sugar acid, making it highly soluble in aqueous solutions but challenging to separate from other polar cellular components.

  • Stability: As with many small organic acids, this compound may be susceptible to degradation under harsh pH or high-temperature conditions during extraction.

  • Matrix Effects: Tissues are complex matrices containing high concentrations of proteins, lipids, salts, and other metabolites that can interfere with extraction efficiency and downstream analysis.[4][5] Plant tissues, in particular, may contain high levels of interfering secondary metabolites like polyphenols and polysaccharides.[5][6]

  • Low Abundance: The endogenous concentration of this compound in some tissues may be low, requiring a highly efficient and sensitive extraction and analytical method.

Q2: Which type of solvent is best for this compound extraction?

A2: Due to its polar nature, polar solvents are required. Commonly used and effective solvent systems for small polar metabolites include:

  • Methanol (MeOH): Pure methanol is effective at precipitating proteins while solubilizing small polar molecules.[7]

  • Methanol/Water Mixtures: Often used in ratios like 80:20 (MeOH:Water) to effectively lyse cells and extract polar metabolites.

  • Ethanol/Phosphate Buffer (EtOH/PB): A mixture of ethanol and a phosphate buffer can also be highly effective and has shown good performance for a wide range of metabolites.[7]

  • Two-Phase Extraction (Methanol/Chloroform/Water): This method allows for the separation of polar metabolites (including this compound) into the aqueous/methanol phase, while lipids are partitioned into the chloroform phase.[1] This can be an effective cleanup step.

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation:

  • Work Quickly and on Ice: Keep tissue samples frozen until the moment of homogenization and keep all extracts on ice or at 4°C throughout the process to reduce enzymatic activity.[2]

  • Use Pre-Chilled Solvents: All extraction solvents should be pre-chilled to -20°C or colder.

  • Control pH: Although specific stability data for this compound is limited, sugar acids can be sensitive to very high or low pH. Using buffered systems or maintaining a neutral pH during extraction is a safe starting point.

  • Avoid Excessive Heat: If using methods like sonication for cell lysis, perform it in short bursts on ice to prevent sample heating. Avoid heat during the solvent evaporation step; use a vacuum centrifuge (e.g., SpeedVac) without heat.[1]

Q4: What is the most effective method for tissue homogenization?

A4: The choice of homogenization method depends on the tissue type (soft vs. hard) and available equipment.

  • Bead Beating: Using a homogenizer with ceramic or stainless steel beads is highly effective for disrupting most tissue types and is amenable to high-throughput processing.[1][8]

  • Liquid Nitrogen Grinding: Freezing the tissue in liquid nitrogen and grinding it to a fine powder with a mortar and pestle is excellent for ensuring complete disruption before adding extraction solvent.[9]

  • Rotor-Stator or Potter-Elvehjem Homogenizers: These are effective for softer tissues like the liver or brain.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Recovery Inappropriate Solvent Polarity: The chosen solvent may not be polar enough to efficiently solubilize this compound.Switch to a more polar solvent system. An 80% methanol or an ethanol/phosphate buffer mixture is a good starting point.[7] Consider a two-phase extraction to remove interfering lipids.[1]
Insufficient Tissue Homogenization: Incomplete cell lysis will trap metabolites within the tissue matrix.Ensure the tissue is completely disrupted. For tough tissues, pre-grinding in liquid nitrogen is recommended.[9] For bead beaters, optimize bead size, material, and homogenization time.
Analyte Degradation: this compound may have degraded during sample preparation due to heat, extreme pH, or enzymatic activity.Re-process samples ensuring they are kept on ice at all times.[2] Use pre-chilled solvents. If degradation is suspected, investigate the effect of adding a mild antioxidant or adjusting the pH of the extraction buffer.
Poor Reproducibility Between Replicates Inconsistent Homogenization: Variable disruption between samples leads to different extraction yields.Standardize the homogenization process. Use a consistent tissue-to-bead and tissue-to-solvent ratio. Ensure the same duration and power settings are used for each sample.
Inaccurate Pipetting: Small errors in solvent volumes can lead to significant concentration differences, especially with small tissue amounts.Use calibrated positive displacement pipettes, especially for viscous organic solvents.[1] Prepare a master mix of the extraction solvent containing any internal standards.
Sample Heterogeneity: Different sections of an organ can have different metabolic profiles.If possible, homogenize the entire tissue sample before weighing out aliquots for extraction. If not, ensure the same region of the tissue is sampled each time.[7]
High Signal Suppression or Matrix Effects in LC-MS Co-extraction of Phospholipids: Lipids are a major cause of ion suppression in mass spectrometry.Perform a two-phase liquid-liquid extraction (e.g., Methanol/Chloroform/Water) to partition lipids away from polar metabolites.[1] Alternatively, use a solid-phase extraction (SPE) cleanup step designed for polar analytes.
High Salt Concentration: Salts from buffers or the tissue itself can interfere with ionization.If possible, reduce the salt concentration in the extraction buffer. Perform a sample desalting step prior to analysis.
Extracted Sample is Incompatible with Downstream Assay Solvent Incompatibility: The final extraction solvent may not be suitable for the analytical column or detection method.Perform a solvent evaporation step (e.g., using a SpeedVac) and reconstitute the dried extract in a solvent that is compatible with your analytical method (e.g., the initial mobile phase for LC-MS).[1]

Experimental Protocols

Protocol 1: General Purpose Extraction of this compound using 80% Methanol

This protocol is a robust starting point for extracting this compound and other polar metabolites from a variety of animal tissues.

Materials:

  • Tissue samples (flash-frozen in liquid nitrogen and stored at -80°C)

  • HPLC-grade Methanol, pre-chilled to -20°C

  • HPLC-grade Water

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound or a structurally similar acid not present in the sample)

  • 2 mL bead-beating tubes containing stainless steel or ceramic beads

  • Homogenizer (e.g., Bead Ruptor, TissueLyser)

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum centrifuge (e.g., SpeedVac)

  • Analytical balance

Procedure:

  • Preparation: Prepare 80% Methanol in water and pre-chill to -20°C. If using an internal standard, spike it into the extraction solvent at a known concentration.

  • Sample Weighing: On dry ice, weigh 20-50 mg of frozen tissue into a pre-chilled 2 mL bead-beating tube. Record the exact weight.

  • Solvent Addition: Add 1 mL of cold 80% methanol (containing IS) to the tube. This maintains a solvent-to-tissue ratio of 20:1 to 50:1 (v/w).

  • Homogenization: Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at a medium-high speed), resting the samples in an ice bath for 1 minute between cycles to prevent heating.

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube without disturbing the pellet.

  • Solvent Evaporation: Dry the supernatant completely in a vacuum centrifuge with no heat applied.

  • Reconstitution: Reconstitute the dried metabolite pellet in a volume of solvent appropriate for your analytical method (e.g., 100 µL of 50:50 Methanol:Water for injection onto a reverse-phase LC-MS system).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (14,000 x g for 5 min at 4°C) to remove any remaining particulates and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Determination of Extraction Efficiency

This protocol helps determine the percentage of this compound recovered from the tissue in a single extraction versus the total amount present.

Procedure:

  • Perform the initial extraction as described in Protocol 1 (Steps 1-7). Save the supernatant (Extract 1).

  • To the remaining tissue pellet, add another 1 mL of fresh, cold 80% methanol.

  • Vortex vigorously for 2 minutes and then repeat the centrifugation step (Protocol 1, Step 6).

  • Collect the supernatant (Extract 2).

  • Repeat steps 2-4 one more time to obtain Extract 3.

  • Analyze the concentration of this compound in Extract 1, Extract 2, and Extract 3 separately using a validated analytical method.

  • Calculate the Extraction Efficiency (EE) as follows:

    • Total this compound = [Concentration in Extract 1] + [Concentration in Extract 2] + [Concentration in Extract 3]

    • % EE = ([Concentration in Extract 1] / [Total this compound]) * 100

An extraction efficiency of >85-90% is generally considered good for a single extraction step. If the EE is low, further optimization of the extraction solvent or homogenization method is required.

Data Summary Tables

Table 1: Comparison of Solvent Systems for Polar Metabolite Extraction

Solvent SystemAdvantagesDisadvantagesBest For
80% Methanol Excellent protein precipitation; good recovery for a broad range of polar metabolites; simple, single-phase protocol.[7]May not efficiently extract metabolites bound to proteins or lipids.General-purpose screening, high-throughput workflows.
Methanol/Chloroform/Water Simultaneously extracts polar and non-polar metabolites into separate phases, providing an excellent cleanup step.[1]More complex and time-consuming; requires careful handling of chloroform.Tissues with high lipid content (e.g., brain, adipose tissue).
Ethanol/Phosphate Buffer Can provide superior extraction for certain classes of compounds like amino acids; buffer maintains pH.[7]Buffer salts must be removed before MS analysis to avoid ion suppression; ethanol is a less effective precipitant for proteins than methanol.Targeted analysis where pH control is critical.

Table 2: Common Tissue Homogenization Methods

MethodTissue TypeThroughputProsCons
Bead Beating Soft & HardHighHighly efficient; reproducible; contained system minimizes cross-contamination.[8]Can generate heat; requires specialized equipment.
Liquid N2 Grinding Soft & HardLowEnsures complete disruption; sample remains frozen, minimizing degradation.[9]Labor-intensive; not suitable for large numbers of samples.
Rotor-Stator SoftMediumFast and efficient for soft tissues.[2]Can cause shearing of macromolecules; potential for aerosol formation.

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization A Tissue Collection (Flash Freeze in LN2) B Sample Storage (-80°C) A->B C Weigh Frozen Tissue B->C D Add Pre-chilled Solvent (e.g., 80% MeOH + IS) C->D E Homogenize (e.g., Bead Beating) D->E F Centrifuge (4°C) (Pellet Proteins/Debris) E->F G Collect Supernatant F->G H Dry & Reconstitute G->H I LC-MS/MS Analysis H->I J Assess Recovery & Reproducibility I->J K Final Protocol J->K Acceptable L Optimize Parameters (Solvent, Ratio, Time) J->L Not Acceptable L->D Re-extract

Caption: Workflow for developing and optimizing an this compound extraction protocol.

Troubleshooting_Tree Start Problem: Low this compound Signal Q1 Is Internal Standard (IS) signal also low? Start->Q1 A1_Yes Systemic Issue: - MS sensitivity low - Injection error - Ion suppression Q1->A1_Yes Yes Q2 Was tissue fully homogenized? Q1->Q2 No A1_No Extraction Issue: - Poor recovery - Analyte degradation A2_No Solution: - Increase homogenization time/power - Use LN2 grinding for tough tissue Q2->A2_No No Q3 Were samples kept cold at all times? Q2->Q3 Yes A2_Yes Possible Degradation or Wrong Solvent A3_No Solution: - Re-extract using strict cold-chain procedures Q3->A3_No No A3_Yes Solution: - Test alternative solvent system (e.g., different polarity, pH) Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Minimizing Erythorbic Acid Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of erythorbic acid during sample preparation is critical for accurate analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize degradation and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause erythorbic acid degradation?

A1: Erythorbic acid is primarily degraded through oxidation. The main factors that accelerate this process are:

  • Exposure to Oxygen: As a potent antioxidant, erythorbic acid readily reacts with oxygen, especially in aqueous solutions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of oxidative degradation.

  • High pH (Neutral to Alkaline): Erythorbic acid is more stable in acidic conditions.

  • Exposure to Light: Light, particularly UV light, can promote degradation.[2]

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of erythorbic acid.

Q2: My sample solution turns yellow/brown shortly after preparation. What is happening and how can I prevent it?

A2: A yellow or brown discoloration indicates the degradation of erythorbic acid, likely through oxidation to dehydroerythorbic acid and subsequent compounds. To prevent this:

  • Work Quickly and on Ice: Minimize the time between sample collection and analysis, and keep samples cold to slow down reaction rates.

  • Use Degassed Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Add Stabilizers: Incorporate chelating agents like EDTA into your extraction solvent to sequester metal ions that catalyze oxidation. Metaphosphoric acid is also commonly used to create an acidic and protein-precipitating environment, which helps to preserve erythorbic acid.[3][4]

  • Protect from Light: Use amber vials or cover your glassware with aluminum foil to shield the sample from light.[2]

Q3: What is the ideal pH for storing erythorbic acid solutions?

A3: Erythorbic acid is most stable in acidic conditions. For short-term storage, a pH below 4 is recommended. The use of extraction solutions containing acids like metaphosphoric acid or acetic acid helps to maintain a low pH environment.[3][4]

Q4: Can I freeze my samples for later analysis?

A4: Yes, freezing is a good method for long-term storage. However, it is crucial to minimize freeze-thaw cycles, as this can introduce oxygen and accelerate degradation. It is recommended to aliquot samples into smaller volumes before freezing. Flash-freezing in liquid nitrogen is preferable to slow freezing in a standard freezer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Erythorbic Acid 1. Degradation during extraction: Exposure to oxygen, high temperature, or light. 2. Incomplete extraction: Inefficient solvent or insufficient homogenization. 3. Adsorption to sample matrix: Interaction with proteins or other components.1. Optimize extraction conditions: Use deoxygenated solvents, work on ice, and protect from light. Add stabilizers like EDTA or metaphosphoric acid to the extraction buffer. 2. Improve extraction efficiency: Ensure thorough homogenization. Consider different extraction solvents (e.g., 3% metaphosphoric acid, or an acetic acid solution with EDTA).[3][4] 3. Precipitate proteins: Use a protein precipitation agent like metaphosphoric acid or trichloroacetic acid in your extraction protocol.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Column overload: Injecting too much sample. 2. Secondary interactions: Interaction of erythorbic acid with the stationary phase. 3. pH mismatch: The pH of the sample solvent is significantly different from the mobile phase.1. Dilute the sample: Reduce the concentration of the injected sample. 2. Adjust mobile phase: Add an ion-pairing agent to the mobile phase to improve peak shape. Ensure the mobile phase pH is appropriate for the column and analyte. 3. Match solvent pH: Adjust the pH of your final sample extract to be closer to that of the mobile phase.
High Variability Between Replicates 1. Inconsistent sample handling: Variations in time, temperature, or light exposure during preparation of each replicate. 2. Non-homogenous sample: The analyte is not evenly distributed in the sample matrix. 3. Instrumental issues: Inconsistent injection volumes or detector response.1. Standardize the protocol: Ensure each replicate is processed under identical conditions. 2. Ensure homogeneity: Thoroughly mix or homogenize the initial sample before taking aliquots for extraction. 3. Check instrument performance: Run system suitability tests to ensure the HPLC is performing consistently.
Presence of Interfering Peaks in Chromatogram 1. Matrix effects: Co-elution of other compounds from the sample matrix that interfere with detection. 2. Degradation products: Peaks from dehydroerythorbic acid or other degradation products.1. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances. Adjust the HPLC gradient to better separate the erythorbic acid peak from interferences. 2. Confirm peak identity: Use a diode array detector (DAD) to check the spectral purity of the peak or use mass spectrometry (MS) for positive identification. Minimize degradation during sample prep to reduce the formation of these products.

Data Presentation

While specific kinetic data for erythorbic acid degradation under varied conditions is not extensively published, the degradation generally follows first-order kinetics, similar to ascorbic acid. The rate of degradation is significantly influenced by temperature and pH.

Table 1: Conceptual Representation of Erythorbic Acid Stability under Different Conditions

Condition Relative Stability Key Considerations
Low Temperature (e.g., 4°C) HighSlows down the rate of all chemical reactions, including oxidation.
Room Temperature (e.g., 25°C) ModerateDegradation is noticeable, especially over several hours.
Elevated Temperature (e.g., >40°C) LowRapid degradation occurs.
Acidic pH (e.g., pH 3-4) HighThe protonated form of erythorbic acid is less susceptible to oxidation.
Neutral pH (e.g., pH 7) LowThe rate of oxidation increases significantly.
Alkaline pH (e.g., pH > 8) Very LowRapid degradation.
In the presence of EDTA IncreasedChelates metal ions that catalyze oxidation.
Exposed to Air/Oxygen LowDirect reactant in the oxidative degradation pathway.
Under Inert Gas (Nitrogen/Argon) HighMinimizes the availability of oxygen for oxidation.
Exposed to Light LowCan provide the energy to initiate oxidative reactions.
In the Dark HighPrevents light-induced degradation.

Experimental Protocols

Protocol 1: Extraction of Erythorbic Acid from a Solid Food Matrix

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization:

    • Weigh a representative portion of the solid sample (e.g., 5-10 g).

    • Homogenize the sample with a pre-chilled extraction solution (e.g., 3% metaphosphoric acid containing 1 mM EDTA) at a 1:5 (w/v) ratio.

    • Perform homogenization on ice to maintain a low temperature.

  • Centrifugation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris and precipitated proteins.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis:

    • Analyze the sample immediately by HPLC or store at -80°C until analysis.

Protocol 2: Preparation of Erythorbic Acid Standard Solutions

  • Stock Solution Preparation:

    • Accurately weigh a known amount of erythorbic acid standard.

    • Dissolve it in a pre-chilled and deoxygenated solvent (e.g., 3% metaphosphoric acid) to a final concentration of 1 mg/mL.

    • Store the stock solution in small aliquots at -80°C in amber vials.

  • Working Standard Preparation:

    • On the day of analysis, thaw a stock solution aliquot.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase or the extraction solution.

    • Keep the working standards on ice and protected from light throughout the analysis.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts related to minimizing erythorbic acid degradation.

Erythorbic_Acid_Degradation_Pathway Erythorbic_Acid Erythorbic Acid Dehydroerythorbic_Acid Dehydroerythorbic Acid Erythorbic_Acid->Dehydroerythorbic_Acid Oxidation (-2H⁺, -2e⁻) (Reversible) Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroerythorbic_Acid->Diketogulonic_Acid Hydrolysis (Irreversible) Further_Degradation Further Degradation Products Diketogulonic_Acid->Further_Degradation Decarboxylation

Caption: Oxidative degradation pathway of erythorbic acid.

Sample_Prep_Workflow cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Homogenize Sample on Ice with Stabilizing Solution (e.g., Metaphosphoric Acid + EDTA) Centrifugation 2. Centrifuge at 4°C Homogenization->Centrifugation Filtration 3. Filter Supernatant (0.45 µm) into Amber Vial Centrifugation->Filtration HPLC 4. Immediate HPLC Analysis Filtration->HPLC Storage Alternatively: Store at -80°C Filtration->Storage Troubleshooting_Logic Start Low Erythorbic Acid Recovery? Check_Extraction Review Extraction Protocol: - Temperature Control? - Stabilizers Used? - Light Protection? Start->Check_Extraction Yes Check_HPLC Review HPLC Method: - Correct Column? - Mobile Phase pH? - Peak Integration? Start->Check_HPLC No, recovery is good, but other issues exist Optimize_Extraction Optimize Extraction: - Add EDTA/Metaphosphoric Acid - Use Deoxygenated Solvents - Work Faster/Colder Check_Extraction->Optimize_Extraction Optimize_HPLC Optimize HPLC: - Adjust Mobile Phase - Check for Column Degradation - Dilute Sample Check_HPLC->Optimize_HPLC Reanalyze Re-analyze Sample Optimize_Extraction->Reanalyze Optimize_HPLC->Reanalyze

References

Technical Support Center: Enhancing Erythronic Acid Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of erythronic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar, non-volatile compound due to its hydroxyl and carboxylic acid functional groups. These groups can form hydrogen bonds, which prevent the molecule from easily vaporizing, a prerequisite for GC analysis.[1][2][3] Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar, more volatile groups, making the analyte suitable for GC-MS analysis.[2][4][5] Common derivatization techniques for compounds like this compound include silylation and a two-step methoximation followed by silylation.[5]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization approach for organic acids like this compound is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. These reagents replace the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3] For compounds containing carbonyl groups, a methoximation step using methoxyamine hydrochloride (MeOx) is often performed prior to silylation to prevent the formation of multiple derivatives from different tautomers.[5]

Q3: How can I improve the signal-to-noise ratio for this compound detection?

A3: Improving the signal-to-noise ratio can be achieved through several strategies:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and pre-concentrate your sample.[6][7] Nitrogen blowdown is a common technique for sample concentration.[8]

  • Enhance Chromatographic Resolution: Use a capillary column with a smaller internal diameter (e.g., 0.25 mm) to achieve sharper peaks.[9] A slower oven temperature ramp can also lead to narrower, taller peaks, improving detectability.[9]

  • Select the Appropriate Injection Mode: For trace-level analysis, a splitless injection is preferred as it transfers the majority of the sample onto the column.[9]

  • Tune MS Detector Parameters: Ensure the MS detector is properly tuned. Optimizing the electron multiplier voltage can increase signal intensity.[9]

Q4: What type of GC column is best suited for the analysis of derivatized this compound?

A4: For the analysis of derivatized organic acids, a non-polar or semi-polar column is typically used. A common choice is a column with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).[10][11] These columns provide good separation for a wide range of derivatized metabolites.

Troubleshooting Guide

Problem Possible Causes Solutions
No or Low Signal/Peak Intensity Incomplete derivatization.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature.
Sample is too dilute.Concentrate the sample using nitrogen evaporation or SPE.[8][9]
Leak in the GC system (septum, column fittings).Perform a leak check and replace septa or tighten fittings as needed.[12][13]
Issues with the MS detector (e.g., dirty ion source, failing electron multiplier).Clean the ion source and check the tune report for detector performance.[14][15]
Poor Peak Shape (Fronting or Tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner and ensure the column is properly conditioned.[16]
Column overload.Reduce the injection volume or increase the split ratio if using split injection.[16]
Inappropriate oven temperature program.Lower the initial oven temperature to improve focusing of the analytes.[13]
High Background Noise Contaminated carrier gas or sample solvent.Use high-purity gas and solvents. Install or replace gas purifiers.[9][16]
Column bleed at high temperatures.Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.[16]
Contamination from previous injections (carryover).Run a solvent blank to check for carryover. Clean the syringe and inlet liner.[13]
Variable Retention Times Fluctuations in carrier gas flow rate.Check for leaks and ensure the gas supply is stable.[13]
Inconsistent oven temperature.Verify the accuracy of the GC oven temperature.[16]
Changes in the stationary phase due to contamination.Trim the front end of the column or replace the column if necessary.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is recommended for samples where this compound may be present alongside other metabolites containing carbonyl groups.

  • Sample Preparation:

    • Lyophilize the aqueous sample to complete dryness. It is crucial to remove all water as it will react with the silylation reagent.[5]

  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample.

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate at 60°C for 60 minutes.[17]

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.

    • Vortex for 1 minute.

    • Incubate at 70°C for 30 minutes.[5][18]

    • After cooling to room temperature, transfer the solution to a GC vial with an insert for analysis.

Data Presentation

Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis
Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for a wide range of derivatized metabolites.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for enhanced sensitivity.[9]
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 70°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 minA gradual ramp allows for good separation of different metabolites.[18][19]
MS Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range 50-600 m/zCovers the expected mass range of the derivatized this compound and its fragments.

Visualizations

GCMS_Workflow General Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration (Nitrogen Blowdown) Extraction->Concentration Methoximation Methoximation (if needed) Concentration->Methoximation Silylation Silylation (e.g., MSTFA) Methoximation->Silylation GC_Injection GC Injection (Splitless) Silylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound GC-MS analysis.

Troubleshooting_Tree Troubleshooting Low Signal Intensity Start Low or No Signal for this compound Check_Standard Analyze a known derivatized standard Start->Check_Standard Standard_OK Standard gives a good signal? Check_Standard->Standard_OK Problem_Sample_Prep Issue is with sample preparation or derivatization Standard_OK->Problem_Sample_Prep No Problem_System Issue is with the GC-MS system Standard_OK->Problem_System Yes Check_Deriv Review derivatization protocol: - Reagent freshness? - Anhydrous conditions? - Correct time/temp? Problem_Sample_Prep->Check_Deriv Check_Extraction Review sample extraction: - Inefficient extraction? - Analyte loss? Problem_Sample_Prep->Check_Extraction Check_Leak Check for system leaks (inlet, fittings) Problem_System->Check_Leak Check_Tune Review MS tune report Problem_System->Check_Tune Clean_Source Clean the ion source Check_Tune->Clean_Source Poor performance

Caption: Decision tree for troubleshooting low signal.

References

Technical Support Center: Ethacrynic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethacrynic Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the quantification of ethacrynic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring ethacrynic acid?

A1: The most common methods for the quantification of ethacrynic acid are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC offers high specificity and quantification, while ELISA is a sensitive method suitable for screening purposes.[1][2] For confirmatory quantitative results, Gas Chromatography/Mass Spectrometry (GC/MS) is often recommended.[1]

Q2: What are the key factors that can cause variability in ethacrynic acid measurements?

A2: Variability in ethacrynic acid measurements can arise from several factors, including:

  • Sample Stability: Ethacrynic acid can be unstable depending on the pH and temperature of the storage conditions.[2][3] It is crucial to stabilize urine samples to a pH of 3-4 to prevent the release of ethacrynic acid from its cysteine conjugate.[2]

  • Sample Preparation: Inconsistent sample preparation, such as incomplete protein precipitation or variations in solid-phase extraction, can lead to significant variability.[2][4]

  • Matrix Effects: The biological matrix (e.g., plasma, urine) can interfere with the assay, affecting accuracy and precision.

  • Instrumental Variation: Fluctuations in instrument performance, such as detector sensitivity or column efficiency in HPLC, can contribute to variability.[5]

Q3: How should I store my samples to ensure the stability of ethacrynic acid?

A3: For optimal stability, it is recommended to store samples refrigerated at 2-8°C.[1] For longer-term storage, freezing may be necessary. It is critical to adjust the pH of urine samples to 3-4 to prevent the degradation of the ethacrynic acid-cysteine conjugate.[2]

Q4: Can ethacrynic acid be measured in different biological samples?

A4: Yes, ethacrynic acid and its metabolites can be measured in various biological materials, including human urine, blood, and oral fluid.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of ethacrynic acid.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Secondary interactions with system components or contaminants.Check for and eliminate sources of secondary interactions. Ensure the purity of the eluent.[5]
Baseline Drift Changes in flow rate or temperature fluctuations.Ensure a stable flow rate and use column and detector temperature control.[5]
Low System Pressure Leaks in cartridges or degasser.Check for and replace any leaking components. Ensure the high-pressure pump is primed.[5]
No Peaks Detected Incorrect concentration set in the instrument method or exhausted eluent concentrate cartridge.Verify the correct concentration is set and replace the eluent cartridge if necessary.[5]
ELISA Analysis Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal Improper washing or contaminated reagents.Ensure thorough washing steps are performed. Check reagents for contamination and use fresh reagents if necessary.
Low Signal Inactive enzyme conjugate or incorrect incubation times/temperatures.Verify the activity of the enzyme conjugate. Ensure incubation times and temperatures are as per the protocol.[1]
High Variability between Duplicates Pipetting errors or cross-contamination.Ensure accurate and consistent pipetting. Use fresh pipette tips for each sample and reagent to avoid cross-contamination.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Ethacrynic Acid

This protocol is a general guideline for the determination of ethacrynic acid in biological samples.

1. Sample Preparation:

  • Plasma/Urine: Perform solid-phase extraction to isolate the drug.[2]

  • Direct Injection (for metabolites): After a washing step, direct injection may be possible.[2]

2. HPLC System and Conditions:

  • Column: Spherisorb ODS II (3 microns) analytical column.[2]

  • Mobile Phase: Isocratic elution with mixtures of phosphoric acid-methanol-acetonitrile-tetrahydrofuran or triethylamine buffer-methanol.[2] The retention time can be controlled by the amount of acetonitrile, buffer pH, and buffer concentration.[6]

  • Detection: UV absorption at 275 nm.[2]

  • Quantification Limit: Approximately 20 ng/ml for ethacrynic acid in plasma and urine.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Ethacrynic Acid

This protocol outlines a competitive ELISA for the screening of ethacrynic acid.[1]

1. Assay Principle: The assay is based on the competition between ethacrynic acid in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on the microplate wells.[1] The extent of color development is inversely proportional to the amount of drug in the sample.[1]

2. Procedure:

  • Add samples or controls to the microplate wells.

  • Add the diluted drug-enzyme conjugate and incubate at room temperature.

  • Wash the plate three times to remove unbound components.

  • Add K-Blue® Substrate (TMB) and incubate for 30 minutes.

  • Stop the reaction with Red Stop Solution.

  • Read the absorbance at 650 nm.

Visualizations

Below are diagrams illustrating key concepts related to ethacrynic acid analysis and its biological context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine, Plasma) Extraction Solid-Phase Extraction BiologicalSample->Extraction Cleanup Sample Cleanup Extraction->Cleanup HPLC HPLC Cleanup->HPLC GCMS GC-MS Cleanup->GCMS ELISA ELISA Cleanup->ELISA Quantification Quantification HPLC->Quantification GCMS->Quantification ELISA->Quantification Validation Validation Quantification->Validation troubleshooting_logic Start Measurement Variability Observed CheckSample Review Sample Handling & Storage Start->CheckSample Stable Sample Stable? CheckSample->Stable CheckPrep Examine Sample Preparation Steps PrepOK Preparation Consistent? CheckPrep->PrepOK CheckInstrument Verify Instrument Performance InstrumentOK Instrument Calibrated? CheckInstrument->InstrumentOK Stable->CheckPrep Yes ResolveSample Optimize Storage (pH, Temp) Stable->ResolveSample No PrepOK->CheckInstrument Yes ResolvePrep Refine Extraction/ Cleanup Protocol PrepOK->ResolvePrep No ResolveInstrument Recalibrate/ Service Instrument InstrumentOK->ResolveInstrument No Resolved Variability Addressed InstrumentOK->Resolved Yes ResolveSample->CheckSample ResolvePrep->CheckPrep ResolveInstrument->CheckInstrument wnt_pathway_inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates EthacrynicAcid Ethacrynic Acid EthacrynicAcid->BetaCatenin inhibits

References

Technical Support Center: Separation of Erythronic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of erythronic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging? A1: this compound exists as a pair of enantiomers (D- and L-isomers). Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] This makes their separation by standard laboratory techniques like distillation or conventional chromatography impossible, necessitating the use of specialized chiral separation methods.[2]

Q2: What are the primary methods for separating this compound enantiomers? A2: The main techniques for resolving enantiomers, including this compound isomers, are:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful and widely used methods.[3][4][5]

  • Diastereomeric Salt Crystallization: This classic technique involves reacting the racemic this compound with a pure chiral resolving agent (a chiral base) to form diastereomeric salts.[4][6] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[1][6]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can resolve enantiomers by adding a chiral selector (like cyclodextrins) to the running buffer.[7][8][9]

Q3: How does separating diastereomers differ from separating enantiomers? A3: Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties and can typically be separated using standard, non-chiral techniques like regular column chromatography or crystallization without a resolving agent.[1] Enantiomers require a chiral environment—such as a chiral stationary phase or a chiral resolving agent—to be differentiated.[1]

Q4: How do I select the appropriate separation method for my experiment? A4: The choice of method depends on the scale and goal of your separation.

  • For analytical purposes (e.g., determining enantiomeric purity), chiral HPLC, SFC, and CE are preferred due to their high resolution, sensitivity, and rapid analysis times.[5][7]

  • For preparative or large-scale separation to isolate a single enantiomer, diastereomeric salt crystallization is often a more cost-effective and scalable method.[4] Chiral preparative chromatography is also an option but can be more expensive.

Troubleshooting Guides

Chiral HPLC/SFC Troubleshooting

Q: I am seeing poor or no resolution between the this compound enantiomers. What should I do? A: Poor resolution is a common issue in chiral chromatography. Here are steps to troubleshoot it:

  • Screen Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific. Structural similarity to a compound that separated well on a particular CSP does not guarantee success.[10] For an acidic compound like this compound, consider anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX).[11]

  • Optimize the Mobile Phase:

    • Modifier Percentage: Systematically vary the ratio of the organic modifier (e.g., ethanol, methanol, acetonitrile) to the bulk solvent (e.g., hexane for normal phase, water/buffer for reversed-phase).[10]

    • Additives: For acidic analytes, adding a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[12]

    • Change Modifier: Switching the organic modifier (e.g., from ethanol to isopropanol) can alter selectivity.

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the run time.[10]

    • Optimize Temperature: Temperature affects the kinetics of interaction between the analyte and the CSP. Test temperatures in a range (e.g., 15°C to 40°C) to find the optimum for your separation.[12]

Q: My retention times are drifting or irreproducible. What is the cause? A: Fluctuating retention times can compromise data quality. Potential causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially critical when changing mobile phase composition.[12]

  • Inconsistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. For buffered mobile phases, ensure the pH is precisely controlled.[13][14]

  • System Leaks: Check all fittings and pump seals for any signs of leaks, which can cause pressure and flow rate fluctuations.[12]

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as ambient temperature changes can affect retention times.[12]

Diastereomeric Salt Crystallization Troubleshooting

Q: My product is "oiling out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often caused by:

  • High Solute Concentration: The solution may be too supersaturated. Try diluting the solution slightly before cooling.[12]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature and then transfer it to a cold bath.[12]

  • Inappropriate Solvent: The chosen solvent may not be suitable. Screen a variety of solvents or use a co-solvent system to modulate solubility.

Q: I am not getting any crystal formation. What should I do? A: A lack of crystallization can be due to several factors:

  • Solution is Too Dilute: The concentration of the diastereomeric salt may be below the saturation point. Slowly evaporate the solvent to increase the concentration.[12]

  • High Impurity Levels: Impurities can inhibit crystal nucleation and growth. Consider a pre-purification step if your starting material is not pure.[12]

  • Need for Seeding: Introduce a small seed crystal of the desired diastereomer to initiate crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod to create nucleation sites.[15]

Q: The diastereomeric purity of my crystalline product is low. Why? A: Low purity is often a result of co-crystallization of both diastereomers.

  • Inefficient Separation: The solubility difference between the two diastereomers in the chosen solvent may not be large enough. Experiment with different solvents to maximize this difference.

  • Recrystallization: The most common solution is to perform one or more recrystallization steps on the obtained solid.[16] Each step will enrich the less soluble diastereomer, leading to higher purity.

Quantitative Data

The following table summarizes representative data for the separation of acidic chiral compounds using different techniques. These values can serve as a starting point for method development for this compound.

TechniqueChiral Selector / Stationary PhaseMobile Phase / ConditionsTarget Analyte ClassTypical Resolution (Rₛ)
Chiral HPLC CHIRALPAK® QN-AX (Anion Exchanger)Methanol / Acetic Acid / Ammonium Acetate BufferN-protected Amino Acids> 2.0
Chiral SFC CHIRALPAK® QD-AX (Anion Exchanger)CO₂ / Methanol with additivesAcidic Compounds> 1.5[11]
Chiral HPLC Pirkle-type (e.g., (R)-phenylglycine)Hexane / Ethanol + 0.1% TFACarboxylic Acids1.5 - 3.0[5]
Capillary Electrophoresis Hydroxypropyl-β-cyclodextrin50 mM Phosphate Buffer (pH 2.5)Acidic Drugs (e.g. Flurbiprofen)> 2.5[17]
Diastereomeric Crystallization (R)-(+)-α-MethylbenzylamineEthanolRacemic Carboxylic AcidN/A (Purity >95% ee)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers
  • Column Selection:

    • Begin by screening several chiral stationary phases. Based on the acidic nature of this compound, prioritize anion-exchange CSPs (e.g., quinine-based) and Pirkle-type columns.[5][11]

  • Initial Screening Mobile Phases:

    • Normal Phase: n-Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Reversed-Phase: Acetonitrile/20 mM Ammonium Acetate Buffer, pH 4.0 (30:70 v/v).[10]

    • Polar Organic Mode: Acetonitrile/Methanol/Acetic Acid/Triethylamine (95:5:0.1:0.1 v/v).[10]

  • Method Optimization:

    • Select the column and mobile phase system that shows the best initial selectivity (baseline separation, even if resolution is low).

    • Fine-tune the mobile phase composition by varying the percentage of the organic modifier in 5% increments to optimize resolution and retention time.

    • Adjust the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA) to improve peak shape.

    • Optimize the column temperature (e.g., test at 25°C, 30°C, and 35°C).[12]

    • Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column) and decrease it if higher resolution is needed.[10]

Protocol 2: Diastereomeric Salt Crystallization of this compound
  • Resolving Agent Selection:

    • Choose a commercially available, enantiomerically pure chiral base as the resolving agent (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine).

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or methanol).

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent to the solution. The formation of the diastereomeric salts may be exothermic.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

    • If crystallization does not occur, slowly evaporate the solvent or add a less polar anti-solvent (e.g., hexane) dropwise until turbidity is observed, then warm slightly to redissolve and cool again.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • To improve purity, perform a recrystallization of the collected solid.[16]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the this compound and convert the resolving agent to its water-soluble salt.

    • Extract the pure this compound enantiomer using an organic solvent (e.g., ethyl acetate).

Visualized Workflows

MethodSelection This compound Isomer Separation Method Selection start Racemic this compound Mixture decision_scale What is the separation scale? start->decision_scale analytical Analytical Scale (Purity, Quantification) decision_scale->analytical  Analytical preparative Preparative Scale (Bulk Isolation) decision_scale->preparative Preparative   method_hplc Chiral HPLC / SFC analytical->method_hplc method_ce Chiral Capillary Electrophoresis analytical->method_ce method_cryst Diastereomeric Salt Crystallization preparative->method_cryst method_prep_hplc Preparative Chiral HPLC preparative->method_prep_hplc

References

Technical Support Center: Optimizing Derivatization of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of erythronic acid for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar, non-volatile compound due to the presence of multiple hydroxyl and a carboxylic acid functional groups. These groups lead to strong intermolecular hydrogen bonding, preventing the molecule from easily vaporizing at temperatures compatible with GC analysis.[1][2] Derivatization, most commonly through silylation, replaces the active hydrogens on these functional groups with less polar and more volatile trimethylsilyl (TMS) groups.[3][4][5] This chemical modification increases the volatility and thermal stability of this compound, making it suitable for GC-MS analysis.[1]

Q2: What is the most common derivatization method for this compound?

A2: The most common method for the derivatization of this compound and other sugar acids is silylation, which results in the formation of trimethylsilyl (TMS) derivatives.[4][6] This is typically a two-step process involving methoximation followed by silylation.[3][7] Methoximation protects the carbonyl group, reducing the formation of multiple derivatives from different isomers, while silylation of the hydroxyl and carboxyl groups increases volatility.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8]

Q3: How can I confirm that my this compound has been successfully derivatized?

A3: Successful derivatization of this compound into its tetrakis-trimethylsilyl (tetrakis-TMS) derivative can be confirmed by GC-MS analysis. The derivatized product will have a characteristic mass spectrum and retention time.[6][9] The fully derivatized this compound has a molecular weight of 424.8 g/mol .[9][10] You can also monitor the disappearance of the peak corresponding to the underivatized this compound, although it is often not directly observable by GC-MS.

Q4: How long are the TMS derivatives of this compound stable?

A4: The stability of TMS derivatives can be a concern, as they are susceptible to hydrolysis.[4][11] The stability is influenced by storage conditions. For instance, some amino acid TMS derivatives show significant degradation within 48 hours when stored in an autosampler at room temperature.[11] It is recommended to analyze the derivatized samples as soon as possible. If storage is necessary, it should be at low temperatures (-20°C) to maintain stability for up to 72 hours.[11][12] It is also crucial to prevent exposure to moisture.[3]

Troubleshooting Guide

Issue 1: Low or No Peak for Derivatized this compound
Potential Cause Recommended Action Expected Outcome
Incomplete Derivatization Increase reaction temperature and/or time. Ensure a molar excess of the silylating reagent.[13]Complete conversion to the TMS derivative, leading to a single, sharp peak.
Presence of Moisture Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[14]Prevents hydrolysis of the silylating reagent and the TMS derivative, improving reaction yield.
Degradation of Derivatizing Reagent Use fresh derivatizing reagents. Purchase reagents in small, sealed ampules to minimize exposure to air and moisture.[15]Ensures the reactivity of the silylating agent for efficient derivatization.
Incorrect Sample pH For some derivatization reactions, the pH of the sample solution is critical and may need to be adjusted to a specific range (e.g., 8.2-10.1 for AccQ-Tag) to ensure complete reaction.Optimal reaction conditions leading to complete derivatization.
Issue 2: Multiple Peaks for Derivatized this compound
Potential Cause Recommended Action Expected Outcome
Incomplete Derivatization This can lead to a mixture of partially and fully silylated products. Optimize reaction conditions (temperature, time, reagent concentration).[16]A single peak corresponding to the fully derivatized this compound.
Tautomerization This compound can exist in different isomeric forms. A two-step derivatization including methoximation before silylation can help to "lock" the molecule in one form.[3]Reduces the formation of multiple derivatives from different isomers.
Side Reactions Excess reagent or high temperatures can sometimes lead to side reactions.[14]A cleaner chromatogram with fewer interfering peaks.

Experimental Protocols

Protocol: Two-Step Derivatization of this compound (Methoximation and Silylation)

This protocol is a general guideline for the derivatization of this compound for GC-MS analysis. Optimization may be required based on your specific instrumentation and experimental goals.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOX)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas at 50°C.[17] It is critical to remove all water as it can interfere with the silylation reaction.[14]

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[18]

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes.[18]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS.[19]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 2 hours.[17]

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.[17]

Quantitative Data

The following tables provide illustrative data on how reaction conditions can affect the derivatization yield of this compound. This data is based on general principles of silylation and may not represent empirically validated results for this compound.

Table 1: Effect of Reaction Temperature on Derivatization Yield

Temperature (°C)Reaction Time (min)ReagentRelative Peak Area (%)
6060MSTFA + 1% TMCS85
7060MSTFA + 1% TMCS95
8060MSTFA + 1% TMCS98
9060MSTFA + 1% TMCS92 (potential degradation)

Table 2: Effect of Reaction Time on Derivatization Yield

Temperature (°C)Reaction Time (min)ReagentRelative Peak Area (%)
7030MSTFA + 1% TMCS75
7060MSTFA + 1% TMCS95
7090MSTFA + 1% TMCS98
70120MSTFA + 1% TMCS99

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis Start Start with this compound Sample Dry Evaporate to Dryness (N2 Stream) Start->Dry Methoximation Add MOX in Pyridine Incubate at 60°C Dry->Methoximation Critical: Anhydrous Conditions Silylation Add MSTFA + 1% TMCS Incubate at 70°C Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Figure 1. Experimental workflow for the two-step derivatization of this compound.

Troubleshooting_Logic Start Problem: Low/No Peak Moisture Check for Moisture? (Anhydrous Solvents/Reagents) Start->Moisture Reagent Reagent Quality? (Fresh Reagent) Moisture->Reagent No Solution Solution: Improved Peak Area Moisture->Solution Yes Conditions Reaction Conditions? (Increase Temp/Time) Reagent->Conditions No Reagent->Solution Yes Conditions->Solution Adjusted

Figure 2. Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Preventing Loss of Active Pharmaceutical Ingredients During Storage

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Erythronic Acid": The term "this compound" is not commonly used to refer to a specific pharmaceutical compound. It is possible this was a typographical error for either Erythromycin , an antibiotic known for its instability, or Ethacrynic Acid , a diuretic that also undergoes degradation. This guide provides information on preventing degradation for both of these compounds.

Section 1: Erythromycin Stability and Storage

This section provides guidance on the proper storage and handling of erythromycin to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause erythromycin to degrade during storage?

A1: Erythromycin is particularly sensitive to acidic conditions, which catalyze its degradation into inactive products.[1][2] Other contributing factors include exposure to heat, light, and moisture.[3][4]

Q2: What are the recommended storage conditions for erythromycin?

A2: To maintain its stability, erythromycin should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[3][5][6] It should be kept in a tightly closed container, protected from light and moisture.[3][7] For reconstituted oral suspensions, storage conditions may vary, with some requiring refrigeration.[4][6][7] Always refer to the manufacturer's specific instructions.

Q3: How does pH affect the stability of erythromycin in solution?

A3: Erythromycin is highly unstable in acidic aqueous solutions.[1][2] Under acidic conditions, it undergoes intramolecular cyclization to form biologically inactive products like anhydroerythromycin A and erythromycin A enol ether.[1][8] The degradation is significantly slower in neutral or slightly alkaline solutions.

Q4: Can I store erythromycin solutions for later use?

A4: Due to its instability in aqueous solutions, it is generally recommended to prepare erythromycin solutions fresh for each experiment. If short-term storage is necessary, use a neutral or slightly alkaline buffer and store at refrigerated temperatures, protected from light. However, the stability under these conditions should be validated for the specific experimental context.

Q5: What are the visible signs of erythromycin degradation?

A5: While chemical degradation is not always visible, changes in the physical appearance of the erythromycin product, such as discoloration, clumping of powder, or a change in the clarity or color of a solution, can indicate degradation. Any such changes should prompt the discarding of the material.

Troubleshooting Guide
IssuePossible CauseRecommended Action
Inconsistent experimental results using erythromycin. Degradation of erythromycin stock.Prepare fresh solutions for each experiment. Verify the storage conditions of the solid material. Perform a purity check of the erythromycin stock using a stability-indicating method like HPLC.
Precipitate forms in an erythromycin solution. pH of the solution is not optimal, leading to degradation and precipitation of less soluble byproducts.Ensure the pH of the solvent or buffer is in the neutral to slightly alkaline range.
Loss of antibiotic activity in a stored sample. Chemical degradation of erythromycin.Discard the stored sample and prepare a fresh one. Review and optimize storage procedures to minimize exposure to adverse conditions (acidic pH, high temperature, light).
Quantitative Data Summary

The stability of erythromycin is highly dependent on the specific conditions. The following table summarizes general stability trends.

ConditionEffect on Erythromycin Stability
Acidic pH (e.g., < 6) Rapid degradation.[1][2]
Neutral to Alkaline pH (e.g., 7-8.5) Increased stability compared to acidic conditions.
Elevated Temperature Accelerates degradation.
Exposure to Light Can contribute to degradation.
Moisture Can promote hydrolysis and degradation.[3]
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Erythromycin Analysis

This protocol outlines a general method for assessing the purity of erythromycin and detecting its degradation products.

  • Objective: To quantify the amount of active erythromycin and its major degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reagents and Materials:

    • Erythromycin reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate

    • Water (HPLC grade)

    • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[9]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35 v/v), with the pH adjusted to 7.0.[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 70°C.[10]

    • Detection Wavelength: 215 nm.[9]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard solution of erythromycin of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the erythromycin to be tested in the mobile phase to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms. The peak corresponding to erythromycin should be identified based on the retention time of the standard.

    • The presence of additional peaks may indicate degradation products. The area of the erythromycin peak can be used to calculate its concentration and purity relative to the standard.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin Erythromycin (Active) Anhydroerythromycin Anhydroerythromycin A (Inactive) Erythromycin->Anhydroerythromycin Acidic Conditions EnolEther Erythromycin A Enol Ether (Inactive) Erythromycin->EnolEther Acidic Conditions

Caption: Acid-catalyzed degradation of erythromycin.

Section 2: Ethacrynic Acid Stability and Storage

This section provides guidance on the proper storage and handling of ethacrynic acid to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of ethacrynic acid degradation?

A1: Ethacrynic acid is susceptible to degradation in aqueous solutions, with the rate being influenced by pH, temperature, and the presence of certain additives.[11] It can undergo hydration of its carbon-carbon double bond and, under basic conditions, can form a dimer.[11][12]

Q2: What are the recommended storage conditions for solid ethacrynic acid?

A2: Solid ethacrynic acid should be stored in a tightly closed container at room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light and moisture.[13][14]

Q3: How does pH impact the stability of ethacrynic acid in solution?

A3: The degradation of ethacrynic acid is pH-dependent. In acidic and weakly acidic solutions, the primary degradation pathway is the reversible hydration of the double bond.[11] In neutral to basic solutions, it can further degrade to form a deformylated compound, and in strongly basic conditions, this can react with intact ethacrynic acid to form a Michael-type dimer.[11]

Q4: Are there any substances that can affect the stability of ethacrynic acid in formulations?

A4: Yes, certain pharmaceutical additives can influence its stability. For instance, cyclodextrins have been shown to stabilize ethacrynic acid, while povidone (PVP) and polysorbates containing hydroperoxides can accelerate its degradation.[11]

Q5: How can I detect the degradation of ethacrynic acid?

A5: Degradation can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate ethacrynic acid from its degradation products.[15][16]

Troubleshooting Guide
IssuePossible CauseRecommended Action
Variable potency in experimental assays. Degradation of the ethacrynic acid stock solution.Prepare fresh solutions before use. If solutions must be stored, ensure they are buffered at an appropriate pH and protected from light. Validate the stability of the solution under your specific storage conditions.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Use a validated stability-indicating HPLC method to identify and quantify degradation products. Review the storage and handling procedures of your ethacrynic acid and its solutions.
Solution becomes hazy or changes color. Significant degradation and potential formation of less soluble byproducts.Discard the solution immediately. Re-evaluate the solvent system, pH, and storage conditions.
Quantitative Data Summary

The stability of ethacrynic acid is influenced by several factors, as summarized below.

ConditionEffect on Ethacrynic Acid Stability
Acidic to Weakly Acidic pH Reversible hydration of the double bond occurs.[11]
Neutral to Basic pH Formation of a deformylated compound.[11]
Strongly Basic pH Irreversible formation of a Michael-type dimer.[11]
Elevated Temperature Accelerates the rate of degradation.[11]
Presence of Cyclodextrins Can increase stability.[11]
Presence of Povidone (PVP) Can accelerate degradation.[11]
Experimental Protocols

Protocol 2: Stability-Indicating HPLC Method for Ethacrynic Acid

This protocol provides a general framework for analyzing the stability of ethacrynic acid.

  • Objective: To separate and quantify ethacrynic acid and its major degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Reagents and Materials:

    • Ethacrynic acid reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 3 µm).[17]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water, with a small amount of phosphoric acid to adjust the pH (e.g., a mixture of phosphoric acid-methanol-acetonitrile-tetrahydrofuran).[17] A specific example could be a mixture of acetonitrile and water (50:50 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 275 nm.[17]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a stock solution of ethacrynic acid in acetonitrile.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the standard curve range.

    • Inject the standards and sample into the HPLC system.

    • Identify the ethacrynic acid peak based on the retention time of the standards.

    • Quantify the amount of ethacrynic acid and any degradation products by comparing peak areas to the standard curve.

Visualizations

Ethacrynic_Acid_Degradation Ethacrynic_Acid Ethacrynic Acid Hydrated_Product β-hydroxy ketone (Hydrated Product) Ethacrynic_Acid->Hydrated_Product Acidic/Neutral pH (Reversible) Deformylated_Product Deformylated Product Hydrated_Product->Deformylated_Product Neutral/Basic pH (Reversible) Dimer Michael-type Dimer (Inactive) Deformylated_Product->Dimer Strongly Basic pH (Irreversible)

Caption: pH-dependent degradation pathway of ethacrynic acid.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution_Prep Run_QC Perform Purity Analysis (e.g., HPLC) Check_Storage->Run_QC Check_Solution_Prep->Run_QC Is_Pure Is Compound Pure? Run_QC->Is_Pure Yes Yes Is_Pure->Yes >98% No No Is_Pure->No <98% Investigate_Other Investigate Other Experimental Variables Yes->Investigate_Other Discard Discard and Obtain New Stock No->Discard Modify_Protocol Modify Experimental Protocol (e.g., use fresh solutions) Discard->Modify_Protocol

References

quality control measures for erythronic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erythorbic Acid Analysis

Welcome to the technical support center for erythorbic acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is erythorbic acid, and why are quality control measures critical for its analysis?

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), is widely used as an antioxidant and preservative in the food and pharmaceutical industries.[1][2][3] Quality control (QC) measures are essential to verify its purity, stability, and safety, ensuring it meets regulatory standards and functions effectively in final products.[1] Rigorous analysis prevents interference from its isomer, ascorbic acid, which has different biological activity.[2][4]

Q2: What are the primary quality control parameters for erythorbic acid?

The key quality parameters are established to ensure the identity, strength, and purity of erythorbic acid. These specifications are often defined by pharmacopeias or food-grade standards.

ParameterSpecificationAnalytical Method
Assay 99.0% - 100.5% (on dried basis)Titration, HPLC
Appearance White to slightly yellow crystalline powderVisual Inspection
Specific Rotation -16.5° to -18.0°Polarimetry
Loss on Drying Not more than 0.4%Gravimetry (vacuum over silica gel)
Residue on Ignition Not more than 0.3%Gravimetry
Lead (Pb) Not more than 2-10 mg/kg (ppm)Atomic Absorption Spectroscopy

(Source:[5][6])

Q3: How does erythorbic acid differ from ascorbic acid, and how does this impact analysis?

Erythorbic acid and ascorbic acid are stereoisomers, meaning they have the same chemical formula (C₆H₈O₆) but differ in the spatial arrangement of atoms.[1][2] While both possess similar antioxidant and reducing properties, erythorbic acid has only about 5% of the vitamin C biological activity of ascorbic acid.[2][3] This similarity can cause analytical challenges, as many traditional chemical methods cannot distinguish between the two.[2][4] Therefore, specific methods like High-Performance Liquid Chromatography (HPLC) are necessary for accurate, individual quantification when both are present.[2][7][8]

Q4: What are the recommended storage and handling conditions for erythorbic acid?

To maintain its stability, erythorbic acid should be preserved in tight, light-resistant containers.[5] It is reasonably stable in its dry state but deteriorates rapidly in solution, especially in the presence of air.[5] It gradually darkens upon exposure to light.[3][5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of erythorbic acid using different methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

Q5: My HPLC analysis shows poor separation between erythorbic acid and ascorbic acid peaks. What should I do?

Poor resolution between these two isomers is a common problem.

  • Solution 1: Optimize Mobile Phase. Adjust the pH and composition of the mobile phase. A buffer of 75:25 (v/v) acetonitrile:0.05 M KH₂PO₄ at a pH of 5.95 has been shown to be effective.[2]

  • Solution 2: Use a HILIC Column. Conventional reversed-phase columns may not provide adequate separation.[9] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is specifically suited for separating very polar compounds like erythorbic acid and ascorbic acid.[9][10][11]

  • Solution 3: Check Flow Rate. Lowering the flow rate can sometimes improve peak resolution.

Q6: I'm experiencing inconsistent or drifting retention times. What is the cause?

Retention time variability can compromise the accuracy of your results.[10][11]

  • Solution 1: Ensure Mobile Phase Stability. Prepare fresh mobile phase daily and ensure it is properly degassed.[12] Changes in pH or solvent composition over time can cause drift.

  • Solution 2: Stabilize Column Temperature. Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

  • Solution 3: Check for System Leaks. Inspect the HPLC system, including pump seals and fittings, for any leaks that could cause pressure fluctuations.

Q7: The recovery of erythorbic acid from my food matrix sample is low. How can I improve it?

Low recovery indicates that the extraction process may be inefficient.

  • Solution 1: Use an Effective Extraction Solvent. A common method involves extraction with a metaphosphoric acid solution.[10][11] However, for better results, consider using an acetic acid solution containing a chelating agent like EDTA to prevent degradation by metal ions.[10][11]

  • Solution 2: Implement a Purification Step. Use a solid-phase extraction (SPE) cartridge, such as Oasis MCX, to purify the sample extract and remove interfering compounds before injection.[10][11]

  • Solution 3: Prevent Oxidation. Erythorbic acid is prone to oxidation. Perform extraction steps quickly and at low temperatures.

Titrimetric Analysis

Q8: I am having trouble accurately determining the titration endpoint. What could be wrong?

Endpoint determination is crucial for accurate titrimetric assays.

  • Solution 1: Use the Correct Indicator. When performing iodometric titration, add starch indicator solution near the endpoint. The appearance of a stable, deep blue-violet color signals the endpoint.

  • Solution 2: Control Titrant Addition Rate. Add the titrant slowly, especially as you approach the expected endpoint, to avoid overshooting it.[13] Continuous and thorough mixing of the solution is also essential.[13]

  • Solution 3: Ensure Proper Lighting. Use a white background or tile under the flask to make the color change more visible.[13]

Q9: My titration results are inconsistent across replicates. What are the potential sources of error?

Inconsistent results often point to random errors in the procedure.

  • Solution 1: Standardize Glassware and Technique. Ensure all glassware (burettes, pipettes) is properly calibrated and cleaned.[13] Inconsistent pipetting or parallax errors in reading the burette can lead to variability.[14]

  • Solution 2: Prepare Fresh Reagents. The titrant (e.g., 0.1 N iodine) can degrade over time. Prepare it fresh and standardize it regularly. Use recently boiled and cooled water to prepare the sample solution to minimize dissolved oxygen.[6]

  • Solution 3: Check for Sample Contamination. Ensure the sample is not contaminated and that the beaker is properly cleaned between titrations to avoid carryover.[15]

Experimental Protocols

Protocol 1: Assay of Erythorbic Acid by Iodometric Titration

This method determines the purity of erythorbic acid based on its reducing properties.

  • Sample Preparation: Accurately weigh about 400 mg of erythorbic acid, previously dried under vacuum over silica gel for 3 hours.

  • Dissolution: Dissolve the sample in a mixture of 100 mL of recently boiled and cooled water and 25 mL of 2 N sulfuric acid.[6]

  • Titration: Immediately titrate the solution with standardized 0.1 N iodine solution.

  • Endpoint Detection: As the solution turns pale yellow, add a few drops of starch indicator solution (starch TS). Continue titrating slowly until the first appearance of a permanent deep blue-violet color.

  • Calculation: Each mL of 0.1 N iodine is equivalent to 8.806 mg of erythorbic acid (C₆H₈O₆).[6] Calculate the percentage purity based on the initial weight of the sample.

Protocol 2: General Method for HPLC Analysis of Erythorbic Acid in Food

This protocol outlines a modern approach for separating and quantifying erythorbic acid, especially in the presence of ascorbic acid.

  • Sample Extraction:

    • Homogenize the food sample.

    • To a known weight of the sample, add a chelate fiber.[10][11]

    • Extract with an acetic acid solution containing ethylenediaminetetraacetic acid disodium salt (EDTA).[10][11]

  • Sample Purification:

    • Centrifuge the extract to pellet solids.

    • Pass the supernatant through an Oasis MCX solid-phase extraction cartridge for purification.[10][11]

  • Final Preparation: Dilute the purified extract two-fold with methanol.[10][11] Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC column.[10][11]

    • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), optimized for separation.

    • Detection: UV detector set at 265-266 nm.[11][12]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Quantification: Prepare a calibration curve using erythorbic acid standards of known concentrations.[12] Quantify the sample by comparing its peak area to the standard curve.

  • Confirmation (Optional): For unequivocal identification, especially in complex matrices, confirm the peak identity using LC-MS/MS.[10][11]

Visualized Workflows and Logic

Quality_Control_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase cluster_fail Troubleshooting SampleReceipt 1. Sample Receipt & Documentation Storage 2. Proper Storage (Light-resistant, tight container) SampleReceipt->Storage Prep 3. Sample Preparation (Weighing, Dissolution/Extraction) Storage->Prep MethodSelection 4. Method Selection (e.g., HPLC, Titration) Prep->MethodSelection SysSuitability 5. System Suitability Check (Calibration, QC Samples) MethodSelection->SysSuitability Analysis 6. Sample Analysis SysSuitability->Analysis DataProcessing 7. Data Processing & Calculation Analysis->DataProcessing Review 8. Data Review vs. Specs DataProcessing->Review Report 9. Certificate of Analysis & Reporting Review->Report Pass OOS Out-of-Specification (OOS) Investigation Review->OOS Fail OOS->Prep Re-test

Caption: General workflow for erythorbic acid quality control analysis.

HPLC_Troubleshooting Troubleshooting: Inaccurate HPLC Results cluster_check Initial Checks cluster_solution Corrective Actions Start Inaccurate or Irreproducible Results CheckStandard Is the Standard Degraded? Start->CheckStandard CheckSamplePrep Was Sample Prep Correct? Start->CheckSamplePrep CheckSystem Is the HPLC System Stable? (Pressure, Temp) Start->CheckSystem CheckStandard->CheckSamplePrep No Sol_Standard Prepare Fresh Standard CheckStandard->Sol_Standard Yes CheckSamplePrep->CheckSystem Yes Sol_SamplePrep Review/Repeat Extraction & Dilution CheckSamplePrep->Sol_SamplePrep No Sol_System Check for Leaks, Degas Mobile Phase CheckSystem->Sol_System No Sol_Method Optimize Method (Column, Mobile Phase) CheckSystem->Sol_Method Yes

Caption: Decision tree for troubleshooting inaccurate HPLC results.

References

Technical Support Center: Quantification of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of erythronic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying this compound in biological samples?

A1: The most common and robust techniques for quantifying small, polar organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of mass spectrometry-based methods, especially in complex matrices.

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include:

  • High Polarity: this compound is highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns.

  • Low Volatility: Its low volatility requires derivatization for GC-MS analysis to make it amenable to gas-phase separation.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[1]

  • Stability: The stability of this compound in biological samples during collection, storage, and processing needs to be carefully evaluated to prevent degradation.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process that converts polar and non-volatile compounds into less polar and more volatile derivatives. For this compound, which contains carboxylic acid and hydroxyl groups, derivatization is essential to increase its volatility and thermal stability, allowing it to be analyzed by GC-MS. Common derivatization methods for organic acids include silylation.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Use effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Improve Chromatographic Separation: Utilize a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q5: My standard curve for this compound is not linear. What are the possible causes?

A5: Non-linearity in standard curves can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Inconsistent matrix effects across the concentration range can lead to non-linearity.

  • Improper Standard Preparation: Errors in serial dilutions can result in inaccurate standard concentrations.

  • Analyte Instability: Degradation of the analyte in the standard solutions can affect the curve.

  • Inappropriate Regression Model: The relationship between concentration and response may not be linear, and a different regression model (e.g., quadratic) might be more appropriate.

Troubleshooting Guides

HPLC/LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
No or Low Peak for this compound Sample degradationEnsure proper sample collection, storage at low temperatures (-80°C is recommended), and minimize freeze-thaw cycles.
Poor extraction recoveryOptimize the sample preparation method (e.g., solvent choice, pH).
Instrument sensitivity issueCheck instrument tuning and calibration. Ensure the mass spectrometer is operating within specifications.
Incorrect mobile phase pHFor HPLC/LC-MS, the pH of the mobile phase can significantly affect the retention and ionization of acidic compounds. Adjust the pH to be at least 2 units away from the pKa of this compound.
Peak Tailing Secondary interactions with the columnUse a column with end-capping to minimize interactions with residual silanols. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
Column overloadDilute the sample or inject a smaller volume.
Extra-column dead volumeCheck and minimize the length and diameter of tubing between the injector, column, and detector.
Peak Fronting Sample solvent stronger than the mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Column overloadDilute the sample or inject a smaller volume.
Split Peaks Partially blocked column fritReverse-flush the column or replace the frit.
Sample solvent incompatibilityEnsure the sample solvent is miscible with the mobile phase.
Baseline Noise or Drift Contaminated mobile phase or columnUse high-purity solvents and reagents. Flush the column with a strong solvent.
Temperature fluctuationsUse a column oven to maintain a stable temperature.
Air bubbles in the systemDegas the mobile phase and prime the pump.
Inconsistent Retention Times Changes in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Fluctuating flow rateCheck the pump for leaks and ensure proper functioning.
Column equilibration issuesEnsure the column is adequately equilibrated before each injection, especially when using gradient elution.
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
No or Low Peak for this compound Derivative Incomplete derivatizationOptimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.
Degradation of the derivativeAnalyze the sample as soon as possible after derivatization. Check the stability of the derivatized sample over time.
Adsorption in the GC inletUse a deactivated inlet liner.
Poor Peak Shape (Tailing) Active sites in the GC systemDeactivate the inlet liner and the first few centimeters of the column.
Incomplete derivatizationOptimize derivatization conditions.
Ghost Peaks Carryover from previous injectionsRun a blank solvent injection to check for carryover. Increase the bake-out time and temperature at the end of the run.
Contamination in the derivatization reagentAnalyze a blank derivatization reagent.
Variable Results Inconsistent derivatizationEnsure precise and reproducible addition of the derivatization reagent.
Sample degradation before derivatizationStore samples properly and process them consistently.

Quantitative Data Summary

Due to the limited availability of comprehensive validation data specifically for this compound in publicly accessible literature, the following table presents typical performance characteristics for the quantification of small, polar organic acids in biological matrices using LC-MS/MS. These values can serve as a general guideline for method development and validation.

Parameter LC-MS/MS GC-MS (with derivatization) HPLC-UV
Linearity Range 0.1 - 100 µg/mL0.5 - 200 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL0.5 - 1 µg/mL0.5 - 5 µg/mL
Intra-day Precision (%RSD) < 10%< 15%< 5%
Inter-day Precision (%RSD) < 15%< 20%< 10%
Accuracy/Recovery 85 - 115%80 - 120%90 - 110%

Experimental Protocols

Representative LC-MS/MS Protocol for this compound in Human Plasma

This protocol is a representative method based on common practices for analyzing small, polar organic acids in biological fluids.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard would need to be determined by direct infusion.

Representative GC-MS Protocol for this compound in Urine

This protocol is adapted from methods for analyzing organic acids in urine.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Thaw frozen urine samples.

  • To 1 mL of urine, add an internal standard.

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 3 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions of the this compound derivative.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: A typical experimental workflow for this compound quantification.

Erythronic_Acid_Pathway G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (PPP) G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Dephosphorylation Erythronic_Acid This compound Erythrose->Erythronic_Acid Oxidation (Aldehyde Dehydrogenase)

Caption: Biosynthetic pathway of this compound from the pentose phosphate pathway.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Isolate_Cause Isolate the Cause Problem->Isolate_Cause Check_Method Review Method Parameters (Mobile Phase, Gradient, etc.) Implement_Solution Implement Solution (e.g., Prepare Fresh Mobile Phase) Check_Method->Implement_Solution Check_Sample Examine Sample Preparation (Solvent, Concentration) Check_Sample->Implement_Solution Check_Column Inspect Column (Age, Contamination) Check_Column->Implement_Solution Check_System Verify System Performance (Leaks, Pump, Detector) Check_System->Implement_Solution Isolate_Cause->Check_Method Method? Isolate_Cause->Check_Sample Sample? Isolate_Cause->Check_Column Column? Isolate_Cause->Check_System System? Verify_Fix Verify Resolution Implement_Solution->Verify_Fix

Caption: A logical workflow for troubleshooting chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Erythronic Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the quantitative determination of erythronic acid. This compound, a tetronic acid with antioxidant properties, is of increasing interest in the food, beverage, and pharmaceutical industries. Accurate and precise quantification is crucial for quality control, stability testing, and research applications. This document outlines detailed experimental protocols and presents comparative performance data to aid in the selection of the most suitable analytical method for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of organic acids due to its versatility, robustness, and wide applicability. While a specific validated method solely for this compound is not extensively documented in publicly available literature, a reliable method can be established based on the well-documented analysis of similar short-chain organic acids.

A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is recommended for the separation of polar analytes like this compound. A common column dimension is 4.6 mm x 250 mm with a 5 µm particle size.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier is typically employed. A common mobile phase for organic acid analysis is a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to an acidic pH (e.g., pH 2.5-3.0 with phosphoric acid) and acetonitrile or methanol as the organic component in a ratio of approximately 95:5 (v/v). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention on the nonpolar stationary phase.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.

  • Detection: UV detection at a low wavelength, typically around 210 nm, is effective for detecting the carboxyl group of this compound.

  • Injection Volume: A 20 µL injection volume is a common starting point.

  • Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter to remove particulate matter, and then injected into the HPLC system.

The validation of an analytical method is critical to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound, following the guidelines of the International Council for Harmonisation (ICH).

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters (ICH Q2(R1)) cluster_2 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Data_Analysis Statistical Analysis of Validation Data Stability->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Figure 1. Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound, each with its own advantages and disadvantages.

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol Outline for GC-MS:

  • Derivatization: A common derivatization agent for organic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used, with the injection temperature typically around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed, for example, starting at 80 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The MS can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Ion chromatography is an excellent technique for the separation and quantification of ionic species, including organic acids. It often provides better resolution for a wider range of organic acids in a single run compared to RP-HPLC.

Experimental Protocol Outline for Ion Chromatography:

  • Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector.

  • Column: An anion-exchange column is used for the separation of organic acids.

  • Eluent: A gradient of a weak base, such as potassium hydroxide, is commonly used to elute the organic acids.

  • Detection: Suppressed conductivity detection is the standard for high-sensitivity analysis of ions.

  • Sample Preparation: Similar to HPLC, samples should be filtered before injection. Dilution may be necessary for complex matrices.

Capillary electrophoresis offers high separation efficiency and short analysis times for charged molecules. It is a powerful technique for the analysis of small organic acids.

Experimental Protocol Outline for Capillary Electrophoresis:

  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): A phosphate or borate buffer at a specific pH is used to control the separation. The addition of an electroosmotic flow (EOF) modifier may be necessary.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: Indirect UV detection is often employed for organic acids that lack a strong chromophore.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the different analytical methods for the determination of short-chain organic acids like this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound Determination

ParameterHPLC-UVGC-MS (with derivatization)Ion Chromatography (IC)Capillary Electrophoresis (CE)
Principle Partition chromatographyGas-phase separation based on volatility and mass-to-charge ratioIon-exchange chromatographyElectrophoretic mobility in an electric field
Selectivity GoodExcellentVery GoodExcellent
Sensitivity ModerateHighHighModerate to High
Sample Throughput ModerateLow to ModerateHighHigh
Instrumentation Cost ModerateHighHighModerate
Consumables Cost ModerateHighModerateLow
Ease of Use ModerateComplexModerateModerate

Table 2: Typical Validation Parameters for Short-Chain Organic Acid Analysis

Validation ParameterHPLC-UVGC-MSIon ChromatographyCapillary Electrophoresis
Linearity (R²) > 0.999> 0.998> 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.2 - 2 µg/mL0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%95 - 105%
Precision (% RSD) < 2%< 5%< 3%< 5%

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.

  • HPLC-UV offers a robust and cost-effective solution for routine quality control applications where high sensitivity is not the primary concern. Its widespread availability and ease of operation make it a practical choice for many laboratories.

  • GC-MS provides the highest selectivity and sensitivity, making it ideal for trace analysis and for complex matrices where interferences are a concern. The requirement for derivatization, however, adds complexity to the sample preparation and can be a source of variability.

  • Ion Chromatography is a powerful technique for the simultaneous analysis of multiple organic acids with high resolution and sensitivity. It is particularly well-suited for the analysis of ionic species in aqueous samples.

  • Capillary Electrophoresis is a high-efficiency separation technique that offers rapid analysis times and low sample and reagent consumption. It is an excellent alternative to chromatography for the analysis of charged analytes.

Ultimately, the selection of the most appropriate method should be based on a careful consideration of the analytical objectives, sample matrix, required sensitivity, and the available instrumentation and expertise. For all chosen methods, a thorough validation is essential to ensure the generation of reliable and accurate data.

Erythronic Acid vs. Threonic Acid: A Comparative Guide for Biomarker Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erythronic acid and threonic acid as potential biomarkers, with a focus on their association with oxidative stress. Both are degradation products of ascorbic acid (Vitamin C) and their levels in biological fluids can reflect underlying physiological and pathological processes. This document summarizes key quantitative data, details experimental protocols for their measurement, and visualizes their metabolic origin.

Introduction

This compound and threonic acid are four-carbon sugar acids that emerge from the breakdown of Vitamin C.[1][2] Their presence in human biofluids, including blood and urine, has positioned them as potential indicators of metabolic stress, particularly oxidative stress.[1][2] This guide aims to provide an objective comparison of their utility as biomarkers based on available scientific literature.

Quantitative Data Summary

While direct comparative studies evaluating the performance of this compound and threonic acid as biomarkers for a single condition are limited, the following table summarizes reported concentrations in human plasma and urine, providing a baseline for their physiological levels.

AnalyteMatrixConcentration RangeMethodReference
L-Threonic Acid Human Plasma0.25 - 50 µg/mLHPLC-MS/MS[3]
Human Plasma100 - 10,000 ng/mLLC-MS/MS with derivatization[4]
Human Urine2.5 - 500 µg/mLHPLC-MS/MS[3]
This compound & Threonic Acid Human Aqueous Humour & BloodIdentified as normal componentsHPLC, GC-MS[1]
Adult & Neonate UrinePresent in relatively large amountsGC-MS[2]

Biomarker Potential in Disease

Elevated levels of both erythronic and threonic acids have been associated with conditions characterized by increased oxidative stress:

  • Diabetes: Both acids are found in the aqueous humour of the eye, with their formation potentially linked to the degradation of glycated proteins, a hallmark of diabetes.[1]

  • Neurodegenerative Diseases: Increased levels of threonic acid have been observed in the cerebrospinal fluid of patients with Parkinson's Disease, suggesting a connection to neurodegenerative processes and oxidative stress.[5]

  • Renal Cell Carcinoma: Elevated levels of threonic acid have been noted in cases of clear cell renal cell carcinoma, pointing to its potential as a cancer biomarker.[1]

Experimental Protocols

Accurate quantification of erythronic and threonic acid is crucial for their validation as biomarkers. The following are summaries of established analytical methods.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for L-Threonic Acid
  • Objective: To determine the concentration of L-threonate in human plasma and urine.

  • Sample Preparation:

    • Plasma and urine samples are subjected to protein precipitation.

    • The resulting supernatant is diluted with water.

  • Chromatography:

    • Column: YMC J'Sphere C(18)

    • Mobile Phase: Methanol-acetonitrile-10mM ammonium acetate (20:5:75, v/v)

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI)

    • Mode: Multiple reaction monitoring (MRM)

    • Ion Transition: m/z 134.5 → 74.7

  • Quantification:

    • Plasma Calibration Range: 0.25 - 50 µg/mL

    • Urine Calibration Range: 2.5 - 500 µg/mL

    • Lower Limit of Quantitation (LLOQ): 0.25 µg/mL (plasma), 2.5 µg/mL (urine)

  • Validation: The method demonstrated good accuracy (within 85-115%) and precision (RSD% within ±15%).[3]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization for L-Threonic Acid
  • Objective: To measure the concentration of L-threonate at its endogenous level in human plasma, with baseline separation from its stereoisomer D-erythronate.

  • Sample Preparation:

    • Isotope dilution and protein precipitation are performed.

    • Samples are then acetylated.

  • Chromatography: Reversed-phase conditions are used for the separation of the derivatized L-threonate and D-erythronate.

  • Quantification:

    • Calibration Range: 100 to 10,000 ng/mL

  • Validation:

    • Intra-run Coefficient of Variation (CV): <3.6%

    • Inter-run CV: 3.2% for QC samples at the endogenous level.

    • Intra-run CV at LLOQ: 6.1% with an average inaccuracy of -1.4%.[4]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Erythronic and Threonic Acids
  • Objective: Identification and quantitation of tetronic and deoxytetronic acids, including erythronic and threonic acids, in urine.

  • Sample Preparation:

    • Urine extracts are prepared using an anion-exchange procedure.

    • Trimethylsilyl derivatization is performed.

  • Analysis: GC-MS is used to separate and identify the derivatized acids.

  • Identification: Confirmation is achieved by comparing gas-chromatographic methylene unit values and mass spectrometric characteristics with those of chemically synthesized standards.[2]

Metabolic Pathway

The formation of erythronic and threonic acids is a consequence of Vitamin C (ascorbic acid) degradation. Understanding this pathway is essential for interpreting their significance as biomarkers.

Vitamin_C_Degradation Vitamin C Degradation Pathway cluster_products Degradation Products Ascorbic_Acid Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Erythrulose L-Erythrulose Diketogulonic_Acid->Erythrulose Oxalate Oxalate Diketogulonic_Acid->Oxalate Threonic_Acid L-Threonic Acid Diketogulonic_Acid->Threonic_Acid Decarboxylation Erythronic_Acid L-Erythronic Acid Erythrulose->Erythronic_Acid Oxidation

Caption: Vitamin C degradation pathway leading to the formation of threonic and erythronic acids.

Conclusion

Both erythronic and threonic acids hold promise as biomarkers of oxidative stress, stemming from their origin as Vitamin C degradation products. While current research indicates their elevated presence in several disease states, a direct, comprehensive comparison of their diagnostic and prognostic performance is needed. The analytical methods outlined in this guide provide a solid foundation for researchers to pursue further validation studies. Future investigations should focus on comparative quantification of these acids in large patient cohorts for specific diseases to establish their clinical utility.

References

A Guide to the Analytical Cross-Validation of Erythronic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Erythronic Acid

This compound (C₄H₈O₅) is a naturally occurring organic acid, classified as an aldonic acid, a derivative of the aldose sugar erythrose.[1][2][3] It is found in various biological fluids, including urine, plasma, and cerebrospinal fluid.[1][4] Given its polar and non-volatile nature, analytical methods capable of quantifying small, hydrophilic molecules are most suitable.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective techniques for the analysis of sugar acids and other small organic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodPrincipleSample PreparationDetection MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Minimal, often limited to protein precipitation and filtration.Refractive Index (RI), UV (after derivatization), or Mass Spectrometry (MS).High throughput, good reproducibility, suitable for non-volatile and thermally labile compounds.RI detection has low sensitivity and is non-specific. UV detection requires derivatization. MS detection offers high sensitivity and specificity but at a higher cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Requires derivatization to increase volatility and thermal stability (e.g., silylation).Mass Spectrometry (MS).High sensitivity, high selectivity, and provides structural information for compound identification.Derivatization can be time-consuming and introduce variability. Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of an analytical method for this compound. Below are generalized protocols for HPLC-RI and GC-MS analysis of small organic acids.

Protocol 1: HPLC-RI Method for the Quantification of Sugar Acids

This protocol is adapted from methods used for the analysis of sugars and organic acids in various matrices.[5][6]

1. Sample Preparation:

  • For biological fluids (plasma, urine), perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for injection.

2. HPLC-RI Conditions:

  • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H ion exclusion column.[5]

  • Mobile Phase: Isocratic elution with a dilute acid, such as 0.005 M sulfuric acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35-65 °C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-50 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: GC-MS Method for the Quantification of Organic Acids

This protocol is based on established methods for the analysis of organic acids in biological samples.[7][8]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., urine), add an internal standard.

  • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the dried extract to make the analytes volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.

3. Calibration:

  • Prepare calibration standards of this compound and process them through the same extraction and derivatization procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization GC-MS Pathway HPLC HPLC Separation Filtration->HPLC HPLC Pathway GC GC Separation Derivatization->GC RID RI Detection HPLC->RID MS MS Detection HPLC->MS GC->MS Quantification Quantification RID->Quantification MS->Quantification

Caption: General experimental workflow for the analysis of this compound.

method_comparison cluster_chromatography Chromatographic Techniques cluster_detection Detection Methods HPLC High-Performance Liquid Chromatography (HPLC) RI Refractive Index (RI) HPLC->RI Non-specific, lower sensitivity UV Ultraviolet (UV) HPLC->UV Requires derivatization MS Mass Spectrometry (MS) HPLC->MS High sensitivity & specificity GC Gas Chromatography (GC) GC->MS High sensitivity & specificity, requires derivatization ErythronicAcid This compound Analysis ErythronicAcid->HPLC ErythronicAcid->GC

Caption: Logical relationships between potential analytical methods for this compound.

Conclusion

While dedicated commercial assays for this compound are not prevalent, its quantification can be reliably achieved through the adaptation and validation of established chromatographic methods such as HPLC and GC-MS. The choice between these techniques will be guided by the specific requirements of the research, including sensitivity, selectivity, and available resources. The protocols and comparative data presented in this guide offer a solid foundation for developing a robust and reliable assay for this compound, thereby facilitating further investigation into its role in health and disease.

References

Erythronic Acid vs. Ascorbic Acid: A Comparative Guide to Measuring Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress research, the accurate measurement of cellular damage and antioxidant depletion is paramount. Ascorbic acid (Vitamin C), a potent antioxidant, is frequently monitored as an indicator of oxidative stress. Its degradation products, formed under conditions of oxidative duress, offer a more nuanced view of the oxidative state. This guide provides a comprehensive comparison of ascorbic acid and one of its key degradation products, erythronic acid, as measures of oxidative stress, supported by experimental data and detailed methodologies.

Introduction to Ascorbic Acid and this compound in Oxidative Stress

Ascorbic acid is a primary scavenger of reactive oxygen species (ROS), readily undergoing oxidation to dehydroascorbic acid (DHA) to neutralize these damaging molecules. This initial oxidation is a reversible process. However, under sustained oxidative stress, DHA can be irreversibly hydrolyzed to 2,3-diketogulonic acid, which is then further metabolized into various products, including L-threonic acid and oxalic acid. This compound is a stereoisomer of threonic acid. The depletion of ascorbic acid and the accumulation of its degradation products are indicative of the level of oxidative stress within a biological system. While ascorbic acid levels reflect the immediate antioxidant capacity, the presence of its degradation products like threonic acid can signify a more prolonged or intense oxidative challenge.

Comparative Analysis of Ascorbic Acid and its Degradation Products as Biomarkers

The utility of a biomarker for oxidative stress depends on its stability, specificity, and the ease and accuracy of its measurement. Here, we compare ascorbic acid with its degradation products.

BiomarkerRole in Oxidative StressAdvantages as a BiomarkerDisadvantages as a Biomarker
Ascorbic Acid A primary, water-soluble antioxidant that directly neutralizes reactive oxygen species.Directly reflects the body's antioxidant capacity. Well-established analytical methods are available.Highly unstable post-sampling, requiring immediate processing and specific storage conditions to prevent artificial oxidation. Levels can be influenced by recent dietary intake.
Dehydroascorbic Acid (DHA) The initial, reversible oxidation product of ascorbic acid.The ratio of DHA to ascorbic acid can provide an index of oxidative stress.Even more unstable than ascorbic acid, making accurate measurement challenging.
Threonic Acid (and its isomer, this compound) An irreversible degradation product of ascorbic acid formed under significant oxidative stress.As a terminal degradation product, its presence indicates significant and potentially prolonged oxidative stress. More stable than ascorbic acid and DHA.Less commonly measured, and its direct correlation with specific disease states is still under investigation.

Experimental Data Summary

While direct comparative studies focusing solely on this compound versus ascorbic acid as oxidative stress markers are limited, the existing literature on ascorbic acid degradation provides valuable insights. Studies have shown that in conditions associated with high oxidative stress, such as diabetes and cardiovascular disease, plasma ascorbic acid levels are often decreased, while the levels of its degradation products are presumed to be elevated.

A study on the stability of ascorbic acid in drinking water demonstrated that in the presence of copper ions, a catalyst for oxidation, ascorbic acid is rapidly oxidized to dehydroascorbic acid and further decomposed to oxalic acid and threonic acid[1]. This highlights the pathway leading to the formation of threonic acid under oxidative conditions.

Experimental Protocols

Accurate measurement of these analytes is critical for their use as biomarkers. Below are summaries of common experimental protocols.

Measurement of Ascorbic Acid and Dehydroascorbic Acid in Plasma

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) with coulometric detection to separate and quantify ascorbic acid and dehydroascorbic acid in plasma samples.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood in heparinized tubes.

    • Immediately centrifuge at 4°C to separate plasma.

    • To stabilize ascorbic acid and DHA, deproteinize the plasma by adding an equal volume of 10% meta-phosphoric acid containing 2 mmol/L EDTA.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The resulting supernatant can be stored at -80°C until analysis.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase, for example, a mixture of aqueous buffer (e.g., sodium acetate and dodecyltrimethylammonium chloride) and methanol, adjusted to an acidic pH.

    • Detection is achieved using a coulometric electrochemical detector, which offers high sensitivity and specificity for redox-active compounds like ascorbic acid.

  • Quantification:

    • Dehydroascorbic acid is often measured indirectly. One aliquot of the sample is analyzed directly for ascorbic acid. A second aliquot is treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to convert DHA back to ascorbic acid. The total ascorbic acid is then measured.

    • The DHA concentration is calculated by subtracting the ascorbic acid concentration in the untreated sample from the total ascorbic acid concentration in the reduced sample.

Measurement of Threonic Acid in Urine

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like threonic acid in complex biological matrices such as urine.

Protocol:

  • Sample Collection and Preparation:

    • Collect a mid-stream urine sample in a sterile container.

    • To prevent bacterial degradation of analytes, samples should be stored at -80°C if not analyzed immediately.

    • Prior to analysis, thaw the urine sample and centrifuge to remove any particulate matter.

    • A simple dilution with the initial mobile phase or a solid-phase extraction (SPE) step may be employed for sample clean-up and concentration if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared urine sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for retaining and separating polar compounds like threonic acid.

    • The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a volatile additive (e.g., formic acid or ammonium formate).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and product ions specific to threonic acid.

  • Quantification:

    • A stable isotope-labeled internal standard of threonic acid is added to the samples and calibration standards to correct for matrix effects and variations in instrument response.

    • A calibration curve is generated using known concentrations of threonic acid standards to quantify the analyte in the urine samples.

Visualizing the Pathways

To better understand the relationship between ascorbic acid and its degradation products in the context of oxidative stress, the following diagrams illustrate the key pathways and experimental workflows.

Ascorbic_Acid_Oxidation_Pathway Ascorbic_Acid Ascorbic Acid (Reduced Form) DHA Dehydroascorbic Acid (Oxidized Form) Ascorbic_Acid->DHA Oxidation ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid DHA->Ascorbic_Acid Reduction Hydrolysis Irreversible Hydrolysis DHA->Hydrolysis Reduction Reduction (e.g., by GSH) Reduction->DHA DKG 2,3-Diketogulonic Acid Hydrolysis->DKG Degradation Further Degradation DKG->Degradation Threonic_Acid Threonic Acid Degradation->Threonic_Acid Oxalic_Acid Oxalic Acid Degradation->Oxalic_Acid Experimental_Workflow cluster_AA Ascorbic Acid/DHA Analysis cluster_TA Threonic Acid Analysis Blood_Sample Whole Blood Sample Centrifugation_AA Centrifugation Blood_Sample->Centrifugation_AA Plasma Plasma Centrifugation_AA->Plasma Deproteinization Deproteinization (meta-phosphoric acid) Plasma->Deproteinization Supernatant_AA Supernatant Deproteinization->Supernatant_AA HPLC HPLC-ECD Analysis Supernatant_AA->HPLC Data_AA Ascorbic Acid & DHA Concentrations HPLC->Data_AA Urine_Sample Urine Sample Centrifugation_TA Centrifugation Urine_Sample->Centrifugation_TA Supernatant_TA Supernatant Centrifugation_TA->Supernatant_TA Dilution_SPE Dilution / SPE Supernatant_TA->Dilution_SPE LCMS LC-MS/MS Analysis Dilution_SPE->LCMS Data_TA Threonic Acid Concentration LCMS->Data_TA

References

A Comparative Guide to Inter-Laboratory Analysis of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of erythronic acid. In the absence of direct inter-laboratory comparison studies for this compound, this document compiles and compares performance data from validated methods for similar organic acids. The information herein is intended to assist laboratories in selecting and validating appropriate analytical techniques for their specific research and development needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance data of various analytical techniques relevant to the analysis of this compound and other organic acids. This data, extracted from single-laboratory validation studies, provides a benchmark for comparing the capabilities of each method.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterMethod A (Reversed-Phase)Method B (Ion-Exclusion)
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL1.5 - 15 µg/mL
Accuracy (Recovery) 95 - 105%92 - 108%
Precision (RSD) < 2%< 3%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterMethod C (Derivatization with BSTFA)Method D (Derivatization with MTBSTFA)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD) < 5%< 4%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMethod E (HILIC)Method F (Reversed-Phase)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL1.5 - 15 ng/mL
Accuracy (Recovery) 98 - 102%97 - 103%
Precision (RSD) < 3%< 3%

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in the comparison tables. These protocols are generalized and may require optimization for specific sample matrices and laboratory conditions.

Method A: HPLC-UV (Reversed-Phase)
  • Sample Preparation:

    • Aqueous samples are filtered through a 0.45 µm syringe filter.

    • Biological fluids may require protein precipitation with acetonitrile or perchloric acid, followed by centrifugation and filtration of the supernatant.

    • Solid samples are extracted with a suitable solvent (e.g., water, methanol), followed by filtration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with an acidic buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • External calibration curve prepared with this compound standards of known concentrations.

Method C: GC-MS (Derivatization with BSTFA)
  • Sample Preparation and Derivatization:

    • Aqueous samples are lyophilized to dryness.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • The mixture is heated at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantification:

    • Internal standard method using a structurally similar organic acid (e.g., threonic acid-d4). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method E: LC-MS/MS (HILIC)
  • Sample Preparation:

    • Protein precipitation of biological samples using a 3:1 ratio of acetonitrile to sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • The supernatant is diluted with acetonitrile prior to injection.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification:

    • Internal standard method using an isotopically labeled this compound standard.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analysis of this compound.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological or Food Sample Precipitation Protein Precipitation (if necessary) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (External Standard) Chromatogram->Quantification

Caption: General experimental workflow for this compound analysis using HPLC-UV.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Lyophilization Lyophilization Sample->Lyophilization Derivatization Derivatization (e.g., with BSTFA) Lyophilization->Derivatization GC_MS GC-MS System (DB-5ms Column) Derivatization->GC_MS Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Quantification Quantification (Internal Standard) Mass_Spectrum->Quantification

Caption: General experimental workflow for this compound analysis using GC-MS.

Logical_Relationship_Method_Selection cluster_criteria Selection Criteria cluster_methods Analytical Methods Sensitivity Required Sensitivity HPLC HPLC-UV Sensitivity->HPLC Low-Moderate GC_MS GC-MS Sensitivity->GC_MS Moderate-High LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Matrix Sample Matrix Complexity Matrix->HPLC Low Matrix->GC_MS Moderate Matrix->LC_MSMS High Throughput Sample Throughput Throughput->HPLC High Throughput->GC_MS Low Throughput->LC_MSMS High

Caption: Logical relationship for selecting an analytical method for this compound.

The Role of Erythronic Acid in Diabetes: An Uncharted Territory in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

While the investigation into novel biomarkers for diabetes is a rapidly evolving field, current scientific literature does not support the validation of erythronic acid as a recognized biomarker for the disease. Extensive searches for validation studies, comparative data, and established experimental protocols for this compound in the context of diabetes have not yielded any significant findings. However, the inquiry into this compound directs attention to a crucial metabolic pathway implicated in diabetes: the pentose phosphate pathway (PPP). Erythrose-4-phosphate, a closely related intermediate of this pathway, has been noted in metabolomic studies of diabetes, suggesting that while this compound itself is not a biomarker, the pathway from which it is derived holds potential for future biomarker discovery.

This guide will provide a comprehensive overview of the pentose phosphate pathway and its connection to diabetes. It will then objectively compare established and emerging biomarkers for which scientific evidence is available, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of the current landscape of diabetes biomarker validation.

The Pentose Phosphate Pathway and Its Link to Diabetes

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It plays a critical role in cellular biosynthesis and the management of oxidative stress.[2] The PPP is composed of two main branches: the oxidative branch, which produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts various sugar phosphates.[2]

In the context of diabetes, which is characterized by hyperglycemia, the flux of glucose through the PPP can be altered.[3] Elevated glucose levels can lead to an increased flow through the PPP, potentially resulting in elevated levels of its intermediates, such as erythrose-4-phosphate.[4] NADPH, a major product of the PPP, is crucial for protecting cells from oxidative damage, a key factor in the development of diabetic complications.[2][3] Dysregulation of the PPP has been associated with various aspects of diabetes pathophysiology, including impaired insulin secretion and the development of diabetic retinopathy.[5][6]

Below is a diagram illustrating the key steps of the pentose phosphate pathway and its connection to glycolysis.

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP_Oxidative Oxidative PPP G6P->PPP_Oxidative G6PD Glycolysis Glycolysis F6P->Glycolysis Ru5P Ribulose-5-Phosphate PPP_Oxidative->Ru5P NADPH 2 NADPH PPP_Oxidative->NADPH R5P Ribose-5-Phosphate Ru5P->R5P PPP_NonOxidative Non-Oxidative PPP Ru5P->PPP_NonOxidative Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis E4P Erythrose-4-Phosphate PPP_NonOxidative->E4P S7P Sedoheptulose-7-Phosphate PPP_NonOxidative->S7P GAP Glyceraldehyde-3-Phosphate PPP_NonOxidative->GAP E4P->F6P Transketolase, Transaldolase S7P->F6P Transketolase, Transaldolase GAP->Glycolysis

Caption: The Pentose Phosphate Pathway in relation to glycolysis.

Comparison of Established and Novel Diabetes Biomarkers

While this compound lacks validation, several other biomarkers are used for the diagnosis and monitoring of diabetes. The following tables compare the performance of the gold standard, Hemoglobin A1c (HbA1c), with other emerging biomarkers.

BiomarkerDescriptionReflection of Glycemic ControlAdvantagesDisadvantages
Hemoglobin A1c (HbA1c) Glycated hemoglobin, reflecting average blood glucose over 2-3 months.[7]Long-termWell-standardized, convenient (no fasting required).[7]Inaccurate in conditions affecting red blood cell turnover (e.g., anemia), moderate sensitivity for early diagnosis.[8][9]
Fructosamine Glycated serum proteins, primarily albumin.[10]Short-term (2-3 weeks)[10]Useful for detecting recent changes in glycemic control, cost-effective.[8]Affected by serum protein levels and turnover.[8]
Glycated Albumin (GA) The ratio of glycated to total serum albumin.[10]Short-term (2-3 weeks)[8]More accurate than fructosamine in conditions with protein loss, reflects postprandial glucose excursions better than HbA1c.[8][10]Not as widely available or standardized as HbA1c.
1,5-Anhydroglucitol (1,5-AG) A dietary monosaccharide whose reabsorption in the kidneys is inhibited by high glucose levels.[9]Very short-term (reflects recent glycemic excursions)[9]Sensitive to short-term changes in glycemia and postprandial hyperglycemia.[9]Can be influenced by diet, sex, and race; its superiority to HbA1c is not definitively established.[9]

Experimental Protocols

Measurement of Hemoglobin A1c (HbA1c)

Principle: HbA1c is typically measured using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays. The principle involves separating glycated hemoglobin from non-glycated hemoglobin and quantifying the percentage of glycated hemoglobin.

Sample: Whole blood collected in EDTA-containing tubes.

General Procedure (HPLC Method):

  • Whole blood is hemolyzed to release hemoglobin.

  • The hemolysate is injected into an HPLC system.

  • A cation-exchange column separates hemoglobin fractions based on charge differences between glycated and non-glycated forms.

  • The separated fractions are detected by a photometer, and the area under the peak for HbA1c is calculated as a percentage of the total hemoglobin.

Measurement of Fructosamine and Glycated Albumin (GA)

Principle: Fructosamine and GA are often measured using colorimetric or enzymatic assays. The fructosamine assay measures the reducing ability of ketoamines formed from the glycation of serum proteins. GA assays specifically measure glycated albumin.

Sample: Serum or plasma.

General Procedure (Colorimetric Fructosamine Assay):

  • Serum or plasma is mixed with a reagent containing nitroblue tetrazolium (NBT) in an alkaline buffer.

  • The ketoamine groups of glycated proteins reduce NBT to formazan, a colored product.

  • The rate of formazan formation is measured spectrophotometrically and is proportional to the fructosamine concentration.

Measurement of 1,5-Anhydroglucitol (1,5-AG)

Principle: 1,5-AG can be measured by enzymatic assays or liquid chromatography-mass spectrometry (LC-MS). The enzymatic assay is more common in clinical settings.

Sample: Serum or plasma.

General Procedure (Enzymatic Assay):

  • The assay typically involves a series of enzymatic reactions.

  • In one common method, pyranose oxidase acts on 1,5-AG to produce hydrogen peroxide.

  • The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product.

  • The intensity of the color is measured spectrophotometrically and is inversely proportional to the 1,5-AG concentration.

Experimental Workflow for Biomarker Validation

The validation of a new biomarker, such as a metabolite from the pentose phosphate pathway, would typically follow a rigorous, multi-stage process.

BiomarkerValidationWorkflow Discovery Discovery Phase (Metabolomics) Analytical_Validation Analytical Validation (Assay Development) Discovery->Analytical_Validation Candidate Biomarker Clinical_Qualification Clinical Qualification (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Qualification Robust Assay Clinical_Validation Clinical Validation (Prospective Studies) Clinical_Qualification->Clinical_Validation Promising Biomarker Regulatory_Approval Regulatory Approval Clinical_Validation->Regulatory_Approval Validated Biomarker

Caption: A simplified workflow for biomarker validation.

Conclusion

References

comparative analysis of erythronic acid in different populations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ethacrynic Acid: Efficacy, Pharmacokinetics, and Cellular Mechanisms Across Diverse Populations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ethacrynic acid, a potent loop diuretic also under investigation for its anticancer properties. Due to the apparent scarcity of literature on "erythronic acid," this document focuses on ethacrynic acid, a compound with substantial research and clinical data. This guide synthesizes available data on its effects in different patient populations, details the analytical methodologies for its quantification, and illustrates its interaction with key cellular signaling pathways.

Data Presentation: A Comparative Overview

Direct comparative studies of ethacrynic acid across different ethnic populations are limited in publicly available literature. However, by collating data from various clinical studies and prescribing information, we can construct a comparative overview of its use and effects in different age groups.

Table 1: Comparative Dosing and Pharmacokinetics of Ethacrynic Acid in Pediatric, Adult, and Geriatric Populations
ParameterPediatric Population (2-18 years)Adult PopulationGeriatric Population
Indication for Edema Congenital heart disease or nephrotic syndrome[1]Congestive heart failure, liver cirrhosis, renal disease[2]Congestive heart failure, liver disease, renal disease[2]
Initial Oral Dosage 25 mg once daily[2]50 mg once a day[2]50 mg once a day (with caution)[2]
Maintenance Oral Dosage Dose may be adjusted by the physician[2]50-200 mg/day in 1-2 divided doses[3]Dosage adjustment may be required based on renal function[2]
Intravenous Dosage 1 mg/kg (limited data)[1]0.5-1 mg/kg[3]0.5-1 mg/kg (with caution)[3]
Pharmacokinetic Considerations Safety and efficacy not established in children below 2 years of age[2][4]Bioavailability is approximately 100% with peak effects in about 2 hours after oral administration[5]Increased risk of age-related kidney problems may necessitate dosage adjustments[2][4]
Adverse Effects of Note Severe, watery diarrhea is a contraindication[1]Ototoxicity (hearing loss), particularly with rapid IV administration and high doses[6]Higher susceptibility to thromboembolic episodes due to rapid plasma volume contraction[6]

Experimental Protocols

Accurate quantification of ethacrynic acid in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Ethacrynic Acid Quantification in Human Plasma

This protocol is adapted from a validated stability-indicating HPLC method.

1. Sample Preparation:

  • To 1 mL of human plasma, add a suitable internal standard.

  • Perform solid-phase extraction (SPE) for the parent drug[7].

  • For the ethacrynic acid-cysteine conjugate, a direct injection after a washing step can be employed[7].

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Spherisorb ODS II (3 µm) analytical column[7].

  • Mobile Phase: An isocratic mixture of 0.1% formic acid solution (pH 2.70), methanol, and acetonitrile (45:8:47, v/v/v)[8].

  • Flow Rate: 0.8 mL/min[8].

  • Column Temperature: 40°C[8].

  • Injection Volume: 5 µL[8].

  • Detection: UV detection at 278 nm[8].

3. Quantification:

  • Construct a calibration curve using standard solutions of ethacrynic acid at concentrations ranging from 0.5 to 500 µg/mL[8].

  • The limit of quantification for ethacrynic acid in plasma has been reported to be as low as 20 ng/mL[7].

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Ethacrynic Acid's Impact on the Wnt/β-Catenin Signaling Pathway

Ethacrynic acid has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. It has been demonstrated to suppress the survival of chronic lymphocytic leukemia (CLL) cells by inhibiting this pathway[9].

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3b GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex beta_catenin beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin Phosphorylates for Degradation EA Ethacrynic Acid EA->beta_catenin_nuc Inhibits expression & promotes degradation TCF/LEF TCF/LEF beta_catenin_nuc->TCF/LEF Binds Target_Genes Target Gene Expression TCF/LEF->Target_Genes Activates LCMS_Workflow Urine_Sample 1. Urine Sample Collection Sample_Prep 2. Sample Preparation (e.g., Dilution, SPE) Urine_Sample->Sample_Prep LC_Separation 3. Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation Ionization 4. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis 5. Tandem Mass Spectrometry (MS/MS Detection) Ionization->MS_Analysis Data_Analysis 6. Data Analysis & Quantification MS_Analysis->Data_Analysis

References

Establishing Reference Ranges for Erythronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for establishing reference ranges for the endogenous metabolite, erythronic acid. Due to the current lack of established reference ranges in scientific literature, this document outlines a proposed methodology, including experimental protocols and data presentation strategies, to facilitate the standardized measurement and interpretation of this compound levels in human plasma and urine.

Introduction to this compound

This compound is an endogenous carbohydrate metabolite found in various biological fluids, including plasma, urine, cerebrospinal fluid, and synovial fluid.[1] While its precise physiological roles are still under investigation, preliminary research suggests a potential connection to hyperuricemia and mitochondrial dysfunction. As interest in metabolomics and its clinical applications grows, establishing reliable reference ranges for metabolites like this compound is crucial for understanding its potential as a biomarker in health and disease.

Proposed Experimental Workflow for Establishing Reference Ranges

The determination of reference ranges for an endogenous metabolite requires a systematic approach, from cohort selection to statistical analysis. The following workflow is a recommended guideline for researchers.

G cluster_0 Phase 1: Cohort Definition & Sample Collection cluster_1 Phase 2: Analytical Measurement cluster_2 Phase 3: Data Analysis & Range Establishment A Define Healthy Cohort (Inclusion/Exclusion Criteria) B Sample Collection (Plasma & Urine) A->B C Sample Processing & Storage (-80°C) B->C D Method Development & Validation (LC-MS/MS or GC-MS) C->D Sample Thawing & Preparation E Sample Analysis (Batch Processing) D->E F Quality Control (Internal Standards, Calibrators) E->F G Statistical Analysis (e.g., 95% Reference Interval) F->G Quantitative Data H Partitioning by Age, Sex, etc. G->H I Establishment of Reference Ranges H->I

Figure 1. Proposed experimental workflow for establishing this compound reference ranges.

Comparative Analytical Methodologies

While no standardized method for this compound quantification is currently established, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the analysis of small polar metabolites like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Derivatization Required to increase volatility and thermal stability.Generally not required, but can improve ionization efficiency.
Sensitivity High, often in the picogram to femtogram range.Very high, often in the picogram to femtogram range.
Throughput Moderate, due to longer run times and sample preparation.High, with rapid analysis times.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression from complex matrices.
Instrumentation Cost Generally lower than LC-MS/MS.Generally higher than GC-MS.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound in human plasma and urine. These protocols are based on established methods for similar organic acids and should be optimized and validated for this compound specifically.

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Protocol 2: this compound Quantification in Human Urine by GC-MS

1. Sample Preparation:

  • Thaw frozen urine samples.

  • Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • To 50 µL of urine, add an internal standard.

  • Evaporate to dryness under nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to protect carbonyl groups.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 30 minutes to derivatize hydroxyl and carboxyl groups.

2. GC-MS Conditions:

  • Chromatographic Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C).

  • Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (EI).

  • Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis of characteristic fragment ions of derivatized this compound.

3. Data Analysis:

  • Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a synthetic urine matrix. Results should be normalized to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathway and Logical Relationships

This compound is a product of carbohydrate metabolism. The following diagram illustrates its position as a sugar acid derived from a four-carbon sugar (tetrose).

G A Carbohydrate Metabolism (e.g., Pentose Phosphate Pathway) B Four-Carbon Sugars (Tetroses, e.g., Erythrose) A->B C Oxidation B->C D This compound C->D E Potential Biological Effects (e.g., Uric Acid Metabolism, Mitochondrial Function) D->E

Figure 2. Simplified metabolic context of this compound formation.

Conclusion

The establishment of robust and reproducible reference ranges for this compound is a necessary step to unlock its potential clinical utility. This guide provides a comprehensive framework for researchers to undertake such studies, from experimental design and execution to data analysis. The adoption of standardized methodologies, such as those proposed herein, will be critical for ensuring the comparability of results across different laboratories and advancing our understanding of this compound in human health and disease.

References

Erythronic Acid as a Biomarker: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythronic acid, an endogenous carbohydrate metabolite, has emerged as a significant biomarker in the context of certain metabolic disorders. This guide provides a comparative analysis of this compound levels in healthy individuals versus those with a specific disease, supported by experimental data and detailed methodologies. The information presented here is intended to facilitate further research and potential therapeutic development related to metabolic dysregulation.

Quantitative Data Summary

The following table summarizes the urinary concentrations of this compound in healthy individuals and in patients diagnosed with Transaldolase Deficiency (TALDO), a rare inborn error of the pentose phosphate pathway.

Population Biological Matrix This compound Concentration (μmol/mmol creatinine) Reference
Healthy AdultsUrineLow micromolar concentrations[1]
Healthy Newborns (3-5 days)UrineUp to 150[1]
Transaldolase Deficiency PatientsUrine350 - 2900[1]

This compound in Disease: Transaldolase Deficiency

Transaldolase Deficiency is a genetic disorder that affects the pentose phosphate pathway (PPP), a critical route for the synthesis of NADPH and precursors for nucleotide biosynthesis. In individuals with this deficiency, the metabolic flux through the PPP is altered, leading to the accumulation of specific metabolites. This compound has been identified as a major and novel hallmark of this disease, with urinary levels being significantly elevated compared to healthy controls[1][2]. The accumulation of this compound, along with other polyols, is a key diagnostic indicator for this condition[1]. The elevated levels of citric acid cycle intermediates also found in these patients suggest a potential link to mitochondrial dysfunction[1][2]. While a connection between this compound and hyperuricemia has been suggested, quantitative data on its levels in this condition are not yet available.

Experimental Protocols

The quantification of this compound in biological samples, primarily urine, is crucial for the diagnosis and study of Transaldolase Deficiency. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary.

Sample Preparation:

  • Extraction: Organic acids are extracted from an acidified urine sample (pH < 2) saturated with sodium chloride using an organic solvent, typically ethyl acetate.

  • Drying: The organic extract is dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase volatility and thermal stability. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine. This process replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for each compound, allowing for its identification and quantification.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Urinary Metabolite Profiling

¹H-NMR spectroscopy is a powerful, non-destructive technique that provides structural information and quantification of metabolites in a complex mixture like urine with minimal sample preparation.

Sample Preparation:

  • Buffering: A small volume of urine is mixed with a buffer solution (e.g., a phosphate buffer in D₂O) to maintain a constant pH, which is important for the chemical shifts of the NMR signals.

  • Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP), is added for chemical shift referencing and quantification.

¹H-NMR Analysis:

  • Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer. A one-dimensional ¹H-NMR spectrum is acquired, often with water suppression techniques to reduce the intense signal from water.

  • Data Analysis: The resulting spectrum shows a series of peaks, with the chemical shift (position), multiplicity (splitting pattern), and integral (area under the peak) of each peak providing information about the structure and concentration of the metabolites present. The doublet at 4.32 ppm (at pH 2.5) has been identified as corresponding to this compound[1].

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from erythrose-4-phosphate, an intermediate of the pentose phosphate pathway.

ErythronicAcid_Pathway cluster_enzymes Putative Enzymes E4P Erythrose-4-Phosphate Erythrose Erythrose E4P->Erythrose Dephosphorylation Erythronate This compound Erythrose->Erythronate Oxidation GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (putative) Phosphatase Phosphatase (putative) Aldehyde_Dehydrogenase Aldehyde Dehydrogenase (putative)

Caption: Proposed pathway for this compound formation.

Experimental Workflow for Urinary this compound Analysis

This diagram outlines the general workflow for the analysis of this compound in urine samples using GC-MS and ¹H-NMR.

Experimental_Workflow cluster_sample Sample Collection cluster_GCMS GC-MS Analysis cluster_NMR ¹H-NMR Analysis Urine_Sample Urine Sample Collection GCMS_Prep Extraction & Derivatization Urine_Sample->GCMS_Prep NMR_Prep Buffering & Internal Standard Addition Urine_Sample->NMR_Prep GCMS_Analysis GC-MS Measurement GCMS_Prep->GCMS_Analysis GCMS_Data Data Analysis & Quantification GCMS_Analysis->GCMS_Data Result Comparative Analysis of This compound Levels GCMS_Data->Result NMR_Analysis ¹H-NMR Measurement NMR_Prep->NMR_Analysis NMR_Data Data Analysis & Quantification NMR_Analysis->NMR_Data NMR_Data->Result

Caption: Workflow for urinary this compound analysis.

References

Erythonic Acid: A Novel Biomarker Linked to Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythonic acid, a sugar acid derived from the oxidation of erythrose, has emerged as a potential biomarker associated with metabolic disturbances. This guide provides a comprehensive comparison of erythonic acid's correlation with key metabolic markers, supported by experimental data from recent scientific literature. Understanding these associations is crucial for researchers and drug development professionals exploring new diagnostic and therapeutic avenues for metabolic diseases.

Correlation with Cardiometabolic Risk Factors

A pivotal study, the Atherosclerosis Risk in Communities (ARIC) study, investigated the association between plasma erythronate (the conjugate base of erythonic acid) and a range of cardiovascular risk factors in a large cohort of older adults. The findings reveal a significant correlation between higher erythronate levels and a poorer cardiometabolic profile.[1][2]

Participants in the highest tertile of erythronate concentrations were more likely to have pre-existing conditions such as diabetes, hypertension, and hyperlipidemia.[1][2] They also presented with a higher body mass index (BMI).[1][2] These associations underscore the potential of erythonic acid as an indicator of underlying metabolic dysfunction.

Table 1: Baseline Characteristics by Erythronate Tertiles in the ARIC Study
CharacteristicTertile 1 (Lowest Erythronate)Tertile 2 (Medium Erythronate)Tertile 3 (Highest Erythronate)P-value
N 1,3361,3351,335
Age (years), mean ± SD 74.4 ± 4.975.4 ± 5.176.2 ± 5.2<0.001
BMI ( kg/m ²), mean ± SD 26.9 ± 4.827.8 ± 5.228.7 ± 5.8<0.001
Prevalent Diabetes (%) 15.621.431.1<0.001
Prevalent Hypertension (%) 58.764.972.3<0.001
Prevalent Hyperlipidemia (%) 88.590.792.10.01
Total Cholesterol (mg/dL), mean ± SD 175.1 ± 35.8176.2 ± 36.1173.3 ± 37.80.11
HDL-C (mg/dL), mean ± SD 56.9 ± 17.154.1 ± 16.550.4 ± 15.8<0.001
LDL-C (mg/dL), mean ± SD 101.5 ± 33.8110.0 ± 32.8111.4 ± 32.7<0.001
hs-CRP (mg/L), median [IQR] 1.7 [0.9, 3.4]2.1 [1.1, 4.1]2.8 [1.4, 5.8]<0.001

Data extracted from the ARIC study.[2] HDL-C: High-density lipoprotein cholesterol; LDL-C: Low-density lipoprotein cholesterol; hs-CRP: high-sensitivity C-reactive protein; IQR: Interquartile range.

Further analysis from the ARIC study demonstrated that higher erythronate levels are significantly associated with an increased risk of future cardiovascular events, even after adjusting for traditional risk factors.[1][2][3]

Table 2: Hazard Ratios for Cardiovascular Outcomes Associated with Erythronate Levels in the ARIC Study
Cardiovascular OutcomeHazard Ratio (95% CI) per 1-SD increase in log-erythronateP-value
Coronary Heart Disease 1.30 (1.04 - 1.61)0.02
Ischemic Stroke 1.40 (1.08 - 1.83)0.012
Heart Failure Hospitalization 1.53 (1.32 - 1.79)<0.001
Cardiovascular Death 1.79 (1.50 - 2.14)<0.001
Total Mortality 1.66 (1.49 - 1.84)<0.001

Data extracted from the ARIC study.[1][2] Models adjusted for age, sex, race-center, total cholesterol, HDL-C, systolic blood pressure, antihypertensive medication use, current smoking, diabetes, BMI, and estimated glomerular filtration rate.

Predictors of Fasting Erythronate Concentrations

A cross-sectional and post-bariatric surgery analysis identified key predictors of fasting endogenous erythronate concentrations. The study found that both age and BMI are significant predictors of higher fasting erythronate levels.[4] This suggests that erythonic acid levels may increase with age and adiposity, further linking it to metabolic health.

Biosynthesis and Metabolic Pathways

Erythonic acid is a downstream metabolite of erythritol.[5] Endogenous erythritol is synthesized from glucose via the pentose phosphate pathway (PPP).[5][6] This pathway is central to cellular metabolism, producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The link between erythonic acid and the PPP suggests that its elevated levels may reflect alterations in glucose metabolism and flux through this critical pathway.

Erythonic_Acid_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Dephosphorylation Erythritol Erythritol Erythrose->Erythritol Reduction ErythronicAcid Erythonic Acid Erythritol->ErythronicAcid Oxidation

Biosynthesis of Erythonic Acid from Glucose.

The diagram above illustrates the metabolic pathway from glucose to erythonic acid. Glucose enters the pentose phosphate pathway, leading to the formation of erythrose-4-phosphate. This is then converted to erythrose, which can be reduced to erythritol. Finally, erythritol is oxidized to form erythonic acid.

Logical Relationship of Erythonic Acid with Metabolic Markers

The available data suggest a clear logical relationship between elevated erythonic acid levels and a cluster of metabolic abnormalities. This association positions erythonic acid as a potential biomarker for identifying individuals at higher risk for cardiometabolic diseases.

Erythonic_Acid_Correlations cluster_markers Associated Metabolic Markers & Conditions ErythonicAcid Elevated Erythonic Acid Diabetes Diabetes Mellitus ErythonicAcid->Diabetes Positive Correlation Hypertension Hypertension ErythonicAcid->Hypertension Positive Correlation Hyperlipidemia Hyperlipidemia ErythonicAcid->Hyperlipidemia Positive Correlation IncreasedBMI Increased BMI ErythonicAcid->IncreasedBMI Positive Correlation Increased_hsCRP Increased hs-CRP ErythonicAcid->Increased_hsCRP Positive Correlation CVD_Risk Increased Cardiovascular Disease Risk ErythonicAcid->CVD_Risk Associated with

References

A Comparative Guide to the Performance of Assays for Erythronic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of analytical methods suitable for the quantification of erythronic acid and structurally related compounds. Given the limited direct literature on assays specifically for this compound, this guide draws parallels from established methods for similar analytes, such as tetronic acids and other short-chain carboxylic acids. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are widely applicable for the analysis of small, polar molecules.

Data Summary: Performance Characteristics of Relevant Assays

The following table summarizes the performance characteristics of various chromatographic methods used for the analysis of compounds structurally similar to this compound. This data provides a benchmark for what can be expected when developing and validating an assay for this compound.

Analytical MethodAnalyte/MatrixLimit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (RSD %)Reference
LC-MS/MS Erythromycin in human plasma0.5 ng/mL0.995 - 1.00088 - 105Not Specified[1]
LC-MS/MS Erythromycin and related substances0.25 ng/mL (for Erythromycin A)≥ 0.991≥ 98.82≤ 0.52[2]
LC-MS/MS Short-chain carboxylic acids in human biofluids50 nM (for most SCCAs)> 0.99< ±15% accuracy≤ 15[3]
LC-MS/MS Short-chain fatty acids (isotope dilution)160 nM - 310 nMNot SpecifiedNot Specified< 3[4]
HPLC-UV Ethacrynic acid in solutionNot SpecifiedNot SpecifiedNot Specified± 1.5[5]
HPLC-UV Organic acids in soilNot Specified> 0.99995 - 103< 3[6]
HPLC-UV Organic acids in hawthorn wine (dC18 column)Not SpecifiedNot Specified98.2 - 108.5Not Specified[7]
Difference Spectrophotometry Ethacrynic acid in pharmaceutical formulationsNot SpecifiedLinearly correlatedNot SpecifiedNot Specified[8][9]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing assay performance. Below are generalized methodologies for the key analytical techniques cited.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Short-Chain Carboxylic Acids

This method is highly sensitive and specific, making it suitable for complex biological matrices.

  • Sample Preparation:

    • For biofluids like plasma or urine, a protein precipitation step is often required. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol.

    • To enhance chromatographic retention and sensitivity, derivatization is commonly employed. A popular agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[3]

    • Isotope-labeled internal standards should be added early in the sample preparation process to correct for matrix effects and variations in extraction efficiency.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.[1]

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Organic Acids

HPLC-UV is a robust and widely available technique, suitable for samples with higher concentrations of the analyte.

  • Sample Preparation:

    • Samples may require dilution and filtration through a 0.22 µm or 0.45 µm filter to remove particulate matter.[7]

    • For complex matrices like soil, an extraction step using a dilute acid (e.g., phosphoric acid) is necessary.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.[6][7] Ion-exchange columns can also be employed for better separation of organic acids.[7]

    • Mobile Phase: An acidic aqueous buffer (e.g., phosphate or sulfuric acid buffer) is used to ensure the carboxylic acids are in their protonated form, which enhances retention on a reversed-phase column.[6]

    • Detection: UV detection is typically performed at a low wavelength, around 210 nm, where the carboxyl group absorbs light.[7]

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for an LC-MS/MS-based assay and a decision-making process for selecting an appropriate analytical method.

cluster_workflow Experimental Workflow: LC-MS/MS Assay Sample Sample Collection (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Derivatization Derivatization (e.g., with 3-NPH) Precipitation->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Typical LC-MS/MS experimental workflow.

cluster_decision Assay Selection Logic Start Assay Requirement High_Sensitivity High Sensitivity Needed? Start->High_Sensitivity LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No HPLC Use HPLC-UV Complex_Matrix->LCMS Yes Complex_Matrix->HPLC No

Decision tree for assay selection.

References

A Researcher's Guide to Validating the Specificity of Ethacrynic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and specific detection of ethacrynic acid is paramount for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of analytical methods, focusing on validating the specificity of ethacrynic acid detection against its metabolites and degradation products, supported by experimental data.

Ethacrynic acid, a potent loop diuretic, undergoes significant metabolism and is susceptible to degradation, posing analytical challenges in distinguishing the parent drug from related compounds. The primary metabolite, the ethacrynic acid-cysteine conjugate, is pharmacologically active, necessitating analytical methods that can resolve and quantify both entities independently. Furthermore, forced degradation studies reveal that ethacrynic acid can degrade under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of various byproducts. Therefore, the specificity of any detection method is a critical performance parameter.

Comparison of Analytical Methods for Ethacrynic Acid Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most widely employed technique for the quantification of ethacrynic acid. The specificity of these methods is primarily achieved through the chromatographic separation of ethacrynic acid from potential interferents. Stability-indicating HPLC methods are particularly valuable as they are validated to resolve the active pharmaceutical ingredient (API) from its degradation products.

MethodPrincipleSpecificityLimit of Quantification (LOQ)Key AdvantagesKey Limitations
Reversed-Phase HPLC-UV Chromatographic separation based on hydrophobicity, with detection via UV absorbance.Demonstrated ability to separate ethacrynic acid from its cysteine conjugate and major hydrolytic and oxidative degradation products.[1][2]20 ng/mL in plasma and urine for ethacrynic acid; 240 ng/mL for the cysteine conjugate in urine.Robust, widely available, and cost-effective.May require derivatization for improved sensitivity for certain metabolites.
HPLC-Mass Spectrometry (HPLC-MS) Chromatographic separation followed by mass analysis, providing high selectivity based on mass-to-charge ratio.High specificity due to the ability to distinguish compounds based on their molecular weight and fragmentation patterns, confirming the identity of degradation products.[2][3]Potentially lower than HPLC-UV, though specific values for ethacrynic acid were not detailed in the provided results.High sensitivity and specificity, useful for structural elucidation of unknown metabolites and degradants.Higher equipment cost and complexity.

Experimental Protocols

Key Experiment 1: Stability-Indicating HPLC-UV Method for Ethacrynic Acid and its Cysteine Conjugate

This protocol is adapted from a validated method for the simultaneous determination of ethacrynic acid and its cysteine conjugate in biological fluids.[1]

1. Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard.
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration of ethacrynic acid.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Sample Preparation (Urine):

  • Stabilize urine samples by adjusting the pH to 3-4 to prevent the degradation of the cysteine conjugate.[1]
  • For the determination of the cysteine conjugate, direct injection after a washing step can be employed.[1]

3. Chromatographic Conditions:

  • Column: Spherisorb ODS II (3 µm analytical column).[1]
  • Mobile Phase: Isocratic elution with mixtures of phosphoric acid-methanol-acetonitrile-tetrahydrofuran or triethylamine buffer-methanol. The exact composition should be optimized for system suitability.[1]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV absorbance at 275 nm.[1]

Key Experiment 2: Forced Degradation Study to Validate Specificity

This protocol outlines a general procedure for conducting forced degradation studies to ensure the stability-indicating nature of an HPLC method, based on established principles.[2][3]

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Incubate a solution of ethacrynic acid in 0.1 M HCl at 70°C.
  • Base Hydrolysis: Incubate a solution of ethacrynic acid in 0.1 M NaOH at 70°C.
  • Oxidative Degradation: Treat a solution of ethacrynic acid with hydrogen peroxide at room temperature and at 70°C.[2]
  • Thermal Degradation: Expose a solid sample of ethacrynic acid to dry heat.
  • Photolytic Degradation: Expose a solution of ethacrynic acid to UV light.

2. HPLC Analysis:

  • Analyze the stressed samples using the developed HPLC method.
  • The method is considered specific if all degradation product peaks are baseline resolved from the ethacrynic acid peak.
  • Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.

Visualizing Specificity Validation

To ensure the specificity of an analytical method for ethacrynic acid, a logical workflow should be followed. This involves method development, forced degradation studies, and validation against known metabolites.

cluster_0 Method Development cluster_1 Specificity Validation cluster_2 Outcome HPLC_Method_Development HPLC Method Development (Column, Mobile Phase, Detector) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) HPLC_Method_Development->Forced_Degradation Test Specificity Metabolite_Analysis Analysis of Known Metabolites (e.g., Cysteine Conjugate) HPLC_Method_Development->Metabolite_Analysis Test Specificity Peak_Purity Peak Purity Analysis (PDA Detector) Forced_Degradation->Peak_Purity Metabolite_Analysis->Peak_Purity Validated_Method Validated Stability-Indicating Method Peak_Purity->Validated_Method Confirms Specificity

Caption: Workflow for validating the specificity of an ethacrynic acid detection method.

The metabolism of ethacrynic acid primarily involves conjugation with glutathione, which is subsequently converted to the cysteine conjugate. Understanding this pathway is crucial for developing specific analytical methods.

Ethacrynic_Acid Ethacrynic Acid Glutathione_Conjugate Glutathione Conjugate Ethacrynic_Acid->Glutathione_Conjugate Glutathione S-transferase Cysteine_Conjugate Cysteine Conjugate (Active Metabolite) Glutathione_Conjugate->Cysteine_Conjugate Metabolic Conversion

Caption: Metabolic pathway of ethacrynic acid to its active cysteine conjugate.

By following these guidelines and employing robust, validated analytical methods, researchers can ensure the accurate and specific determination of ethacrynic acid in various matrices, leading to reliable data in research, development, and quality control settings.

References

A Comparative Guide to the Metabolic Pathways of Erythronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and proposed biosynthetic pathways of erythronic acid, a carbohydrate metabolite implicated in various physiological and pathological states. The information presented herein is intended to support research and development efforts in metabolomics and related fields.

Introduction to this compound Metabolism

This compound is an endogenous metabolite that originates from the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and nucleotide precursors. The direct precursor to this compound is D-erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative phase of the PPP. Two primary pathways for the conversion of E4P to this compound have been described in the scientific literature: a canonical, phosphorylated pathway and a proposed alternative, non-phosphorylated pathway. Understanding the relative contributions of these pathways is essential for elucidating the regulation of this compound levels in health and disease.

Comparative Analysis of this compound Biosynthetic Pathways

The two pathways for this compound synthesis are distinguished by the initial enzymatic step acting on D-erythrose-4-phosphate. The canonical pathway involves the direct oxidation of the phosphorylated intermediate, while the alternative pathway proposes an initial dephosphorylation followed by oxidation.

FeatureCanonical Pathway (Phosphorylated Route)Alternative Pathway (Dephosphorylated Route)
Initial Substrate D-Erythrose-4-PhosphateD-Erythrose-4-Phosphate
Key Enzymes 1. Erythrose-4-phosphate dehydrogenase (E4PDH) 2. Phosphatase1. Phosphatase 2. Aldehyde dehydrogenase (ALDH)
Intermediates 4-Phospho-D-erythronateD-Erythrose
Final Product D-Erythronic AcidD-Erythronic Acid
Enzyme Kinetics (E. coli E4PDH) Km for E4P: ~0.96 mM kcat for E4P: ~200 s-1[1]Enzyme kinetics are dependent on the specific phosphatase and aldehyde dehydrogenase involved, which can vary between organisms and cellular compartments. The efficiency of this pathway is likely influenced by the substrate specificity and local concentrations of these enzymes.
Metabolic Context Part of the de novo pyridoxal 5'-phosphate (Vitamin B6) biosynthesis pathway in some bacteria.[1]Proposed as a route for erythronate accumulation in cancer cells, potentially as a result of off-target enzyme activity.
Regulation The activity of E4PDH can be a point of regulation.Likely regulated by the substrate availability for and the activity of promiscuous phosphatases and aldehyde dehydrogenases.

Note on Quantitative Comparison: Direct comparative metabolic flux analysis data for these two pathways is not extensively available in the current literature. To definitively quantify the relative contributions of each pathway in a specific biological system, stable isotope tracing studies coupled with mass spectrometry would be required.

Described Signaling Pathways

The following diagrams illustrate the canonical and alternative pathways for this compound biosynthesis.

erythronic_acid_pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway E4P D-Erythrose-4-Phosphate PE4P 4-Phospho-D-erythronate E4P->PE4P Erythrose-4-phosphate dehydrogenase EA_canon D-Erythronic Acid PE4P->EA_canon Phosphatase E4P_alt D-Erythrose-4-Phosphate Erythrose D-Erythrose E4P_alt->Erythrose Phosphatase EA_alt D-Erythronic Acid Erythrose->EA_alt Aldehyde dehydrogenase experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture & Quenching Extraction Metabolite Extraction CellCulture->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Drying Drying & Reconstitution Centrifugation->Drying LCMS HILIC-LC/MS Analysis Drying->LCMS DataProcessing Data Processing & Peak Picking LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Stats Statistical Analysis MetaboliteID->Stats PathwayAnalysis Pathway Analysis & Interpretation Stats->PathwayAnalysis

References

Assessing Diagnostic Accuracy: A Comparative Guide to Heart Failure Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Erythronic Acid: Initial searches for "this compound" did not yield information on a compound used in diagnostic applications. It is plausible that this is a misspelling of "ethacrynic acid," a loop diuretic medication used to treat fluid retention (edema) associated with conditions such as congestive heart failure, liver disease, and kidney disease[1][2][3][4][5]. Ethacrynic acid is a therapeutic agent, and there is currently no substantial body of evidence to support its use as a diagnostic marker.

Therefore, this guide will focus on the diagnostic accuracy of established and emerging biomarkers for heart failure, a primary condition for which ethacrynic acid is prescribed. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the performance of various diagnostic analytes for this complex syndrome.

Introduction to Heart Failure Biomarkers

Heart failure (HF) is a clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. Biomarkers play a crucial role in the diagnosis, prognosis, and management of HF. They are broadly categorized based on the pathophysiological pathways they represent, including myocardial stretch, injury, inflammation, and fibrosis[6][7]. This guide provides a comparative analysis of the most clinically relevant biomarkers for diagnosing heart failure.

Comparative Diagnostic Accuracy of Heart Failure Biomarkers

The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) Curve (AUC). The following tables summarize the diagnostic performance of key heart failure biomarkers.

BiomarkerConditionSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)AUCCut-off ValueCitations
BNP Acute Heart Failure95%63%67%94%0.855100 ng/L[8][9][10]
Chronic Heart Failure (ESC)96.9%35.3%12.6%99.2%-≥35 pg/mL[9]
Chronic Heart Failure (NICE)88.5%69.1%21.6%98.4%-≥100 pg/mL[9]
Heart Failure with Preserved Ejection Fraction (HFpEF)78.7%79.6%--0.79-0.80-[11][12][13]
NT-proBNP Acute Heart Failure99%43%64%98%0.86-0.874300 ng/L[8][9][10][14]
Chronic Heart Failure (ESC)94.6%50.0%16.4%98.9%-≥125 pg/mL[9]
Chronic Heart Failure (NICE)81.7%80.3%30.0%97.7%-≥400 pg/mL[9]
Heart Failure with Preserved Ejection Fraction (HFpEF)69.6%88.2%--0.77-0.80-[11][12][13]
MR-proANP Acute Heart Failure97%60%-97.4%-≥120 pmol/L[15][16]
Galectin-3 Heart Failure with Preserved Ejection Fraction (HFpEF)76.0%80.3%--0.89116 ng/mL[11][13][16]
Heart Failure41%75%---25.9 ng/mL[17]
sST2 Heart Failure76%49%---26.5 ng/mL[17]
Heart Failure with Preserved Ejection Fraction (HFpEF)63.6%59.5%----[11][13]
Plasma RIP3 Heart Failure84.6%90.5%---357 pg/ml[18]

Experimental Protocols

Accurate and reproducible measurement of biomarker concentrations is paramount for their clinical utility. The most common method for quantifying natriuretic peptides and other protein biomarkers is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: NT-proBNP Sandwich ELISA

This protocol provides a general overview of a typical sandwich ELISA for the quantification of NT-proBNP in human serum or plasma.

1. Principle: The assay employs a microplate pre-coated with a monoclonal antibody specific to human NT-proBNP. Standards and samples are added to the wells, allowing the NT-proBNP to bind to the immobilized antibody. A second, biotinylated monoclonal antibody that recognizes a different epitope of NT-proBNP is then added. Following a wash step, an avidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. After another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is proportional to the amount of NT-proBNP in the sample and is measured spectrophotometrically.

2. Materials:

  • Microplate pre-coated with anti-human NT-proBNP antibody

  • Human NT-proBNP standards

  • Biotinylated anti-human NT-proBNP detection antibody

  • Avidin-HRP conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Sample diluent

  • Microplate reader

3. Sample Collection and Preparation:

  • Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.

  • Sample Dilution: Samples may require dilution with the provided sample diluent to fall within the dynamic range of the assay.

4. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

  • Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.

  • Aspirate the liquid from each well and wash 3-5 times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells as in step 3.

  • Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30-60 minutes at 37°C.

  • Aspirate and wash the wells as in step 3.

  • Add 90 µL of substrate solution to each well. Incubate for 10-20 minutes at 37°C, protected from light.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the optical density at 450 nm within 5 minutes.

5. Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of NT-proBNP in the unknown samples.

Signaling Pathways and Experimental Workflows

Natriuretic Peptide Signaling Pathway

The following diagram illustrates the synthesis and release of B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) in response to myocardial wall stress.

NatriureticPeptidePathway MyocardialStress Myocardial Wall Stress (e.g., in Heart Failure) Cardiomyocyte Cardiomyocyte MyocardialStress->Cardiomyocyte Induces gene expression PreproBNP preproBNP (134 aa) proBNP proBNP (108 aa) PreproBNP->proBNP Signal peptide cleavage Cleavage Cleavage by Furin/Corin proBNP->Cleavage Secretion BNP BNP (32 aa) (Active Hormone) Cleavage->BNP NTproBNP NT-proBNP (76 aa) (Inactive Fragment) Cleavage->NTproBNP Circulation Circulation BNP->Circulation BiologicalEffects Biological Effects: - Vasodilation - Natriuresis - Diuresis BNP->BiologicalEffects NTproBNP->Circulation DiagnosticMarker Diagnostic Marker NTproBNP->DiagnosticMarker

Caption: Synthesis and secretion of BNP and NT-proBNP from cardiomyocytes.

Diagnostic Workflow for Suspected Heart Failure

The following diagram outlines a typical diagnostic workflow for a patient presenting with symptoms suggestive of heart failure, incorporating the use of natriuretic peptide testing.

HfDiagnosticWorkflow Patient Patient with Symptoms of Heart Failure (e.g., dyspnea, edema) ClinicalEval Clinical Evaluation (History, Physical Exam, ECG) Patient->ClinicalEval NP_Test Measure Natriuretic Peptides (BNP or NT-proBNP) ClinicalEval->NP_Test Result NP Level NP_Test->Result LowNP Below Cut-off Result->LowNP Low HighNP Above Cut-off Result->HighNP High HF_Unlikely Heart Failure Unlikely Consider Alternative Diagnoses LowNP->HF_Unlikely Echo Echocardiography HighNP->Echo HF_Diagnosis Confirm Heart Failure Diagnosis and Determine Etiology/Phenotype Echo->HF_Diagnosis

Caption: Diagnostic algorithm for suspected heart failure.

Conclusion

While "this compound" is not a recognized diagnostic marker, the field of heart failure diagnostics offers a range of biomarkers with varying performance characteristics. Natriuretic peptides, particularly BNP and NT-proBNP, remain the cornerstone for ruling out and aiding in the diagnosis of heart failure, demonstrating high sensitivity and negative predictive value[8][10]. Newer biomarkers like galectin-3 and sST2 may provide additional prognostic information, particularly in specific patient populations such as those with HFpEF, though their diagnostic accuracy may be lower than natriuretic peptides[11][13][17]. The choice of biomarker and the interpretation of its levels should always be done in the context of a thorough clinical evaluation. Further research is needed to validate emerging biomarkers and to define their precise role in the clinical management of heart failure.

References

Safety Operating Guide

Prudent Disposal of Erythronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to distinguish erythronic acid from similarly named compounds such as ethacrynic acid, a potent diuretic, as their hazard profiles and disposal requirements may differ significantly.[3][4][5][6][7] Researchers must always refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions for the exact chemical being used.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[8][9][10] All handling of chemical waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[8][9] An emergency eyewash station and safety shower should be readily accessible.[8]

General Disposal Procedures for Laboratory Chemicals

The following step-by-step guide outlines the standard procedures for the disposal of chemical waste, which should be adapted based on the specific information provided in the SDS for this compound.

  • Waste Identification and Segregation:

    • Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by safety officials.

    • Segregate chemical waste into compatible categories (e.g., acids, bases, flammables, oxidizers) to prevent dangerous reactions.[6] Never mix incompatible chemicals.

  • Container Selection and Labeling:

    • Use appropriate, leak-proof, and compatible containers for waste storage. The original container is often the best choice.

    • Clearly label all waste containers with the full chemical name, concentration, and hazard warnings.

  • Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep waste containers tightly closed except when adding waste.

  • Disposal and Decontamination:

    • Do not dispose of chemicals down the drain unless explicitly permitted by local regulations and the chemical's SDS for small quantities of neutralized, non-hazardous solutions.

    • Contact your institution's Environmental Health and Safety (EHS) department for hazardous waste pickup and disposal.

    • Empty containers that held hazardous substances must be properly decontaminated (e.g., triple-rinsed with a suitable solvent) before being discarded as regular trash. The rinseate should be collected as hazardous waste.

Example Hazard Profile: Ethacrynic Acid

As a reference for a similarly named, but distinct, pharmaceutical compound, the following table summarizes the known hazards of ethacrynic acid. This information is for illustrative purposes only and should not be used for the disposal of this compound. Always consult the specific SDS for the chemical in your possession.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[5][10]
Skin Irritation May cause skin irritation.[10]
Eye Irritation May cause serious eye irritation.[10]
Respiratory Irritation May cause respiratory irritation.[10]

Experimental Protocols for Neutralization of Acidic Waste

For certain dilute, non-hazardous acidic aqueous solutions, neutralization may be a permissible preliminary step before drain disposal, subject to institutional and local regulations. The following is a general protocol for acid neutralization.

Materials:

  • Dilute acidic waste solution

  • Sodium bicarbonate (baking soda) or another suitable weak base

  • pH meter or pH indicator strips

  • Stir bar and stir plate

  • Appropriate PPE (goggles, gloves, lab coat)

  • Fume hood

Procedure:

  • Place the beaker containing the dilute acidic waste on a stir plate within a fume hood.

  • Slowly and carefully add small portions of sodium bicarbonate to the stirring solution. Be cautious as this reaction may generate gas and heat.

  • Monitor the pH of the solution continuously using a pH meter or pH strips.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water, if permitted by your institution's EHS guidelines and local wastewater regulations.

Visual Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammable, Corrosive, Reactive, Toxic) sds->identify_hazards non_hazardous Non-Hazardous Waste? identify_hazards->non_hazardous hazardous Hazardous Waste non_hazardous->hazardous No drain_disposal Permitted Drain Disposal? non_hazardous->drain_disposal Yes segregate Segregate by Hazard Class hazardous->segregate container Use Compatible, Labeled Container segregate->container storage Store in Satellite Accumulation Area container->storage pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal Complete pickup->end neutralize Neutralize (if applicable and permitted) drain_disposal->neutralize Yes, with neutralization trash_disposal Dispose in Regular Trash drain_disposal->trash_disposal No dispose_drain Dispose Down Drain with Copious Water neutralize->dispose_drain dispose_drain->end trash_disposal->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for Erythronic Acid (Isoascorbic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling of Erythronic Acid, also known as Isoascorbic Acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental conduct.

Chemical Identification and Properties

This compound is a stereoisomer of ascorbic acid.[1] While it shares some chemical properties, it is crucial to handle it with the appropriate safety precautions. Below is a summary of its key quantitative data.

PropertyValueSource
Synonyms Isoascorbic acid, D-Araboascorbic acid, D-erythro-Hex-2-enonic acid, γ-lactone, Isovitamin C[1][2]
Molecular Formula C6H8O6[3]
Molecular Weight 176.13 g/mol [3]
CAS Number 89-65-6[1][4]
Melting Point 167 - 172 °C (332.6 - 341.6 °F)[1][3]
Solubility Soluble in water.[5]
Decomposition Temperature 174 °C[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 compliant.Protects eyes from potential splashes.[3][6]
Hand Protection Protective glovesNitrile or butyl rubber gloves are recommended.Prevents skin contact.[5]
Body Protection Laboratory coatStandard laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Not required under normal useA NIOSH/MSHA or European Standard EN 136 approved respirator should be used for large spills or when dust is generated.Protects against inhalation of dust particles.[5][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[7]

  • Have an eyewash station and safety shower readily accessible.

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[4][7]

2. Handling:

  • Avoid contact with skin and eyes.[8]

  • Do not breathe in dust.

  • Wash hands thoroughly after handling.[8]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[1][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][6]

  • Ingestion: Clean mouth with water and seek medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Material and Contaminated Waste:

  • Dispose of contents and container to an approved waste disposal plant.[9]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

2. Empty Containers:

  • Empty containers should be disposed of in accordance with local regulations.

  • Do not re-use empty containers.[10]

Workflow for Handling this compound

Erythronic_Acid_Handling_Workflow This compound Handling Workflow prep Preparation - Verify SDS Information - Ensure proper ventilation - Locate safety equipment ppe Don Personal Protective Equipment - Safety Goggles - Protective Gloves - Lab Coat prep->ppe Proceed with caution handling Handling this compound - Avoid dust generation - Keep container closed - Use in a well-ventilated area ppe->handling exposure In Case of Exposure - Follow First Aid Measures - Seek Medical Attention handling->exposure If Accidental Exposure Occurs cleanup Post-Handling Cleanup - Decontaminate work surfaces - Wash hands thoroughly handling->cleanup After completion disposal Waste Disposal - Segregate waste - Label containers clearly - Dispose according to regulations cleanup->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythronic acid
Reactant of Route 2
Erythronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。